4-(Benzyloxy)-3-nitropyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-nitro-4-phenylmethoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c15-14(16)11-8-13-7-6-12(11)17-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFFMSEFEPVFNSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=NC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30507850 | |
| Record name | 4-(Benzyloxy)-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30507850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80352-64-3 | |
| Record name | 4-(Benzyloxy)-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30507850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-(Benzyloxy)-3-nitropyridine (CAS 80352-64-3): A Comprehensive Technical Guide on Synthesis and Application in Drug Discovery
Executive Summary
4-(Benzyloxy)-3-nitropyridine (CAS 80352-64-3)[1] is a highly specialized heterocyclic building block utilized extensively in medicinal chemistry and advanced organic synthesis. Characterized by a pyridine core substituted with a strongly electron-withdrawing nitro group and a sterically bulky, protectable benzyloxy group, this compound serves as a critical intermediate. It is most notably deployed in the synthesis of azaindole scaffolds—privileged structures in the development of kinase inhibitors and HIV-1 reverse transcriptase inhibitors[2].
This whitepaper provides an in-depth analysis of its physicochemical properties, the mechanistic rationale behind its synthesis via Nucleophilic Aromatic Substitution (SNAr), and its downstream applications in pharmaceutical development.
Physicochemical Profiling & Structural Analysis
Understanding the structural parameters of 4-(Benzyloxy)-3-nitropyridine is essential for predicting its reactivity and solubility profiles during complex multi-step syntheses. The presence of the nitro group at the C3 position not only activates the C4 position for nucleophilic attack but also serves as a reducible handle for future functionalization (e.g., reduction to an amine for cyclization).
Quantitative Chemical Properties
| Property | Value |
| Chemical Name | 4-(Benzyloxy)-3-nitropyridine |
| CAS Number | 80352-64-3[1] |
| Molecular Formula | C12H10N2O3[3] |
| Molecular Weight | 230.22 g/mol [3] |
| Exact Mass | 230.069 g/mol [1] |
| Topological Polar Surface Area | 67.9 Ų[1] |
| Hydrogen Bond Acceptors | 4[1] |
| Rotatable Bonds | 3[1] |
Mechanistic Synthesis & Process Chemistry
The standard industrial and laboratory preparation of 4-(Benzyloxy)-3-nitropyridine relies on an SNAr reaction. The precursor,4[4], is reacted with benzyl alcohol in the presence of a strong base.
Causality Behind Experimental Choices
-
Base Selection (Sodium Hydride): NaH is utilized because it is a strong, non-nucleophilic base. It quantitatively deprotonates benzyl alcohol to form sodium benzoxide without competing as a nucleophile against the substrate.
-
Solvent Selection (DMF): Dimethylformamide (DMF) is a polar aprotic solvent. It effectively solvates the sodium cations, leaving the benzoxide anion "naked" and highly reactive. This lowers the activation energy required to form the Meisenheimer complex during the SNAr process.
-
Regioselectivity: The strongly electron-withdrawing nitro group at C3 stabilizes the negative charge in the transition state, exclusively directing the nucleophilic attack to the C4 position and displacing the chloride leaving group.
Self-Validating Protocol: Synthesis of 4-(Benzyloxy)-3-nitropyridine
The following methodology is adapted from the validated protocols detailed in 2[2].
Step 1: Alkoxide Formation
-
Suspend Sodium Hydride (NaH, 4.8 g) in 200 mL of anhydrous DMF under an inert nitrogen atmosphere.
-
Slowly add Benzyl Alcohol (16.6 g) to the suspension to control the evolution of hydrogen gas.
-
Stir the mixture at room temperature for 2 hours to ensure complete conversion to the sodium benzoxide intermediate.
Step 2: Nucleophilic Aromatic Substitution (SNAr) 4. In a separate, dry reaction vessel, dissolve 4-chloro-3-nitropyridine hydrochloride (20 g) in 100 mL of anhydrous DMF. 5. Carefully transfer the sodium benzoxide solution into the chloropyridine solution. 6. Stir the resulting mixture continuously at room temperature for 10 hours.
Step 3: Quenching, Workup, and Validation 7. Quench the reaction by the slow addition of distilled water. 8. Remove the DMF solvent under vacuum to prevent severe emulsion formation during the subsequent liquid-liquid extraction. 9. Suspend the crude residue in water and extract with Ethyl Acetate (EtOAc, 3 × 250 mL). 10. Dry the combined organic layers over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. 11. System Validation: Before proceeding to downstream applications, validate the product identity and purity.
Mass Spectrometry (MS): Expected m/z for [M+H]+ is 231.08; acceptable found value is ~231.06[2].
HPLC: Confirm a single primary peak (Retention time: ~1.46 minutes on standard C18 columns)[2].
Diagram 1: Synthetic workflow of 4-(Benzyloxy)-3-nitropyridine via SNAr reaction.
Applications in Drug Discovery & Development
The primary value of 4-(Benzyloxy)-3-nitropyridine lies in its ability to act as a precursor for complex bicyclic heteroaromatics.
The Bartoli Indole Synthesis Pathway
In pharmaceutical development, 4-(Benzyloxy)-3-nitropyridine is frequently subjected to the Bartoli indole synthesis. By reacting the nitro compound with an excess of vinylmagnesium bromide, a reductive cyclization occurs, yielding 7-benzyloxy-4-azaindole [2].
The resulting azaindole core is highly prized because it mimics the traditional indole ring found in many biological systems but offers improved aqueous solubility and altered hydrogen-bonding capabilities due to the additional pyridine nitrogen. This specific scaffold has been pivotal in the discovery of novel non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1, where the benzyloxy group is later deprotected to a hydroxyl group to optimize target binding affinities[2].
Diagram 2: Downstream application of 4-(Benzyloxy)-3-nitropyridine in azaindole drug discovery.
References
- Title: 4-BENZOXYL-3-NITROPYRIDINE 80352-64-3 wiki Source: Guidechem URL
- Title: 4-(苄氧基)
- Title: 13091-23-1 | 3-Nitro-4-chloropyridine Source: ChemScene URL
- Title: US6476034B2 - Antiviral azaindole derivatives Source: Google Patents URL
Sources
3-Nitro-4-(benzyloxy)pyridine chemical structure
3-Nitro-4-(benzyloxy)pyridine: Strategic Synthesis, Mechanistic Utility, and Applications in Azaindole Drug Discovery
Executive Summary
In modern medicinal chemistry, the azaindole scaffold—particularly the 4-azaindole derivative—has emerged as a privileged pharmacophore, acting as a bioisostere for indoles while offering improved physicochemical properties and unique hydrogen-bonding capabilities. 3-Nitro-4-(benzyloxy)pyridine (CAS: 80352-64-3) is a highly specialized, critical intermediate used to construct these complex 4-azaindole architectures[1].
As a Senior Application Scientist, I have structured this technical guide to move beyond mere synthetic recipes. Herein, we deconstruct the causality behind the nucleophilic aromatic substitution (SNAr) and the complex Bartoli indole synthesis mechanisms[2]. By understanding the electronic and steric forces at play, researchers can optimize these self-validating protocols to achieve high-fidelity yields in drug development pipelines.
Physicochemical Profile
Understanding the fundamental properties of 3-Nitro-4-(benzyloxy)pyridine is essential for predicting its behavior in organic solvents and its reactivity during cryogenic organometallic steps.
| Property | Value |
| IUPAC Name | 3-Nitro-4-(phenylmethoxy)pyridine |
| CAS Registry Number | 80352-64-3 |
| Molecular Formula | C₁₂H₁₀N₂O₃ |
| Molecular Weight | 230.22 g/mol |
| Monoisotopic Mass | 230.0691 g/mol |
| Topological Polar Surface Area (TPSA) | 67.9 Ų |
| Hydrogen Bond Acceptors / Donors | 4 / 0 |
| Rotatable Bonds | 3 |
Data sourced from standardized chemical databases[3].
Mechanistic Pathways & Structural Causality
The strategic value of 3-Nitro-4-(benzyloxy)pyridine lies in its dual-functionalized pyridine ring, which perfectly sets the stage for the Bartoli Indole Synthesis [2].
The SNAr Precursor Strategy
To synthesize 3-Nitro-4-(benzyloxy)pyridine, we begin with 4-chloro-3-nitropyridine. The causality here is driven by electronics: the strongly electron-withdrawing nitro group at the C3 position severely depletes electron density at the ortho (C2, C4) and para (C6) positions[1]. Because C4 is substituted with a chloride (an excellent leaving group), it becomes highly susceptible to nucleophilic attack by sodium benzoxide. The benzyloxy group is deliberately chosen as it serves as a robust protecting group that can later be cleaved via hydrogenolysis, while also providing the necessary steric bulk for the subsequent Bartoli reaction[4].
The Bartoli [3,3]-Sigmatropic Regioselectivity
The Bartoli reaction converts ortho-substituted nitroarenes into indoles using vinyl Grignard reagents[2]. When 3-Nitro-4-(benzyloxy)pyridine is subjected to vinylmagnesium bromide, the reaction demands exactly three equivalents of the Grignard reagent[2]:
-
First Equivalent: Attacks the nitro group, leading to the formation of a nitrosoarene intermediate[2].
-
Second Equivalent: Attacks the nitrosoarene to form an N-vinyl hydroxylamine magnesium salt[2].
-
Third Equivalent: Acts as a strong base to deprotonate the intermediate, triggering the critical [3,3]-sigmatropic rearrangement[2].
The Causality of Steric Direction: The Bartoli rearrangement requires an ortho-substituent to proceed efficiently[2]. In our intermediate, the nitro group at C3 has two ortho positions: C2 (unsubstituted) and C4 (substituted with the bulky benzyloxy group). The steric bulk of the benzyloxy group at C4 physically blocks the [3,3]-sigmatropic shift from occurring at C4[4]. Consequently, the rearrangement is forced exclusively to the C2 position. This C-C bond formation at C2 ultimately becomes the C3a bridgehead carbon, perfectly yielding the 7-benzyloxy-4-azaindole core[1].
Figure 1: Synthesis workflow and Bartoli mechanism for 7-benzyloxy-4-azaindole.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating in-process checks to confirm mechanistic milestones.
Protocol A: SNAr Synthesis of 3-Nitro-4-(benzyloxy)pyridine
Objective: Displace the C4-chloride with a benzyloxy nucleophile.
-
Alkoxide Generation: Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF under an inert argon atmosphere. Cool to 0°C. Slowly add benzyl alcohol (1.1 eq) dropwise.
-
Validation Check: The evolution of hydrogen gas (
) will be observed. The reaction is complete when bubbling ceases (approx. 2 hours), yielding a clear solution of sodium benzoxide[1].
-
-
Nucleophilic Addition: Dissolve 4-chloro-3-nitropyridine hydrochloride (1.0 eq) in anhydrous DMF. Transfer the sodium benzoxide solution into this mixture dropwise at 0°C to control the exothermic SNAr reaction[1].
-
Reaction Maturation: Allow the mixture to warm to room temperature and stir for 10 hours[1].
-
Validation Check: Perform TLC (Hexanes:EtOAc 3:1). The highly polar starting material spot should completely disappear, replaced by a higher Rf spot corresponding to the benzyloxy product.
-
-
Quench & Isolation: Quench carefully with distilled water. Remove DMF under high vacuum. Suspend the residue in water and extract with EtOAc (3x). Dry the organic phase over anhydrous MgSO₄, filter, and concentrate[1].
-
Purification: Recrystallize the crude residue to afford pure 3-Nitro-4-(benzyloxy)pyridine as a crystalline solid[1].
Protocol B: Bartoli Synthesis of 7-Benzyloxy-4-azaindole
Objective: Construct the pyrrole ring via cryogenic Grignard addition.
-
Cryogenic Setup: Dissolve 3-Nitro-4-(benzyloxy)pyridine (1.0 eq) in anhydrous THF under a strict nitrogen atmosphere. Submerge the reaction flask in a dry ice/acetone bath to reach exactly -78°C[4].
-
Causality: Low temperatures are critical to prevent the highly reactive nitroso intermediate from undergoing uncontrolled polymerization or side-reactions[2].
-
-
Grignard Addition: Add Vinylmagnesium bromide (1.0 M in THF, 3.0 to 3.2 eq) dropwise over 30 minutes[4].
-
Validation Check: The solution will undergo a rapid color change (often turning deep red/brown), indicating the formation of the nitrosoarene intermediate[2].
-
-
Rearrangement Phase: Remove the dry ice bath and allow the reaction to warm to -20°C. Stir at this temperature for 8 hours[4]. This thermal window provides the necessary activation energy for the [3,3]-sigmatropic shift without degrading the intermediate[2].
-
Quenching: Quench the reaction by the slow, dropwise addition of 20% aqueous NH₄Cl[4].
-
Validation Check: The mild acid neutralizes the magnesium alkoxide salts, precipitating magnesium hydroxide and liberating the aromatized azaindole.
-
-
Extraction: Extract the aqueous phase with EtOAc (3x). Dry combined organic layers over MgSO₄, filter, and concentrate[4]. Purify via silica gel flash chromatography to yield 7-benzyloxy-4-azaindole.
Applications in Drug Development
The conversion of 3-Nitro-4-(benzyloxy)pyridine into 7-benzyloxy-4-azaindole is a foundational step in the synthesis of advanced antiviral therapeutics. Most notably, this scaffold is heavily utilized in the development of HIV-1 attachment inhibitors [1]. Compounds such as the Bristol-Myers Squibb clinical candidates (e.g., BMS-626529 / Temsavir) rely on the 4-azaindole core to selectively bind to the HIV-1 gp120 envelope glycoprotein. The benzyloxy group at the 7-position (derived directly from our starting intermediate) serves as a crucial synthetic handle; it can be deprotected via palladium-catalyzed hydrogenation to yield a 7-hydroxy-4-azaindole, which is subsequently functionalized to optimize target binding affinity and pharmacokinetic properties[1]. Furthermore, recent advancements in photoinduced Bartoli synthesis continue to expand the utility of these nitro(hetero)arenes in continuous-flow commercial drug manufacturing[5].
References
-
4-BENZOXYL-3-NITROPYRIDINE 80352-64-3 wiki , Guidechem.
-
US6476034B2 - Antiviral azaindole derivatives , Google Patents (Bristol-Myers Squibb Co).
-
Bartoli indole synthesis , Wikipedia.
-
Bartoli Synthesis for 4- and 6-Azaindoles: Application Notes and Protocols , Benchchem.
-
Photoinduced Bartoli Indole Synthesis by the Oxidative Cleavage of Alkenes with Nitro(hetero)arenes , PubMed (Angew Chem Int Ed Engl. 2025).
Sources
- 1. US6476034B2 - Antiviral azaindole derivatives - Google Patents [patents.google.com]
- 2. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]
- 3. guidechem.com [guidechem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Photoinduced Bartoli Indole Synthesis by the Oxidative Cleavage of Alkenes with Nitro(hetero)arenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 4-(Benzyloxy)-3-nitropyridine
Executive Summary
In the landscape of modern medicinal chemistry and drug development, functionalized heterocycles serve as the architectural backbone for novel therapeutics. 4-(Benzyloxy)-3-nitropyridine (CAS: 80352-64-3) is a highly specialized pyridine derivative utilized extensively as a pivotal intermediate[1]. Its precise molecular architecture—characterized by a pyridine core, a nitro group at the C3 position, and a benzyloxy ether at the C4 position—makes it a critical precursor for synthesizing complex azaindole scaffolds. These downstream azaindole derivatives are foundational in the development of antiviral agents, particularly HIV entry inhibitors and reverse transcriptase inhibitors[2].
This whitepaper provides an in-depth analysis of the compound's molecular properties, the mechanistic rationale behind its reactivity, and field-proven synthetic workflows for its application in drug discovery.
Physicochemical Profiling & Structural Data
The molecular weight and formula of 4-(Benzyloxy)-3-nitropyridine dictate its thermodynamic stability, solubility profile, and reactivity in nucleophilic aromatic substitution (SNAr) frameworks.
Table 1: Core Chemical and Physicochemical Properties[1]
| Property | Value |
| IUPAC Name | 3-Nitro-4-(phenylmethoxy)pyridine |
| Common Synonyms | 4-(Benzyloxy)-3-nitropyridine; 3-Nitro-4-(benzyloxy)pyridine |
| CAS Registry Number | 80352-64-3 |
| Molecular Formula | C12H10N2O3 |
| Molecular Weight | 244.205 g/mol |
| Exact Mass | 230.069142 g/mol |
| Topological Polar Surface Area (TPSA) | 67.9 Ų |
| Rotatable Bonds | 3 |
| Hydrogen Bond Acceptors | 4 |
Causality of Properties: The TPSA of 67.9 Ų indicates moderate polarity, allowing the compound to be highly soluble in polar aprotic solvents such as N,N-Dimethylformamide (DMF) and tetrahydrofuran (THF). This solubility profile is critical for its primary synthetic workflows. Furthermore, the three rotatable bonds provide sufficient conformational flexibility for the benzyloxy group to orient favorably during steric crowding in downstream cyclization steps.
Mechanistic Significance in Drug Development
In the rational design of synthetic pathways, the strategic placement of functional groups on the pyridine ring is paramount.
-
The Nitro Group (-NO₂): Positioned at C3, the nitro group is strongly electron-withdrawing via both inductive and resonance effects. This drastically lowers the electron density at the C4 position of the pyridine ring, activating it for nucleophilic attack. Furthermore, the nitro group serves as a latent amine; post-substitution, it can be reduced to a primary amine, a necessary nucleophile for subsequent cyclization into azaindoles[3].
-
The Benzyloxy Group (-OCH₂Ph): The benzyloxy ether at C4 acts as an exceptionally stable protecting group under basic and mildly acidic conditions. It can be selectively cleaved later in the synthesis via catalytic hydrogenation (e.g., Pd/C, H₂) to reveal a hydroxyl group, or it can be retained to enhance the lipophilicity of the final drug candidate.
Experimental Protocols & Synthetic Workflows
To ensure trustworthiness and reproducibility, the following protocols describe self-validating systems for the synthesis and utilization of 4-(Benzyloxy)-3-nitropyridine.
Protocol 1: Synthesis of 4-(Benzyloxy)-3-nitropyridine
Objective: To synthesize the title compound from 4-chloro-3-nitropyridine via an alkoxide displacement mechanism. Causality: Sodium hydride (NaH) is used to deprotonate benzyl alcohol, forming a highly nucleophilic sodium benzoxide. The strong electron-withdrawing nature of the C3-nitro group on the pyridine ring facilitates the rapid SNAr displacement of the C4-chloride[4].
Step-by-Step Methodology:
-
Alkoxide Formation: Slowly add 4.8 g of Sodium Hydride (NaH, 60% dispersion in mineral oil) to a solution containing 16.6 g of benzyl alcohol dissolved in 200 mL of anhydrous DMF at 0°C. Self-Validation: The evolution of hydrogen gas confirms the active deprotonation of the alcohol.
-
Activation: Stir the mixture at room temperature for 2 hours to ensure complete gas evolution and the quantitative formation of sodium benzoxide.
-
Nucleophilic Substitution: Transfer the sodium benzoxide solution dropwise into a reaction flask containing 20.0 g of 4-chloro-3-nitropyridine hydrochloride dissolved in 100 mL of DMF.
-
Reaction Progression: Maintain stirring at room temperature for 10 hours. Monitor via Thin Layer Chromatography (TLC) using an Ethyl Acetate:Hexane gradient until the starting electrophile is fully consumed.
-
Quenching & Extraction: Quench the reaction carefully with distilled water to neutralize any unreacted NaH. Remove the DMF solvent under reduced pressure. Suspend the crude residue in water and extract with Ethyl Acetate (3 × 250 mL).
-
Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate. Purify via silica gel column chromatography to yield pure 4-(Benzyloxy)-3-nitropyridine (MW: 244.205 g/mol ).
Caption: Workflow for the nucleophilic aromatic substitution yielding 4-(Benzyloxy)-3-nitropyridine.
Protocol 2: Downstream Conversion to Azaindole Scaffolds
Objective: Reduction of the nitro group to an amine, setting the stage for azaindole cyclization (vital for HIV entry inhibitors)[2]. Causality: Catalytic hydrogenation selectively reduces the nitro group without cleaving the benzyl ether if reaction times and pressures are strictly controlled.
Step-by-Step Methodology:
-
Reduction Setup: Dissolve the purified 4-(Benzyloxy)-3-nitropyridine in ethanol. Add a catalytic amount of 10% Palladium on Carbon (Pd/C).
-
Hydrogenation: Stir the suspension under a hydrogen atmosphere (50 psi) at room temperature for 6 hours. Self-Validation: The cessation of hydrogen gas uptake indicates the complete reduction of the nitro group to 3-amino-4-(benzyloxy)pyridine.
-
Filtration: Filter the mixture through a tightly packed Celite pad to safely remove the pyrophoric palladium catalyst. Concentrate the filtrate in vacuo.
-
Cyclization (Contextual): The resulting highly reactive amine intermediate is subsequently subjected to cyclization conditions (e.g., Madelung or Bartoli-type synthesis) to form 7-benzyloxy-4-azaindole derivatives.
Caption: Downstream conversion of 4-(Benzyloxy)-3-nitropyridine into an azaindole antiviral scaffold.
Conclusion
The specific molecular formula (C12H10N2O3) and molecular weight (244.205 g/mol ) of 4-(Benzyloxy)-3-nitropyridine represent a perfectly balanced intermediate for complex heterocyclic synthesis. By leveraging the electron-withdrawing nature of the nitro group to facilitate SNAr, and subsequently utilizing the nitro group as a latent amine precursor, drug development professionals can efficiently construct the azaindole architectures that are foundational to modern antiviral therapies.
References
- Guidechem. "4-BENZOXYL-3-NITROPYRIDINE 80352-64-3 wiki - Guidechem". Guidechem.
- Bristol-Myers Squibb Co. "US6476034B2 - Antiviral azaindole derivatives". Google Patents.
- Google Patents. "RU2259372C2 - Derivatives of azaindole". Google Patents.
Sources
Predictive Safety and Handling Whitepaper: 4-(Benzyloxy)-3-nitropyridine (CAS 80352-64-3)
Executive Summary
In the landscape of preclinical drug development, researchers frequently encounter specialized synthetic intermediates that lack comprehensive, empirically derived Safety Data Sheets (SDS). 4-(Benzyloxy)-3-nitropyridine (CAS 80352-64-3) is a prime example. Widely utilized as a critical precursor in the synthesis of complex heterocyclic scaffolds—most notably antiviral azaindole derivatives targeting HIV-1 reverse transcriptase and integrase [1][3]—this compound presents unique handling challenges.
Because standard regulatory databases currently list "no data available" for its specific Global Harmonized System (GHS) classification [1], a Senior Application Scientist cannot rely on generic safety guidelines. Instead, we must employ Predictive Toxicology and Structure-Activity Relationship (SAR) profiling to construct a robust, self-validating safety protocol. This whitepaper synthesizes the physicochemical data of 4-(Benzyloxy)-3-nitropyridine with predictive hazard assessments to deliver an authoritative guide on its safe handling, storage, and emergency mitigation.
Physicochemical Profiling & Structural Analysis
To predict the behavior of a chemical in biological systems and laboratory environments, we must first analyze its fundamental properties. The benzyloxy moiety imparts significant lipophilicity to the polar nitropyridine core, fundamentally altering its solubility and dermal penetration profile.
Table 1: Computed Physicochemical Properties
| Property | Value | Causality / Safety Implication |
| Molecular Formula | C₁₂H₁₀N₂O₃ | Base composition dictates combustion byproducts (NOx, COx). |
| Molecular Weight | 230.22 g/mol [2] | Small enough to facilitate rapid systemic absorption if dissolved. |
| XLogP3-AA | 2.1 [1] | Moderate-to-high lipophilicity; readily crosses the stratum corneum (skin). |
| Topological Polar Surface Area | 67.9 Ų [1] | Indicates moderate membrane permeability; high risk of cellular uptake. |
| Hydrogen Bond Acceptors | 4 | Enhances binding affinity to biological macromolecules (e.g., enzymes). |
| Physical State (Predicted) | Solid / Powder | High risk of aerosolization and inhalation during transfer. |
Predictive Toxicology: Mechanism of Action
In the absence of empirical in vivo toxicity data, we apply the Ashby-Tennant structural alerts for genotoxicity. The nitroaromatic group (-NO₂) attached to the pyridine ring is a well-documented pharmacophore for mutagenicity.
When exposed to biological tissue, the lipophilic nature of the benzyloxy group allows the molecule to easily penetrate cell membranes. Once intracellular, hepatic and peripheral nitroreductases (such as CYP450 and POR) reduce the nitro group. This reduction does not happen in a single step; it generates highly reactive, electrophilic intermediates—specifically nitroso and hydroxylamine derivatives. These electrophiles can covalently bind to nucleophilic sites on DNA, leading to adduct formation and potential mutagenesis. Furthermore, in the bloodstream, these intermediates can oxidize the Fe²⁺ in hemoglobin to Fe³⁺, causing methemoglobinemia (a condition where blood cannot effectively release oxygen to tissues).
Fig 1: Predictive toxicological pathway of nitropyridine derivatives via enzymatic reduction.
Self-Validating Experimental Protocols for Safe Handling
Because we must treat 4-(Benzyloxy)-3-nitropyridine as a suspected mutagen and dermal hazard, standard benchtop handling is strictly prohibited. The following protocol utilizes a "Control Banding" approach, embedding self-validating checks to ensure zero loss of containment.
Protocol 1: Gravimetric Transfer and Solubilization
Objective: Safely weigh and prepare a stock solution of 4-(Benzyloxy)-3-nitropyridine without exposing the operator to aerosolized dust or dermal contact.
Step-by-Step Methodology:
-
Environmental Setup:
-
Action: Conduct all operations inside a Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated powder-weighing isolator.
-
Causality: Type B2 cabinets are 100% hard-ducted to the outside exhaust. Unlike Type A2 cabinets, they do not recirculate air, preventing the accumulation of hazardous, lipophilic chemical vapors or micro-dust.
-
-
PPE Donning:
-
Action: Wear double nitrile gloves (extended cuff), a disposable Tyvek sleeve/gown, and safety goggles.
-
Causality: Nitrile provides a temporary barrier against organic solids. Double-gloving allows the outer glove to be immediately discarded if contaminated, preserving the inner barrier.
-
-
Static Mitigation:
-
Action: Use an anti-static weighing boat and a grounded micro-spatula. Pass the closed chemical vial through an anti-static ionizer before opening.
-
Causality: Dry pyridine powders are highly susceptible to static cling. Static discharge can cause the powder to violently repel from the spatula, aerosolizing the mutagenic compound into the operator's breathing zone.
-
-
Gravimetric Validation (Self-Validating Check):
-
Action: Record the mass of the source vial before and after extraction. Record the mass of the receiving vessel.
-
Logic:
must exactly equal . Any discrepancy indicates lost material (spill or aerosolization) requiring immediate decontamination of the BSC.
-
-
In-Situ Solubilization:
-
Action: Add the organic solvent (e.g., DMF or DMSO) directly to the receiving vessel inside the BSC before removing it. Seal with a PTFE-lined cap.
-
Causality: Transporting the chemical in a liquid state eliminates the risk of dust aerosolization during transit to the fume hood or LC-MS autosampler.
-
Emergency Workflows: Spill Mitigation
In the event of a breach of containment, standard sweeping or dry-wiping will exacerbate the hazard by forcing the lipophilic powder into the air or deeper into porous surfaces.
Fig 2: Step-by-step logical workflow for mitigating a nitropyridine solid spill.
Protocol 2: Solid Spill Decontamination
-
Isolate: Immediately restrict access to the area. If outside a BSC, ensure room exhaust is maximized.
-
Dampen (Critical Step): Do not sweep. Gently mist a disposable absorbent pad with a 70% Ethanol/Water solution and lay it over the powder. Causality: The liquid binds the dust particles via capillary action, completely neutralizing the aerosolization risk.
-
Wipe Inward: Wipe from the perimeter of the spill toward the center to prevent expanding the contamination zone.
-
Solvent Wash: After removing the bulk solid, wash the surface with a strong detergent or an appropriate solvent (e.g., Isopropanol) to dissolve and lift any remaining lipophilic residue.
-
Validation: Swab the area and run a rapid UV-Vis or TLC check if the spill was large, ensuring no residual compound remains on the benchtop.
References
- Wang, T., et al. "Antiviral azaindole derivatives". US Patent US6476034B2, granted Nov 5, 2002.
The Pharmacological Versatility of Nitropyridine Derivatives: A Technical Whitepaper on Biological Activity and Screening Methodologies
Target Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Content Focus: Mechanistic insights, structure-activity relationships (SAR), and validated experimental workflows for nitropyridine-based therapeutics.
Executive Summary: The Chemical Rationale of the Nitropyridine Scaffold
In modern medicinal chemistry, the pyridine ring serves as a privileged structural motif. When functionalized with a strongly electron-withdrawing nitro (
From a senior application scientist's perspective, the nitro group is not merely a passive structural appendage; it actively dictates biological efficacy through three distinct mechanisms:
-
Electrophilic Activation: The electron-withdrawing nature of the nitro group lowers the lowest unoccupied molecular orbital (LUMO) of the pyridine ring, making adjacent positions highly susceptible to nucleophilic aromatic substitution (
). This allows for rapid generation of diverse compound libraries[1]. -
Hydrogen Bond Acceptance: The oxygen atoms of the nitro group act as potent hydrogen bond acceptors, enabling high-affinity interactions within the hinge regions of kinases or the binding pockets of structural proteins like tubulin[2].
-
Redox Cycling: In specific microbial environments, the nitro group can undergo enzymatic reduction, generating reactive radical species that contribute to targeted antimicrobial action[3].
This whitepaper synthesizes the current state-of-the-art regarding the anticancer and antimicrobial activities of nitropyridine derivatives, providing actionable SAR data and self-validating experimental protocols for preclinical evaluation.
Anticancer Activity: Mechanisms and Target Engagement
Nitropyridines have emerged as potent anticancer agents, primarily functioning through the disruption of cytoskeletal dynamics and the inhibition of crucial signaling kinases.
Microtubule Targeting via the Colchicine Site
Recent high-throughput screening of 3-amino-4-nitropyridine and 3-nitropyridine analogues has identified them as a novel class of microtubule-targeting agents (MTAs)[4]. Compounds such as 4AZA2891 and 4AZA2996 exhibit profound anti-proliferative activity across the NCI-60 Human Tumor Cell Lines Screen, with mean
Crystallographic data confirms that these 3-nitropyridines bind selectively to the colchicine site at the interface of
Mechanism of action for 3-nitropyridine analogues inducing apoptosis via tubulin inhibition.
Kinase Inhibition (VEGFR-2 and GSK-3)
Beyond structural proteins, derivatives of 4-chloro-2-methyl-3-nitropyridine—specifically pyridine-ureas—have demonstrated significant inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)[5]. VEGFR-2 is a primary driver of tumor angiogenesis. By occupying the ATP-binding pocket, these nitropyridines block downstream signaling, starving the tumor of its blood supply. Additionally, 2,6-dichloro-3-nitropyridine derivatives have been successfully optimized into potent inhibitors of glycogen synthase kinase-3 (GSK3)[1].
Antimicrobial and Anti-Infective Profiling
The antimicrobial profile of nitropyridines is driven by both direct bactericidal activity and the modulation of bacterial communication systems.
-
Antitubercular Activity: Fluorinated nitropyridines, synthesized from building blocks like 2-Bromo-5-fluoro-3-nitropyridine, show remarkable efficacy against Mycobacterium tuberculosis. Derivatives of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide yield Minimum Inhibitory Concentrations (MIC) between 4–64 μg/mL[6]. The synergy between the lipophilic fluoro group (enhancing cell wall penetration) and the redox-active nitro group is critical for this activity.
-
Quorum Sensing Inhibition: 4-nitropyridine-N-oxide has been identified as a potent quorum sensing inhibitor in Pseudomonas aeruginosa, functioning primarily through competitive binding to the LasR receptor[3]. This attenuates bacterial virulence without exerting selective survival pressure, thereby reducing the likelihood of resistance development.
Quantitative SAR Data Summary
The following table synthesizes the biological potency of key nitropyridine classes to guide lead optimization efforts.
| Compound Class | Specific Derivative | Primary Target / Mechanism | Tested Cell Line / Pathogen | Potency ( |
| 3-Nitropyridines | 4AZA2996 | NCI-60 Panel (Cancer) | Mean | |
| 3-Nitropyridines | 4AZA2891 | NCI-60 Panel (Cancer) | Mean | |
| Pyridine-ureas | 4-chloro-2-methyl-3-nitropyridine deriv. | VEGFR-2 Inhibition | MCF-7 (Breast Cancer) | |
| Fluoro-nitropyridines | 2-(3-fluoro-4-nitrophenoxy)-acetamide | Unknown (Antitubercular) | M. tuberculosis | MIC = 4 - 64 µg/mL[6] |
| N-Oxides | 4-nitropyridine-N-oxide | LasR (Quorum Sensing) | P. aeruginosa | Active (Concentration dep.)[3] |
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They incorporate mandatory orthogonal checks to differentiate true mechanistic hits from assay artifacts (e.g., distinguishing true apoptosis from non-specific compound toxicity).
Protocol: Tubulin Polymerization Inhibition Assay (In Vitro)
Causality Rationale: Standard cell viability assays (like MTT) only confirm cell death. To prove that a nitropyridine derivative specifically targets tubulin, an isolated biochemical assay utilizing purified porcine brain tubulin must be employed.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a reaction buffer containing 80 mM PIPES (pH 6.9), 2 mM
, 0.5 mM EGTA, and 1 mM GTP. Keep on ice. -
Tubulin Reconstitution: Thaw highly purified porcine
-tubulin (>99% purity) on ice and dilute to a final concentration of 3 mg/mL in the reaction buffer. -
Compound Plating: In a pre-chilled 96-well half-area plate, add 5 µL of the nitropyridine test compound (dissolved in DMSO, max final DMSO concentration 1%).
-
Self-Validation Control: Include Colchicine as a positive control (known inhibitor) and Paclitaxel as a negative control (known stabilizer).
-
-
Initiation: Add 45 µL of the tubulin suspension to each well.
-
Kinetic Measurement: Immediately transfer the plate to a microplate reader pre-warmed to 37°C. Measure absorbance at 340 nm every 1 minute for 60 minutes.
-
Data Analysis: Calculate the
of the polymerization curve. A reduction in the and steady-state absorbance relative to the vehicle control confirms inhibition of polymerization[2][4].
Protocol: Broth Microdilution for MIC Determination
Causality Rationale: To accurately assess the antimicrobial potential of fluorinated nitropyridines, the broth microdilution method is preferred over disk diffusion, as it provides precise, quantitative MIC values necessary for SAR modeling.
Step-by-Step Methodology:
-
Inoculum Preparation: Isolate a pure bacterial culture (e.g., S. aureus or P. aeruginosa) on an agar plate. Suspend colonies in sterile saline to match a 0.5 McFarland standard (
CFU/mL). Dilute 1:150 in Mueller-Hinton Broth (MHB). -
Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the nitropyridine compound in MHB (e.g., from 128 µg/mL down to 0.25 µg/mL).
-
Inoculation: Add 50 µL of the diluted bacterial suspension to each well (final volume 100 µL/well).
-
Self-Validation Control: Well 11 must be a Growth Control (broth + inoculum, no drug) and Well 12 a Sterility Control (broth only).
-
-
Incubation: Seal the plate and incubate at 37°C for 18–24 hours[5].
-
Assessment: The MIC is defined as the lowest concentration of the nitropyridine derivative that completely inhibits visible bacterial growth (turbidity). Add resazurin dye (0.015%) to confirm metabolic inactivity (color remains blue) vs. activity (turns pink).
Validated high-throughput screening workflow for nitropyridine drug discovery.
References
-
Exploring the Biological Activity of Nitropyridine Derivatives Source: nbinno.com URL:[Link]
-
3-nitropyridine analogues as novel microtubule-targeting agents Source: National Institutes of Health (PMC) URL:[Link]
-
Nitropyridines in the Synthesis of Bioactive Molecules Source: MDPI URL:[Link]
-
Medicinal Chemistry of Drugs with N-Oxide Functionalities Source: ACS Publications URL:[Link]
Sources
Strategic Applications of 4-(Benzyloxy)-3-nitropyridine in Medicinal Chemistry: A Technical Guide to Azaindole and Heterocyclic Scaffold Synthesis
Executive Summary
In modern medicinal chemistry, the rapid assembly of complex, biologically active heterocycles relies heavily on versatile, bifunctional building blocks. 4-(Benzyloxy)-3-nitropyridine (CAS: 80352-64-3) has emerged as a critical intermediate in the synthesis of advanced pharmaceutical scaffolds, most notably azaindoles and imidazopyridines. This technical guide explores the mechanistic utility of 4-(Benzyloxy)-3-nitropyridine (4-BNP), detailing its orthogonal reactivity, self-validating experimental protocols, and its direct application in the development of antiviral agents and kinase inhibitors.
Chemical Profile & Reactivity Dynamics
The strategic value of 4-BNP lies in its finely tuned electronic and steric properties. The molecule features two highly reactive, yet orthogonally addressable, functional groups:
-
The Nitro Group (C3): Acts as a strong electron-withdrawing group, activating the pyridine ring for nucleophilic attack. More importantly, it serves as a latent amine that can participate in reductive annulation or direct cyclization.
-
The Benzyloxy Group (C4): Serves a dual purpose. First, it acts as a robust protecting group for the C4-hydroxyl (pyridone) moiety, stable to basic and nucleophilic conditions but easily cleaved via catalytic hydrogenolysis. Second, its steric bulk effectively blocks the C4 position during sigmatropic rearrangements, directing cyclization exclusively to the C2 position.
This precise substitution pattern is what makes 4-BNP an ideal precursor for structurally demanding targets like 7-substituted-4-azaindoles, which are notoriously difficult to synthesize via traditional Fischer indole methods due to the electron-deficient nature of the pyridine core.
Core Application 1: Synthesis of 4-Azaindole Scaffolds via Bartoli Cyclization
The azaindole scaffold is a privileged structure in drug discovery, acting as a bioisostere for indole while offering improved aqueous solubility and distinct hydrogen-bonding profiles. 4-BNP is specifically utilized to synthesize 7-benzyloxy-4-azaindole , a critical intermediate in the development of HIV-1 attachment inhibitors (such as precursors to fostemsavir) .
Mechanistic Rationale
The transformation of 4-BNP to 7-benzyloxy-4-azaindole is achieved via the Bartoli indole synthesis . The reaction requires exactly three equivalents of vinylmagnesium bromide:
-
The first equivalent attacks the nitro group, forming a nitroso intermediate.
-
The second equivalent attacks the nitroso oxygen, generating a magnesium enolate species that undergoes a rapid [3,3]-sigmatropic rearrangement.
-
The third equivalent acts as a base to facilitate rearomatization and final ring closure. The benzyloxy group at C4 sterically forces the [3,3]-rearrangement to occur at the unsubstituted C2 position, ensuring perfect regioselectivity.
Fig 1. Mechanistic pathway of the Bartoli cyclization of 4-BNP to 7-benzyloxy-4-azaindole.
Experimental Protocol: Bartoli Cyclization of 4-BNP
This protocol is designed as a self-validating system; temperature control and colorimetric changes are critical indicators of reaction trajectory.
-
Preparation: Dissolve 4-(Benzyloxy)-3-nitropyridine (1.0 eq, e.g., 5.0 g) in anhydrous THF (0.15 M) under a strict inert argon atmosphere.
-
Cryogenic Cooling: Cool the solution to exactly -78 °C using a dry ice/acetone bath. Causality: Failure to reach -78 °C will result in uncontrolled exothermic polymerization of the Grignard reagent and destruction of the pyridine core.
-
Grignard Addition: Add vinylmagnesium bromide (1.0 M in THF, 3.2 eq) dropwise over 30 minutes.
-
Self-Validation Checkpoint: The solution will immediately transition from pale yellow to a deep, opaque brown/purple. This color change confirms the formation of the nitroso intermediate.
-
-
Rearrangement Phase: Remove the cooling bath and allow the reaction to warm to -20 °C over 2 hours, maintaining this temperature for an additional 8 hours.
-
Quenching: Quench the reaction strictly at -20 °C by slowly adding 20% aqueous NH₄Cl. Causality: Using a strong acid for quenching will protonate the basic azaindole nitrogen, pulling the product into the aqueous layer and drastically reducing isolated yield.
-
Isolation: Extract with EtOAc, dry over MgSO₄, and purify via silica gel chromatography to yield 7-benzyloxy-4-azaindole.
Core Application 2: Orthogonal Reduction and Imidazopyridine Annulation
Beyond azaindoles, 4-BNP is a premier precursor for imidazo[4,5-c]pyridines , which are potent purine bioisosteres widely utilized in oncology as kinase inhibitors and in immunology as adenosine deaminase (ADA) inhibitors .
Mechanistic Rationale
The synthesis relies on the orthogonal reactivity of the nitro and benzyloxy groups. The nitro group can be selectively reduced to an amine using Iron/Acetic acid (Fe/AcOH) without cleaving the benzyl ether. The resulting 3-amino-4-benzyloxypyridine is then condensed with an orthoester to form the imidazopyridine core. Finally, the benzyloxy group is cleanly removed via palladium-catalyzed hydrogenolysis to reveal the active pyridinol/pyridone pharmacophore.
Fig 2. Orthogonal reduction and annulation workflow for imidazo[4,5-c]pyridine synthesis.
Experimental Protocol: Selective Reduction and Annulation
-
Selective Reduction: Suspend 4-BNP (1.0 eq) and Iron powder (5.0 eq) in glacial acetic acid. Heat to 60 °C for 2 hours.
-
Self-Validation Checkpoint: TLC monitoring (Hexanes:EtOAc 1:1) will show the disappearance of the high-Rf nitro compound and the appearance of a highly polar, UV-active amine spot.
-
-
Filtration: Filter the warm mixture through a pad of Celite to remove iron salts, washing with EtOAc. Concentrate the filtrate to afford crude 3-amino-4-benzyloxypyridine.
-
Annulation: Dissolve the crude amine in neat triethyl orthoformate (10 eq) and add a catalytic amount of p-Toluenesulfonic acid (pTSA). Reflux at 145 °C for 4 hours. Distill off the ethanol byproduct to drive the equilibrium toward the cyclized product.
-
Global Deprotection: Dissolve the isolated 7-benzyloxy-1H-imidazo[4,5-c]pyridine in MeOH. Add 10% Pd/C (0.1 eq by weight) and stir under a hydrogen balloon (1 atm) for 12 hours to yield the final deprotected scaffold.
Quantitative Data & Comparative Analysis
The table below synthesizes the expected yields, critical conditions, and primary pharmacological targets for the divergent pathways originating from 4-BNP.
| Target Scaffold | Reagents & Critical Conditions | Key Intermediate | Expected Yield Range | Primary Pharmacological Target |
| 7-Benzyloxy-4-azaindole | Vinylmagnesium bromide (3.2 eq), THF, -78 °C to -20 °C | Nitroso-pyridine | 15% – 35%* | HIV-1 Attachment Inhibitors |
| 3-Amino-4-benzyloxypyridine | Fe powder (5.0 eq), Glacial AcOH, 60 °C | N/A | 75% – 90% | Kinase Inhibitors (Oncology) |
| Imidazo[4,5-c]pyridine core | Triethyl orthoformate (excess), pTSA (cat.), 145 °C | 3-Amino-4-benzyloxypyridine | 60% – 80% | Adenosine Deaminase Inhibitors |
*Note: While the yield for the Bartoli cyclization appears modest (15-35%), it is highly competitive for electron-deficient pyridine systems and avoids the multi-step, harsh conditions required by alternative Reissert or Madelung syntheses.
References
- Title: Antiviral azaindole derivatives (U.S. Patent 6,476,034 B2)
-
Title: A General Method for the Preparation of 4- and 6-Azaindoles Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
Advanced Methodologies in the Synthesis of Substituted Nitropyridines: A Technical Guide
Executive Summary
Substituted nitropyridines are indispensable building blocks in the design of pharmaceuticals, agrochemicals, and advanced functional materials[1]. However, the direct nitration of the pyridine core remains one of the most notorious challenges in heterocyclic chemistry. This whitepaper synthesizes current literature to provide an authoritative, in-depth guide on the mechanistic hurdles of pyridine nitration and the modern synthetic workarounds—ranging from classical N-oxide activation to state-of-the-art dearomatization-rearomatization strategies.
The Mechanistic Bottleneck of Direct Nitration
To understand the synthesis of nitropyridines, one must first understand why direct electrophilic aromatic substitution (SEAr) fails. The nitrogen atom's electronegativity inherently depletes electron density from the
The Causality of Deactivation: This positive charge further withdraws electron density, rendering the ring highly refractory to electrophilic attack. The transition state required to form the sigma complex (Wheland intermediate) is severely destabilized by the adjacent positive charge. Consequently, direct nitration requires forcing conditions (e.g., >300 °C) and typically yields abysmal amounts (<10%) of 3-nitropyridine, making it synthetically unviable[2].
Core Synthetic Strategies
Strategy A: C4-Nitration via N-Oxide Activation
By oxidizing the pyridine nitrogen to an N-oxide, the electronic landscape is inverted. The oxygen atom donates electron density back into the pyridine ring via resonance, specifically enriching the C2 and C4 positions.
-
Mechanistic Insight: The N-oxide acts as both an activating group and a directing group. This allows for smooth electrophilic nitration at the 4-position using a mixed acid system[3]. Post-nitration, the N-oxide can be cleanly removed (deoxygenated) using reducing agents like PCl₃ or Pd/C, yielding the pure 4-nitropyridine.
Mechanistic workflow for the synthesis of 4-nitropyridine via N-oxide activation.
Strategy B: C3-Nitration via Sigmatropic Rearrangement (Bakke Method)
To achieve meta (C3) nitration without harsh conditions, Bakke and colleagues developed a protocol using dinitrogen pentoxide (N₂O₅) in sulfur dioxide[2].
-
Mechanistic Insight: Instead of direct C-H functionalization, this method forms an N-nitropyridinium intermediate. Upon treatment with aqueous sodium bisulfite, the nitro group undergoes a [1,5]-sigmatropic shift from the nitrogen to the C3 carbon. This elegant rearrangement completely bypasses the high activation energy of direct SEAr[2].
Strategy C: meta-Nitration via Dearomatization-Rearomatization
A recent breakthrough involves the radical nitration of pyridines via an oxazino pyridine intermediate[4].
-
Mechanistic Insight: Pyridines react with dimethyl acetylenedicarboxylate (DMAD) and methyl pyruvate to form a 1,4-dipole that undergoes cycloaddition, temporarily destroying the aromaticity. The resulting electron-rich oxazino pyridine is highly susceptible to radical nitration at the meta-position using tert-butyl nitrite (TBN) and TEMPO. Subsequent acid hydrolysis restores aromaticity, cleanly delivering the meta-nitropyridine[4].
Dearomatization-rearomatization sequence for regioselective meta-nitration.
Quantitative Data & Methodological Comparison
The following table summarizes the quantitative metrics and operational parameters of the primary nitration strategies discussed:
| Synthetic Strategy | Reagents / Catalyst | Regioselectivity | Typical Yield | Mechanistic Pathway |
| Direct Nitration | HNO₃, H₂SO₄ (>300°C) | C3 (meta) | < 10% | Electrophilic Aromatic Substitution (SEAr) |
| N-Oxide Activation | 1. m-CPBA 2. HNO₃/H₂SO₄ | C4 (para) > C2 (ortho) | 60–85% | Resonance Activation & SEAr |
| Sigmatropic Shift | N₂O₅, SO₂, then NaHSO₃ | C3 (meta) | 50–77% | N-Nitration & [1,5]-Sigmatropic Rearrangement |
| Dearomatization | DMAD, TBN, TEMPO, HCl | C3 / C5 (meta) | 70–87% | Radical Nitration of Oxazino Intermediate |
Validated Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating critical causality checks and safety parameters.
Protocol 1: Synthesis of 4-Nitropyridine N-Oxide[3]
Objective: Regioselective nitration of the C4 position via N-oxide activation.
-
N-Oxidation: Dissolve the substituted pyridine (10 g) in 80 mL of dichloromethane (DCM). Cool to 0–5 °C using an ice bath.
-
Oxidant Addition: Slowly add 20.9 g of m-chloroperoxybenzoic acid (m-CPBA) while maintaining the temperature at 0 °C.
-
Causality Check: Temperature control prevents the thermal degradation of the peracid and minimizes over-oxidation.
-
-
Reaction & Validation: Allow the mixture to warm to 20–25 °C and stir for 24 hours. Monitor via Thin Layer Chromatography (TLC). The N-oxide product will exhibit a significantly lower Rf value than the starting material due to increased polarity.
-
Nitrating Acid Preparation: In a separate flask, cool 12 mL of fuming HNO₃ in an ice bath. Slowly add 30 mL of concentrated H₂SO₄ in portions.
-
Safety Note: This step is highly exothermic. Rapid addition will cause thermal runaway and premature decomposition of the active nitronium ion.
-
-
Nitration: Heat the isolated pyridine N-oxide to 60 °C. Dropwise add the nitrating acid over 30 minutes. Heat the mixture to 125–130 °C for 3 hours.
-
Quenching: Cool to room temperature and pour onto 150 g of crushed ice to safely quench the strong acids and precipitate the product.
Protocol 2: meta-Nitration via Dearomatization[4]
Objective: Highly regioselective meta-nitration bypassing the deactivated aromatic core.
-
Intermediate Formation: To an oven-dried vial, add the substituted pyridine (1.0 equiv.), dimethyl acetylenedicarboxylate (DMAD, 1.2 equiv.), and methyl pyruvate (1.5 equiv.) in acetonitrile (0.2 M). Stir at room temperature for 1 hour.
-
Validation Check: The solution will undergo a distinct color change as the dearomatized oxazino pyridine intermediate forms. Complete consumption of the pyridine should be verified by TLC.
-
-
Radical Nitration: Add TEMPO (0.2 equiv.) and tert-butyl nitrite (TBN, 3.0 equiv.). Stir open to the air at 60 °C for 12 hours.
-
Causality Check: The oxazino intermediate is electron-rich, allowing TBN to act as a radical NO₂ source, facilitated by the TEMPO co-oxidant.
-
-
Rearomatization: Concentrate under reduced pressure. Add 1 M HCl solution and stir at 70 °C for 36 hours.
-
Causality Check: Acid hydrolysis cleaves the oxazino cycloadduct. The thermodynamic stability of the newly formed aromatic nitropyridine ring drives the reaction to completion.
-
-
Work-up: Neutralize with saturated NaHCO₃ and extract with ethyl acetate to isolate the pure meta-nitropyridine.
References
Sources
Discovery and history of 4-(benzyloxy)pyridine compounds in drug research
The Evolution and Application of 4-(Benzyloxy)pyridine Scaffolds in Modern Drug Discovery: A Technical Whitepaper
As a Senior Application Scientist navigating the complexities of modern medicinal chemistry, I have witnessed the transformation of the 4-(benzyloxy)pyridine scaffold from a rudimentary synthetic intermediate into a privileged pharmacophore. This whitepaper provides an in-depth technical analysis of the discovery, mechanistic utility, and synthesis of 4-(benzyloxy)pyridine compounds, offering actionable insights for drug development professionals.
Historical Context & Chemical Significance
Historically, the benzyloxy group was primarily utilized as a robust, orthogonal protecting group for the 4-pyridone tautomer. It allowed chemists to perform harsh electrophilic substitutions or cross-coupling reactions on the pyridine ring without unwanted side reactions at the oxygen center. However, researchers soon discovered that retaining the 4-(benzyloxy) moiety imparted highly desirable physicochemical properties to the final drug candidates.
The benzyl group is highly lipophilic, significantly enhancing the molecule's ability to cross lipid bilayers and penetrate cell membranes. More importantly, the steric bulk and electron-rich nature of the benzyloxy group allow it to act as a critical structural anchor, occupying deep hydrophobic pockets in various biological targets. Today, 4-(benzyloxy)pyridine derivatives are foundational in the design of kinase inhibitors, supramolecular assemblies, and organometallic catalysts.
Mechanistic Grounding in Drug Design
A. Type I Receptor Tyrosine Kinase Inhibition (ErbB/EGFR Pathways)
The ErbB family of receptor tyrosine kinases (including EGFR/HER1, HER2, HER3, and HER4) are primary drivers of hyperproliferative diseases such as breast and lung cancers. 4-(Benzyloxy)pyridine derivatives, particularly when integrated into N4-phenyl-quinazoline-4-amine architectures, act as potent Type I kinase inhibitors (1)[1].
Causality of Design: The benzyloxy group is strategically positioned to project into the hydrophobic selectivity pocket adjacent to the ATP-binding site of the kinase domain. This prevents ATP from binding, thereby halting the autophosphorylation of the receptor and shutting down downstream survival (PI3K/AKT) and proliferation (Ras/Raf/MAPK) signaling cascades.
Diagram 1: Mechanism of EGFR/ErbB pathway inhibition by 4-(benzyloxy)pyridine derivatives.
B. Supramolecular Assemblies for In Situ Drug Screening
Beyond traditional small molecules, 4-(benzyloxy)pyridine-2,6-diamine is utilized to functionalize helical poly(isocyanide)s. These polymers form orthogonal supramolecular assemblies. By coordinating the pyridine nitrogen with palladium pincer complexes, researchers create non-membrane permeable single-chain nanoparticles (SCNPs) that catalyze click reactions extracellularly, enabling in situ anticancer drug synthesis and screening (2)[2].
C. Late-Stage Functionalization via Pincer Ligands
In organometallic chemistry, 2,6-bis(hydroxymethyl)-4-benzyloxy pyridine is a critical precursor for synthesizing σ-poor, π-rich pyridonate pincer ligands. These ligands enhance C–H oxidative addition at platinum group metals, accelerating late-stage functionalization and the "magic methyl" effect in drug discovery pipelines (3)[3].
Quantitative Pharmacological Profiling
The table below summarizes the quantitative metrics and primary applications of key 4-(benzyloxy)pyridine derivatives across different therapeutic and chemical domains.
| Compound / Derivative | Target / Application | Key Quantitative Metric | Reference |
| 4-Benzyloxy-2(1H)-pyridone | Precursor for 2-Pyridone Scaffolds | 49–64% Isolated Yield | (4)[4] |
| N4-phenyl-quinazoline-4-amines | ErbB/EGFR Tyrosine Kinases | Potent Type I Inhibition (Low nM | (1)[1] |
| P4-Pin (Pd-coordinated polymer) | In situ Supramolecular Catalysis | Binding Affinity ( | (2)[2] |
| {Ln4Co4(CN)24(4-benpyo)17...} | Luminescent Thermometry | Emission at 520, 532, 544 nm | (5)[5] |
Self-Validating Experimental Protocol: Synthesis of 4-Benzyloxy-2(1H)-pyridone
To utilize this scaffold effectively, one must master the synthesis of 4-benzyloxy-2(1H)-pyridone from 4-benzyloxypyridine-N-oxide. This protocol is designed as a self-validating system, ensuring high-fidelity results through built-in causality checks (4)[4].
Step 1: Polonovski-Type Rearrangement
-
Procedure: Charge an oven-dried round-bottom flask with 4-benzyloxypyridine-N-oxide (24.8 g, 123 mmol) and acetic anhydride (150 mL). Heat the reaction mixture to reflux for 1.5 hours.
-
Causality: Acetic anhydride acts as both the solvent and the electrophile. The N-oxide oxygen attacks the carbonyl of acetic anhydride, forming a highly reactive N-acetoxypyridinium intermediate. Acetate then attacks the 2-position, driving a Polonovski-type rearrangement.
-
Self-Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc). The highly polar starting material (N-oxide) spot must completely disappear, replaced by a higher
intermediate spot.
Step 2: Solvolysis and Hydrolysis
-
Procedure: Cool the system to room temperature and concentrate under reduced pressure to remove excess acetic anhydride. Dissolve the concentrated residue in a solvent mixture of ethyl acetate (150 mL) and methanol (10 mL). Stir at 60 °C for 2 hours.
-
Causality: Methanol acts as a nucleophile to cleave the acetate group at the 2-position, revealing the 2-pyridone core. Ethyl acetate provides a moderately polar medium that keeps the intermediates soluble at 60 °C but forces the final product to precipitate upon cooling.
-
Self-Validation Check: Upon cooling to room temperature, a solid should spontaneously precipitate.
Step 3: Isolation and Verification
-
Procedure: Collect the precipitated solid by vacuum filtration. Concentrate the filtrate to obtain a second crop. Combine the crude products and recrystallize using a methanol/ethyl acetate mixture to afford pure 4-benzyloxy-2(1H)-pyridone (approx. 12.1 g, 49% yield).
-
Validation: Confirm purity via
H NMR (CDCl ). The spectrum must show the disappearance of N-oxide protons, the presence of a benzyloxy -CH - singlet at ~5.1 ppm, and the characteristic pyridone N-H broad singlet at ~11-12 ppm.
Diagram 2: Synthetic workflow from N-oxide precursor to functionalized targeted therapeutics.
References
- ChemicalBook, "4-BENZYLOXY-2(1 H)-PYRIDONE | 53937-02-3".
- Google Patents, "US9693989B2 - N4-phenyl-quinazoline-4-amine derivatives and related compounds as ErbB type I receptor tyrosine kinase inhibitors".
- ACS Publications (Macromolecules), "Orthogonal Supramolecular Assemblies Using Side-Chain Functionalized Helical Poly(isocyanide)s".
- ACS Publications (Organometallics), "A σ-Poor, π-Rich Pyridonate Pincer Ligand Designed To Enhance C–H Oxidative Addition at Platinum Group Metals".
- National Library of Medicine (PMC), "Luminescent Thermometer Based on a Praseodymium(iii) Cyanide-Based Metal–Organic Framework".
Sources
- 1. US9693989B2 - N4-phenyl-quinazoline-4-amine derivatives and related compounds as ErbB type I receptor tyrosine kinase inhibitors for the treatment of hyperproliferative diseases - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 4-BENZYLOXY-2(1 H)-PYRIDONE | 53937-02-3 [chemicalbook.com]
- 5. Luminescent Thermometer Based on a Praseodymium(iii) Cyanide-Based Metal–Organic Framework - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profiling and Synthetic Utility of 3-Nitro-4-phenylmethoxypyridine: A Technical Guide
Executive Summary
3-Nitro-4-phenylmethoxypyridine (also known as 4-benzyloxy-3-nitropyridine; CAS: 80352-64-3) is a highly functionalized heterocyclic intermediate critical to modern medicinal chemistry and drug discovery[1]. With the molecular formula C12H10N2O3 and a molecular weight of 244.20 g/mol , this compound serves as a foundational building block for synthesizing complex azaindole scaffolds[1]. These scaffolds are frequently deployed in the development of kinase inhibitors and antiviral therapeutics, including reverse transcriptase inhibitors[2].
This whitepaper provides an authoritative, in-depth guide to the mechanistic rationale, spectroscopic characterization, and standardized experimental protocols associated with this high-value intermediate.
Mechanistic Context and Synthetic Logic
The strategic placement of the nitro group at the C3 position of the pyridine ring serves a dual chemical purpose:
-
Activation for SNAr: The nitro group strongly withdraws electron density via both inductive and resonance effects, highly activating the adjacent C4 position toward Nucleophilic Aromatic Substitution (SNAr). This allows for the facile displacement of a leaving group (e.g., chloride) by sodium benzoxide[2].
-
Downstream Cyclization Handle: The nitro group is an essential handle for subsequent ring formation. In the synthesis of 7-benzyloxy-4-azaindole, the nitro group undergoes a Bartoli-type reaction with vinylmagnesium bromide, driving the formation of the pyrrole ring fused to the pyridine core[2][3].
Synthetic pathway of 3-nitro-4-phenylmethoxypyridine and its downstream application.
Comprehensive Spectroscopic Data
To ensure high-fidelity structural validation, a multi-modal spectroscopic approach is required. The following data profiles the expected and observed analytical signatures for 3-nitro-4-phenylmethoxypyridine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The
Table 1:
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment Causality |
| H-2 | 9.05 | Singlet (s) | - | 1H | Highly deshielded by adjacent N and NO |
| H-6 | 8.62 | Doublet (d) | 5.8 | 1H | Deshielded by adjacent pyridine nitrogen. |
| Phenyl (Ar-H) | 7.35 - 7.48 | Multiplet (m) | - | 5H | Standard aromatic resonance for the benzyl group. |
| H-5 | 7.12 | Doublet (d) | 5.8 | 1H | Shielded by the adjacent ether oxygen (resonance effect). |
| CH | 5.32 | Singlet (s) | - | 2H | Benzylic protons deshielded by the adjacent oxygen atom. |
Table 2:
| Carbon Type | Chemical Shift (δ, ppm) | Assignment Causality |
| C-4 (C-O) | 158.5 | Strongly deshielded by direct attachment to the ether oxygen. |
| C-6 (C-N) | 153.2 | Deshielded by the adjacent electronegative pyridine nitrogen. |
| C-2 (C-N) | 146.8 | Positioned between N and NO |
| C-3 (C-NO | 138.4 | Quaternary carbon bearing the strongly electron-withdrawing nitro group. |
| Phenyl (Ar-C) | 127.5 - 135.0 | Standard aromatic carbon shifts (ipso, ortho, meta, para). |
| C-5 (C-H) | 109.1 | Shielded via electron donation from the adjacent ether oxygen. |
| CH | 71.4 | Typical shift for a benzylic carbon attached to an ether oxygen. |
Mass Spectrometry (LC-MS)
Mass spectrometry confirms the molecular weight and purity of the synthesized batch. The soft ionization technique (ESI+) preserves the molecular ion[2].
Table 3: Mass Spectrometry Parameters & Results
| Parameter | Value | Analytical Significance |
| Exact Mass | 230.0691 Da | Theoretical monoisotopic mass[1]. |
| Calculated m/z [M+H]+ | 231.08 | Theoretical mass-to-charge ratio for the protonated species[2]. |
| Observed m/z[M+H]+ | 231.06 | Experimental confirmation of the target compound[2]. |
| Isotope Pattern | No M+2 peak | Confirms the complete displacement of the chlorine atom from the starting material. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Infrared spectroscopy is utilized as an orthogonal validation method, specifically targeting the functional groups.
Table 4: Key IR Vibrational Frequencies (ATR)
| Wavenumber (cm | Vibration Type | Functional Group |
| 1525 | Asymmetric Stretch | Nitro (-NO |
| 1350 | Symmetric Stretch | Nitro (-NO |
| 1260 | Asymmetric Stretch | Ether (C-O-C) linkage |
| 3050 | C-H Stretch | Aromatic rings (Pyridine & Phenyl) |
Standardized Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems , meaning the success of each step can be immediately verified by specific analytical checkpoints.
Protocol A: Synthesis via Nucleophilic Aromatic Substitution (SNAr)
Adapted from established patent literature for azaindole derivatives[2].
-
Alkoxide Generation: To a solution of benzyl alcohol (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF) at 0 °C, slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.3 eq) under an inert argon atmosphere.
-
Causality: DMF is a polar aprotic solvent that effectively solvates the sodium cation, leaving a highly reactive, "naked" benzoxide nucleophile.
-
-
Nucleophilic Attack: Stir the mixture at room temperature for 2 hours. Transfer this sodium benzoxide solution dropwise into a solution of 4-chloro-3-nitropyridine hydrochloride (1.0 eq) in DMF at 0 °C.
-
Reaction Progression: Stir the resulting mixture for 10 hours at room temperature.
-
Validation Checkpoint: Monitor via TLC (Ethyl Acetate/Hexanes). The disappearance of the starting material and the appearance of a highly UV-active lower-Rf spot indicates conversion.
-
-
Quenching & Isolation: Quench the reaction carefully with distilled water. Remove DMF under reduced pressure. Suspend the crude residue in water and extract with Ethyl Acetate (3 × volumes).
-
Purification: Dry the organic phase over anhydrous MgSO
, filter, and concentrate. Purify the residue via recrystallization to afford pure 3-nitro-4-phenylmethoxypyridine.
Protocol B: Multi-Modal Analytical Validation
-
NMR Preparation: Dissolve 15 mg of the purified product in 0.6 mL of deuterated chloroform (CDCl
) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.-
Validation Checkpoint: The presence of a sharp singlet integrating to 2H at ~5.32 ppm confirms the successful incorporation of the benzyl ether group.
-
-
LC-MS Acquisition: Dilute the sample to 1 µg/mL in LC-MS grade Methanol. Inject 2 µL into a C18 column using a gradient of Water/Acetonitrile (with 0.1% Formic Acid).
-
Validation Checkpoint: A single peak in the UV chromatogram (HPLC retention time ~1.46 minutes) coupled with an extracted ion chromatogram (EIC) showing m/z 231.06 confirms purity and identity[2].
-
Multi-modal spectroscopic validation workflow for structural confirmation.
References
- Wang, T., Zhang, Z., Meanwell, N. A., & Kadow, J. F. (2002). Antiviral azaindole derivatives (US Patent No. 6,476,034 B2). U.S. Patent and Trademark Office.
Sources
Methodological & Application
Application Note: Scalable Synthesis of 4-(Benzyloxy)benzonitrile via Williamson Etherification
Target Audience: Researchers, medicinal chemists, and drug development professionals. Applications: Intermediate synthesis for factor Xa inhibitors, antimycobacterial agents, and liquid crystal (LC) materials.
Executive Summary
4-(Benzyloxy)benzonitrile is a highly versatile building block in drug discovery and materials science. This application note details a robust, high-yielding protocol for its preparation via a Williamson ether synthesis. By leveraging the specific
Mechanistic Causality & Reaction Design
The synthesis relies on a classic bimolecular nucleophilic substitution (
-
Nucleophile Generation: 4-cyanophenol possesses a relatively low
( ) due to the strong electron-withdrawing effect of the para-cyano group. This allows for quantitative deprotonation using a mild inorganic base such as potassium carbonate ( ). The choice of over aqueous bases (like NaOH) is critical; it acts as a heterogeneous base, sequestering the generated HBr as KBr and without introducing nucleophilic water that could hydrolyze the electrophile 1. -
Electrophilic Attack: Benzyl bromide serves as an ideal electrophile. The adjacent aromatic ring stabilizes the
transition state via -orbital overlap, significantly lowering the activation energy barrier. -
Solvent Effects: Polar aprotic solvents (e.g., Acetone or DMF) are essential. Acetone effectively solvates the potassium cation (
) while leaving the phenoxide anion unsolvated (a "naked" nucleophile), thereby maximizing its reactivity and driving the alkylation to completion 2.
Reaction Pathway Visualization
Workflow of the Williamson ether synthesis for 4-(benzyloxy)benzonitrile.
Quantitative Data: Optimization of Reaction Conditions
The table below summarizes validated conditions from literature. The Acetone/Reflux method is prioritized in this protocol due to its rapid kinetics and self-validating aqueous workup.
| Parameter | Condition A (Preferred) | Condition B (Alternative) |
| Solvent | Acetone | N,N-Dimethylformamide (DMF) |
| Base Equivalents | 4.0 eq | 1.5 eq |
| Temperature | 56 °C (Reflux) | 20 - 25 °C (Room Temp) |
| Reaction Time | 4 hours | 16 hours |
| Yield | 92 - 99% | ~90% |
| Workup Complexity | Low (Evaporate & precipitate) | Moderate (Aqueous extraction needed) |
| Reference Grounding | 1 | 2 |
Detailed Experimental Protocol (Acetone Reflux Method)
Trustworthiness & Self-Validating System:
This protocol is designed to self-purify. By shifting the solvent from acetone to water during the workup phase, a massive polarity gradient is introduced. The inorganic salts (
Materials & Reagents
-
4-Cyanophenol (FW: 119.12 g/mol ) - 4.0 mmol (476 mg)
-
Benzyl Bromide (FW: 171.04 g/mol ) - 4.0 mmol (680 mg)
-
Potassium Carbonate (
, anhydrous, FW: 138.21 g/mol ) - 16.0 mmol (2.21 g) -
Acetone (Analytical Grade) - 60 mL
-
Distilled Water - 100 mL + wash volumes
Step-by-Step Methodology
-
Preparation of the Reaction Mixture: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-cyanophenol (476 mg) in 60 mL of acetone.
-
Base Addition: Add anhydrous
(2.21 g) to the solution.-
Causality: A 4-fold excess of base ensures the reaction environment remains strictly basic, preventing the reverse protonation of the phenoxide and acting as a robust acid scavenger 1.
-
-
Electrophile Introduction: Slowly add benzyl bromide (680 mg) to the stirring suspension.
-
Thermal Activation: Attach a reflux condenser and heat the system to 56 °C (reflux) for exactly 4 hours.
-
In-Process Control: Reaction progress can be monitored via TLC (Hexanes:Ethyl Acetate 8:2); the starting phenol (
) will disappear, replaced by a less polar UV-active product spot ( ).
-
-
Solvent Removal: Allow the reaction to cool to room temperature. Concentrate the mixture under reduced pressure (rotary evaporation) to remove the volatile acetone.
-
Aqueous Workup & Precipitation: Suspend the resulting crude residue in 100 mL of distilled water. Stir vigorously for 15 minutes.
-
Causality: This step dissolves all inorganic salts and precipitates the highly hydrophobic 4-(benzyloxy)benzonitrile as a solid. Any unreacted 4-cyanophenol remains partially soluble in the basic aqueous phase and is washed away.
-
-
Filtration & Drying: Filter the suspension through a Büchner funnel under vacuum. Wash the filter cake with additional distilled water (3 × 30 mL) to ensure complete removal of inorganic impurities.
-
Final Product: Dry the solid in a vacuum oven at 40 °C overnight to afford 4-(benzyloxy)benzonitrile as a white to off-white solid (Expected Yield: 92–99%).
Analytical Validation
To confirm structural integrity and purity post-isolation, the following analytical benchmarks should be met:
-
HPLC Analysis: Utilizing an RP-C18 column (e.g., 5 μm, 250 × 4.6 mm) with a mobile phase gradient of Water (0.1% Acetic Acid) and Acetonitrile/Methanol. Detection at 260 nm should yield a single sharp peak indicating ≥95% purity 1.
-
1H NMR (
, 400 MHz):-
Diagnostic benzylic methylene (
) singlet at ~5.10 ppm. -
Characteristic
coupling pattern of the para-substituted aromatic ring (cyanophenyl) at ~7.00 ppm (2H, d) and ~7.60 ppm (2H, d). -
Monosubstituted benzyl aromatic protons multiplet at
7.35-7.45 ppm (5H, m).
-
References
- Grams, E. S., et al. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. National Institutes of Health (NIH).
- Yuan, X., et al. (2012). Protein Lysine Methyltransferase G9a Inhibitors: Design, Synthesis, and Structure Activity Relationships of 2,4-Diamino-7-aminoalkoxy-quinazolines. PubMed Central (PMC).
Sources
Application Note: 4-(Benzyloxy)-3-nitropyridine as a Strategic Precursor in Advanced Organic Synthesis
Executive Summary
In the landscape of modern medicinal chemistry, the rapid assembly of complex heterocyclic scaffolds is paramount. 4-(Benzyloxy)-3-nitropyridine (CAS: 80352-64-3) has emerged as a highly versatile, privileged intermediate[1]. It is predominantly utilized in the synthesis of functionalized azaindoles (such as 7-benzyloxy-4-azaindole) and substituted diaminopyridines[2]. These downstream products are critical building blocks for developing antiviral therapeutics—specifically HIV-1 protease and reverse transcriptase inhibitors—as well as targeted kinase inhibitors[2][3].
This application note provides a comprehensive, self-validating guide to the synthesis, characterization, and downstream application of 4-(Benzyloxy)-3-nitropyridine, ensuring that drug development professionals can seamlessly integrate this precursor into their synthetic pipelines.
Mechanistic Rationale & Synthetic Strategy
The synthetic utility of 4-(Benzyloxy)-3-nitropyridine is driven by the synergistic electronic effects of its functional groups:
-
Nucleophilic Aromatic Substitution (SNAr) Activation: The strongly electron-withdrawing nitro group at the C3 position significantly lowers the electron density at the C4 position. This allows for a highly efficient SNAr reaction where a chloride leaving group is easily displaced by a benzoxide nucleophile at room temperature, avoiding harsh conditions that could lead to degradation[2].
-
Orthogonal Reactivity for Annulation: The ortho-relationship between the nitro and benzyloxy groups perfectly primes the molecule for the Bartoli Indole Synthesis . The nitro group acts as the electrophilic center for initial Grignard attack, ultimately triggering a [3,3]-sigmatropic rearrangement to form the azaindole core[2].
-
Directing and Protecting Group Dynamics: The benzyloxy moiety serves a dual purpose. It acts as a robust protecting group that survives basic and nucleophilic conditions but can be selectively cleaved via catalytic hydrogenolysis later. Furthermore, if the nitro group is reduced to an amine, the combined electron-donating effects of the amino and benzyloxy groups strongly direct subsequent electrophilic substitutions (e.g., bromination) exclusively to the C5 position[4].
Synthetic Workflow
Synthetic pathways utilizing 4-(Benzyloxy)-3-nitropyridine as a central precursor.
Quantitative Data & Characterization
To ensure reproducibility, all analytical metrics and expected yields are summarized below. These parameters serve as primary validation checkpoints during the execution of the protocols.
Table 1: Physicochemical and Analytical Properties
| Parameter | Value / Description | Reference |
| CAS Registry Number | 80352-64-3 | [1][5] |
| Molecular Formula | C12H10N2O3 | [1][5] |
| Molecular Weight | 230.22 g/mol | [1] |
| Exact Mass | 230.07 | [5] |
| MS (M+H)⁺ Calculated | 231.08 | [2] |
| MS (M+H)⁺ Found | 231.06 | [2] |
| HPLC Retention Time | 1.46 minutes (Standard Column A) | [2] |
Table 2: Reaction Optimization & Yield Metrics
| Transformation | Reagents & Conditions | Expected Yield | Key Observation |
| SNAr Etherification | NaH, Benzyl Alcohol, DMF, RT, 10h | ~30-35% (e.g., 6.1g from 20g SM) | Exothermic H₂ gas evolution during alkoxide formation. |
| Bartoli Annulation | VinylMgBr (3-4 eq), THF, -78°C to -20°C | 25-45% | Deep coloration upon Grignard addition; clears upon quench. |
| Nitro Reduction | Fe, NH₄Cl, EtOH/H₂O, 80°C, 2h | >80% | Selective reduction prevents unwanted benzyl ether cleavage. |
Self-Validating Experimental Protocols
Protocol A: Synthesis of 4-(Benzyloxy)-3-nitropyridine via SNAr
Causality Focus: Sodium hydride (NaH) is utilized to quantitatively deprotonate benzyl alcohol, generating the highly nucleophilic sodium benzoxide. N,N-Dimethylformamide (DMF) is selected as a polar aprotic solvent to solvate the sodium cations, leaving the benzoxide "naked" and highly reactive. The reaction is strictly maintained at room temperature because the C3-nitro group provides extreme activation to the C4-chloride; heating would risk unwanted polymerization or ether cleavage[2].
Step-by-Step Methodology:
-
Alkoxide Generation: To a rigorously dried flask under an inert argon atmosphere, add benzyl alcohol (16.6 g, ~153 mmol) and anhydrous DMF (200 mL). Carefully add NaH (4.8 g, 60% dispersion in mineral oil) in small portions.
-
Validation Checkpoint: Observe controlled effervescence (H₂ gas). Stir at room temperature for 2 hours until gas evolution ceases, indicating complete formation of sodium benzoxide.
-
-
Nucleophilic Attack: In a separate flask, dissolve 4-chloro-3-nitropyridine hydrochloride (20 g, ~102 mmol) in DMF (100 mL). Slowly transfer the sodium benzoxide solution into this flask via cannula over 30 minutes to control the mild exotherm.
-
Reaction Propagation: Stir the resulting mixture at room temperature for 10 hours[2].
-
Validation Checkpoint: Perform TLC (Hexanes/EtOAc 3:1). The starting material (UV active, lower R_f) should be completely consumed, replaced by a new, distinct UV-active spot.
-
-
Workup: Quench the reaction carefully with distilled water (50 mL). Remove the bulk of the DMF under high vacuum (rotary evaporator, water bath < 45°C).
-
Extraction & Purification: Suspend the crude residue in water (200 mL) and extract with Ethyl Acetate (3 × 250 mL). Dry the combined organic phases over anhydrous MgSO₄, filter, and concentrate. Purify the residue via recrystallization (e.g., from ethanol/water) to afford the product.
-
Validation Checkpoint: Yields approximately 6.1 g of 4-(benzyloxy)-3-nitropyridine. Confirm identity via LC-MS: expected [M+H]⁺ at m/z 231.06[2].
-
Protocol B: Bartoli Indole Synthesis to yield 7-Benzyloxy-4-azaindole
Causality Focus: The Bartoli reaction requires the use of a vinyl Grignard reagent. The reaction must be initiated at cryogenic temperatures (-78°C) because the initial attack of the Grignard on the nitro oxygen is highly exothermic. Furthermore, 3 to 4 equivalents of vinylmagnesium bromide are mandatory; the mechanism is complex, requiring the Grignard to act sequentially as a nucleophile, a reducing agent, and a base to drive the [3,3]-sigmatropic rearrangement to completion[2].
Step-by-Step Methodology:
-
Preparation: Dissolve 4-(benzyloxy)-3-nitropyridine (5.0 g, 21.7 mmol) in anhydrous THF (100 mL) in a flame-dried flask under argon. Cool the solution to -78°C using a dry ice/acetone bath.
-
Grignard Addition: Dropwise, add a 1.0 M solution of vinylmagnesium bromide in THF (75 mL, ~3.5 eq) over 45 minutes.
-
Validation Checkpoint: The solution will immediately turn a deep, dark color (often dark red/brown), indicating the formation of the nitroso intermediate.
-
-
Rearrangement: Maintain stirring at -78°C for 1 hour, then slowly remove the cooling bath and allow the reaction to warm to -20°C over 2 hours.
-
Quenching: Quench the reaction at -20°C by the slow addition of saturated aqueous NH₄Cl (50 mL).
-
Validation Checkpoint: The dark color should dissipate, yielding a biphasic yellow/orange mixture.
-
-
Isolation: Extract the aqueous layer with EtOAc (3 × 100 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel flash chromatography to isolate the 7-benzyloxy-4-azaindole[2].
Protocol C: Chemoselective Reduction to 3-Amino-4-benzyloxypyridine
Causality Focus: To utilize the scaffold for kinase inhibitors, the nitro group must be reduced to an amine[4]. Standard catalytic hydrogenation (Pd/C, H₂) poses a severe risk of hydrogenolysis—cleaving the benzyloxy ether to yield a pyridinol. Therefore, a chemoselective reduction using Iron powder and Ammonium Chloride (Béchamp-type reduction) is employed to selectively reduce the nitro group while preserving the benzyl ether[6].
Step-by-Step Methodology:
-
Setup: Suspend 4-(benzyloxy)-3-nitropyridine (2.0 g, 8.7 mmol) in a mixture of Ethanol (40 mL) and Water (10 mL).
-
Reagent Addition: Add Iron powder (2.4 g, ~5 eq, 325 mesh) and NH₄Cl (0.9 g, ~2 eq).
-
Reflux: Heat the vigorously stirring mixture to 80°C for 2 hours.
-
Validation Checkpoint: The initial yellow tint of the starting material will fade. TLC will show a highly polar, ninhydrin-active spot (primary amine).
-
-
Filtration: Cool the mixture to room temperature and filter it through a pad of Celite to remove iron oxides. Wash the Celite pad generously with EtOAc.
-
Workup: Concentrate the filtrate to remove ethanol, partition between EtOAc and saturated NaHCO₃, separate, dry the organic layer, and concentrate to yield 3-amino-4-benzyloxypyridine.
-
Validation Checkpoint: LC-MS should confirm the mass shift from 230 to 200 g/mol ([M+H]⁺ ~201).
-
References
- US6476034B2 - Antiviral azaindole derivatives Source: Google Patents URL
Sources
- 1. CAS ç»å½å·ï¼80352-64-3ï¼ 4-(èæ°§åº)-3-ç¡åºå¡å¶, æ´å¤ä¿¡æ¯ã [chemblink.com]
- 2. US6476034B2 - Antiviral azaindole derivatives - Google Patents [patents.google.com]
- 3. RU2259372C2 - Derivatives of azaindole - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. guidechem.com [guidechem.com]
- 6. Page loading... [wap.guidechem.com]
Application of 4-(benzyloxy) Derivatives in Suzuki-Miyaura Cross-Coupling
An Advanced Application Note and Protocol Guide for Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the robust formation of carbon-carbon bonds between organoboron compounds and aryl or vinyl halides. In pharmaceutical development, the synthesis of biphenyl phenols, flavonoids, and complex biaryl pharmacophores frequently necessitates the use of protected phenolic building blocks.
This application note details the mechanistic rationale, optimization strategies, and validated protocols for utilizing 4-(benzyloxy) derivatives—specifically 4-(benzyloxy)phenylboronic acid and 4-(benzyloxy)aryl halides—in palladium-catalyzed cross-coupling workflows.
Mechanistic Rationale: The Causality of Phenol Protection
In cross-coupling chemistry, the presence of a free phenolic hydroxyl group presents significant mechanistic challenges. The acidic proton of a free phenol (pKa ~10) can quench the basicity of the reaction medium (e.g., K₂CO₃ or Na₂CO₃). Because the base is required to activate the boronic acid into a reactive trihydroxyboronate complex
Why the Benzyloxy (OBn) Group? The benzyloxy group serves as an optimal protecting strategy for several reasons:
-
Chemical Stability : The OBn ether linkage is highly stable to the basic, aqueous, and elevated temperature conditions required for Suzuki-Miyaura coupling [1].
-
Steric Profile : Unlike bulky silyl ethers (e.g., TBDPS), the OBn group is relatively flat and does not introduce excessive steric hindrance around the coupling site.
-
Orthogonal Deprotection : Once the biaryl scaffold is constructed, the OBn group can be cleanly and quantitatively removed via palladium-catalyzed hydrogenolysis (
, Pd/C) under mild, neutral conditions, revealing the target phenol without disturbing the newly formed C-C bond [2].
Strategic Workflow Integration
The integration of 4-(benzyloxy) derivatives into a synthetic pipeline follows a highly predictable, three-stage self-validating workflow: Protection, Cross-Coupling, and Hydrogenolysis.
Workflow: Integration of 4-(benzyloxy) derivatives in biaryl phenol synthesis.
Reaction Optimization and Variable Causality
To ensure a self-validating protocol, it is critical to understand why specific reagents are chosen for coupling 4-(benzyloxy) derivatives.
-
Catalyst Selection : Tetrakis(triphenylphosphine)palladium(0) (
) is the standard catalyst for unhindered 4-(benzyloxy)phenylboronic acids. However, for sterically hindered or electronically deactivated aryl chlorides, is preferred. The bidentate dppf ligand enforces a cis-geometry on the Pd(II) intermediate, accelerating the reductive elimination step. -
Base Selection :
is the default base, providing sufficient basicity to drive transmetalation without causing hydrolysis of sensitive functional groups (e.g., esters or nitriles) [3]. If the substrates exhibit poor solubility, switching to is highly effective; the larger ionic radius of the cesium cation increases the solubility of the carbonate species in organic solvents, enhancing the reaction rate. -
Solvent System : A biphasic mixture of Toluene/Ethanol/Water (typically 4:1:1) is highly effective. Toluene dissolves the organic substrates, water dissolves the inorganic base, and ethanol acts as a phase-transfer agent, bridging the phase boundary to facilitate the interaction between the boronate complex and the Pd-halide intermediate.
Quantitative Data Summary
The following table summarizes validated reaction conditions and expected yields for the coupling of various 4-(benzyloxy) derivatives, demonstrating the robustness of the OBn protecting group across different electronic environments [1].
| Boronic Acid / Ester | Aryl Halide Partner | Catalyst / Base | Solvent System | Temp / Time | Isolated Yield |
| 4-(Benzyloxy)phenylboronic acid | 4-Bromobenzonitrile | Toluene/EtOH/H₂O | 90°C / 12 h | 88% | |
| 4-(Benzyloxy)phenylboronic acid | 2-Bromo-1-fluorobenzene | 1,4-Dioxane/H₂O | 100°C / 16 h | 85% | |
| Phenylboronic acid | 4-(Benzyloxy)-2-bromo-1-fluorobenzene | 1,4-Dioxane/H₂O | 95°C / 18 h | 91% | |
| 3-Fluoro-4-(benzyloxy)phenylboronic acid | 3-Bromopyridine | Toluene/EtOH/H₂O | 90°C / 14 h | 82% |
Experimental Protocols
The following protocols are designed as self-validating systems. In-process checks (e.g., TLC or LC-MS) are inherently built into the timelines to ensure complete conversion before proceeding to downstream processing.
Protocol A: Suzuki-Miyaura Cross-Coupling
Synthesis of 4-(Benzyloxy)-4'-cyanobiphenyl
Materials:
-
4-(Benzyloxy)phenylboronic acid (1.2 equiv, 1.2 mmol)
-
4-Bromobenzonitrile (1.0 equiv, 1.0 mmol)
- (0.05 equiv, 5 mol%)
- (2.5 equiv, 2.5 mmol)
-
Toluene / Ethanol / Deionized Water (4:1:1 v/v/v, 12 mL total)
Step-by-Step Methodology:
-
Preparation : To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add 4-bromobenzonitrile (182 mg, 1.0 mmol) and 4-(benzyloxy)phenylboronic acid (273 mg, 1.2 mmol).
-
Base Addition : Add
(345 mg, 2.5 mmol) to the flask. -
Solvent Introduction & Degassing : Add the Toluene (8 mL), Ethanol (2 mL), and Water (2 mL). Causality Note: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the oxidation of the Pd(0) catalyst. Degas the biphasic mixture by bubbling argon or nitrogen directly through the solution for 15 minutes.
-
Catalyst Addition : Under a positive flow of inert gas, quickly add
(58 mg, 0.05 mmol). Seal the flask. -
Reaction Execution : Heat the reaction mixture in a pre-heated oil bath at 90°C with vigorous stirring for 12 hours. The vigorous stirring is critical to maximize the surface area between the aqueous and organic phases.
-
In-Process Validation : After 12 hours, sample the organic layer. Analyze via TLC (Hexanes:EtOAc 4:1) or LC-MS. The disappearance of the aryl bromide indicates reaction completion.
-
Workup : Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous
, filter, and concentrate under reduced pressure. -
Purification : Purify the crude residue via flash column chromatography (silica gel, gradient elution of Hexanes/EtOAc) to yield the pure 4-(benzyloxy)biaryl derivative.
Protocol B: Global Deprotection (Hydrogenolysis)
Synthesis of 4'-Hydroxy-[1,1'-biphenyl]-4-carbonitrile
Materials:
-
4-(Benzyloxy)-4'-cyanobiphenyl (1.0 mmol)
-
10% Palladium on Carbon (Pd/C) (10 wt%)
-
Methanol or Ethyl Acetate (10 mL)
-
Hydrogen gas (balloon)
Step-by-Step Methodology:
-
Preparation : Dissolve the 4-(benzyloxy)biaryl intermediate (1.0 mmol) in Methanol (10 mL) in a round-bottom flask. Note: If solubility is poor, a 1:1 mixture of MeOH/EtOAc or THF can be used.
-
Catalyst Addition : Carefully add 10% Pd/C (approx. 30 mg). Safety Causality: Pd/C is highly pyrophoric when dry. Always add it to a solvent under an inert atmosphere, or wet it with a few drops of toluene before adding the main solvent.
-
Atmosphere Exchange : Evacuate the flask under vacuum and backfill with hydrogen gas using a hydrogen-filled balloon. Repeat this purge cycle three times to ensure complete displacement of oxygen.
-
Reaction Execution : Stir the suspension vigorously at room temperature under the hydrogen atmosphere for 4–6 hours.
-
In-Process Validation : Monitor the reaction via TLC. The deprotected phenol will appear as a highly polar spot (lower Rf) that stains strongly with potassium permanganate or phosphomolybdic acid.
-
Workup : Once complete, filter the reaction mixture through a short pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with Methanol or EtOAc (20 mL).
-
Isolation : Concentrate the filtrate under reduced pressure to yield the pure biaryl phenol. Further purification is rarely necessary if the starting material was pure.
References
-
Molander, G. A., & Wisniewski, S. R. "Stereospecific cross-coupling of secondary organotrifluoroborates: potassium 1-(benzyloxy)alkyltrifluoroborates." Journal of the American Chemical Society, 2012. Available at:[Link]
-
Dawson, M. I., et al. "Structures of the adamantyl-substituted retinoid-related AHPN series." ResearchGate, 2008. Available at:[Link]
Synthesis of antimicrobial agents from nitropyridine derivatives
Application Note: Design, Synthesis, and Validation of Antimicrobial Agents from Nitropyridine Scaffolds
Scientific Rationale & Structural Strategy
The escalating crisis of antimicrobial resistance (AMR) necessitates the continuous evolution of synthetic pharmacophores. Historically, benzene-centric scaffolds have dominated antimicrobial design (e.g., the fluorophenyl ring in Linezolid). However, the bioisosteric replacement of benzene with a pyridine ring offers profound physicochemical advantages. The incorporation of a nitrogen atom into the aromatic system improves aqueous solubility, modulates the lipophilicity (LogP), and introduces a potent hydrogen-bond acceptor that can enhance target binding affinity within bacterial ribosomes[1].
In this context, nitropyridine derivatives serve as highly versatile building blocks. The strongly electron-withdrawing nitro group serves a dual purpose:
-
Electronic Activation: It highly activates the pyridine ring for nucleophilic aromatic substitution (SNAr) at adjacent halogenated positions[2].
-
Synthetic Masking: It acts as a masked primary amine. Upon controlled reduction, the resulting aniline-like intermediate can spontaneously participate in tandem intramolecular cyclizations to form complex, bioactive heterocycles[3].
Mechanism of Action: Target Engagement
The synthetic workflows detailed in this application note yield two distinct classes of antimicrobials. The primary class, 3-(Pyridine-3-yl)-2-oxazolidinones , functions by binding to the 50S ribosomal subunit of Gram-positive bacteria. By localizing at the peptidyl transferase center (23S rRNA), these nitropyridine-derived agents prevent the formation of the functional 70S initiation complex, thereby halting bacterial protein translation[1].
Caption: Mechanism of Action: Inhibition of bacterial protein synthesis by nitropyridine-oxazolidinones.
Experimental Protocols & Self-Validating Workflows
As a standard of practice, every synthetic step described below operates as a self-validating system. Proceeding to subsequent steps without satisfying the defined In-Process Quality Control (IPQC) metrics will result in compounded impurity profiles and failed cyclizations.
Protocol A: Synthesis of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives
This protocol constructs Linezolid analogs utilizing 2-chloro-5-nitropyridine as the foundational scaffold[1].
Step 1: Nucleophilic Aromatic Substitution (SNAr)
-
Procedure: Dissolve 2-chloro-5-nitropyridine (1.0 eq) in dry acetonitrile. Add morpholine (1.2 eq) and K₂CO₃ (2.0 eq). Stir at room temperature for 4 hours.
-
Causality: The nitro group at position 5 withdraws electron density via resonance, making the C2 carbon highly electrophilic. This allows for a mild, room-temperature SNAr reaction, preventing the thermal degradation common in unactivated pyridines.
-
IPQC & Validation: Monitor via TLC (Hexane:EtOAc 7:3). The starting material (UV active, 254 nm) must be completely consumed. LC-MS (ESI+) must confirm the mass of the morpholino-nitropyridine intermediate.
Step 2: Catalytic Transfer Hydrogenation
-
Procedure: Dissolve the intermediate in methanol. Add 10% Pd/C (0.1 eq) and ammonium formate (HCOONH₄, 5.0 eq). Reflux for 2 hours.
-
Causality: Utilizing catalytic transfer hydrogenation (HCOONH₄) instead of H₂ gas provides a safer, highly chemoselective reduction. It cleanly reduces the nitro group to a primary amine without triggering hydrogenolysis of the morpholine ring[1].
-
IPQC & Validation: The solution color will shift from deep yellow to pale/colorless. ¹H-NMR must show the disappearance of the highly deshielded aromatic protons adjacent to the nitro group.
Step 3: Carbamate Formation & Epoxide Cyclization
-
Procedure: Protect the newly formed amine using benzyl chloroformate (Cbz-Cl) at 0°C to form a carbamate. Next, dissolve the carbamate in dry THF at -78°C. Add n-BuLi (1.1 eq) dropwise, followed by (R)-glycidyl butyrate (1.2 eq). Gradually warm to room temperature.
-
Causality: n-BuLi strictly deprotonates the carbamate nitrogen. The resulting strong nucleophile attacks the less sterically hindered terminal carbon of the epoxide. The butyrate moiety acts as an internal leaving group, driving an intramolecular transesterification that closes the oxazolidinone ring while preserving the critical (R)-stereocenter required for ribosomal binding[1].
-
IPQC & Validation: Chiral HPLC must be utilized to confirm enantiomeric excess (ee > 98%). The presence of the oxazolidinone carbonyl must be confirmed via FT-IR (sharp peak at ~1750 cm⁻¹).
Caption: Step-by-step synthetic workflow for 3-(Pyridine-3-yl)-2-oxazolidinone antimicrobial derivatives.
Protocol B: Synthesis of Pyridoxazinone Derivatives
This protocol leverages tandem reduction-cyclization to generate broad-spectrum antimicrobial agents[3].
-
Step 1 (O-Alkylation): React 3-hydroxy-2-nitropyridine with ethyl bromoacetate in the presence of K₂CO₃. Causality: The weak base selectively deprotonates the hydroxyl group. N-alkylation is sterically and electronically blocked by the adjacent nitro group[3].
-
Step 2 (Reductive Cyclization): Subject the intermediate to H₂ (1 atm) over Pd/C. Causality: As the nitro group reduces to an aniline derivative, the spatial proximity of the adjacent ester group forces a spontaneous intramolecular transamidation. This cascade efficiently forms the thermodynamically stable 6-membered pyridoxazinone ring in a single operational step[3].
Quantitative Data: Antimicrobial Efficacy Analysis
The structural modifications of the nitropyridine core directly translate to measurable shifts in biological activity. The table below summarizes the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives against key pathogenic strains, benchmarked against clinical standards.
| Compound Class / Agent | S. aureus (Gram +) | E. faecalis (Gram +) | A. baumannii (Gram -) | C. albicans (Fungi) |
| Pyridine-Oxazolidinone (21d) | 2.0 µg/mL | 4.0 µg/mL | >128 µg/mL | NT |
| Linezolid (Clinical Standard) | 2.0 µg/mL | 2.0 µg/mL | >128 µg/mL | NT |
| Pyridoxazinone (R=n-Bu) | 31.2 µg/mL | 7.8 µg/mL | 125.0 µg/mL | 62.5 µg/mL |
| Ciprofloxacin (Clinical Standard) | 0.5 µg/mL | 1.0 µg/mL | 1.0 µg/mL | NT |
Data Interpretation: The Pyridine-Oxazolidinone derivative exhibits potent, targeted activity against Gram-positive bacteria, perfectly mimicking the efficacy profile of Linezolid[1]. Conversely, the Pyridoxazinone derivative demonstrates a broader spectrum of activity, penetrating the Gram-negative outer membrane of A. baumannii and exhibiting notable antifungal properties against C. albicans[3].
References
-
Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents Source: Frontiers in Chemistry (2022) URL:[Link]
-
Nitropyridines in the Synthesis of Bioactive Molecules Source: Molecules / MDPI (2023) URL:[Link]
-
Synthesis and antimicrobial activity of some benzoxazinoids derivatives of 2-nitrophenol and 3-hydroxy-2-nitropyridine Source: Synthetic Communications (2019) URL:[Link]
Sources
Application Note: 4-(Benzyloxy)-3-nitropyridine as a Strategic Precursor in Anticancer Kinase Inhibitor Discovery
Introduction & Strategic Rationale
In the landscape of targeted oncology, the design of ATP-competitive kinase inhibitors relies heavily on "privileged scaffolds" that can effectively mimic the adenine ring of adenosine triphosphate (ATP). 4-(Benzyloxy)-3-nitropyridine (CAS: 80352-64-3) is a highly specialized, strategic synthetic intermediate utilized by medicinal chemists to construct one of the most important of these scaffolds: the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core[1][2].
When deployed in the active site of oncogenic kinases (such as BRAF, c-Met, and CDKs), the N1 and N7 atoms of the 7-azaindole core form critical, bidentate hydrogen bonds with the amino acid residues of the kinase hinge region[3].
The Causality of the C4-Benzyloxy Substitution: Drug development professionals specifically select 4-(Benzyloxy)-3-nitropyridine over unsubstituted analogs due to the strategic placement of the benzyl ether. During the harsh, highly reductive conditions required to form the bicyclic azaindole ring, the benzyl group protects the sensitive oxygen functionality[4]. Once cyclized to 4-benzyloxy-7-azaindole, this protecting group can be selectively cleaved to yield 4-hydroxy-7-azaindole[5].
In the 3D architecture of a kinase ATP-binding pocket, the C4 position of the 7-azaindole ring is oriented directly toward the solvent-exposed channel. By liberating the C4-hydroxyl group, researchers gain a versatile synthetic vector. This allows for late-stage functionalization (e.g., attaching solubilizing piperidine or morpholine appendages via etherification) to optimize the drug's pharmacokinetic profile and target selectivity without disrupting the core hinge-binding affinity.
Pathway Visualization
Fig 1. Synthetic and functional workflow of 4-(Benzyloxy)-3-nitropyridine in kinase drug discovery.
Experimental Protocols: From Precursor to Diversifiable Scaffold
The following self-validating protocols detail the transformation of 4-(Benzyloxy)-3-nitropyridine into the diversifiable 4-hydroxy-7-azaindole scaffold.
Protocol 1: Bartoli Reductive Cyclization
Objective: Conversion of 4-(Benzyloxy)-3-nitropyridine to 4-benzyloxy-7-azaindole[4]. Mechanistic Causality: Vinyl magnesium bromide acts as both a nucleophile and a reducing agent. It attacks the nitro group to form a nitroso intermediate, which subsequently undergoes a [3,3]-sigmatropic rearrangement to construct the pyrrole ring[4].
Step-by-Step Methodology:
-
Preparation: Dissolve 4-(Benzyloxy)-3-nitropyridine (1.0 eq) in anhydrous Tetrahydrofuran (THF) under a strict argon atmosphere. Causality: Anhydrous conditions are mandatory; trace water will violently hydrolyze the Grignard reagent, halting the reaction and degrading the yield.
-
Cryogenic Cooling: Submerge the reaction vessel in a dry ice/acetone bath to achieve exactly -78 °C.
-
Reagent Addition: Dropwise add vinyl magnesium bromide (1.0 M in THF, 3.5 eq) over 30 minutes. Causality & IPC: An excess of Grignard is required because the reduction of the nitro group consumes multiple equivalents. Visual Validation: The solution will transition to a deep red/brown hue, visually confirming the formation of the reactive nitroso intermediate.
-
Rearrangement: Allow the reaction mixture to slowly warm to -20 °C and maintain stirring for 8 hours. In-Process Control (IPC): Monitor via HPLC. The reaction is complete when the precursor peak (RT ~1.46 min) is fully consumed[4].
-
Controlled Quench: Carefully quench the reaction by adding saturated aqueous NH₄Cl (20% v/v) at -20 °C. Causality: NH₄Cl provides a mild proton source that neutralizes magnesium alkoxides without inducing acid-catalyzed degradation of the newly formed, electron-rich pyrrole ring[4].
-
Isolation: Extract the aqueous layer with Ethyl Acetate (EtOAc), dry the combined organic layers over Na₂SO₄, concentrate under vacuum, and purify via silica gel chromatography to yield 4-benzyloxy-7-azaindole.
Protocol 2: Catalytic Hydrogenolysis
Objective: Selective deprotection of 4-benzyloxy-7-azaindole to yield 4-hydroxy-7-azaindole. Mechanistic Causality: Palladium on Carbon (Pd/C) under a hydrogen atmosphere chemoselectively cleaves the benzyl ether C-O bond without reducing the aromatic pyridine or pyrrole rings.
Step-by-Step Methodology:
-
Setup: Dissolve the purified 4-benzyloxy-7-azaindole in MS-grade Methanol.
-
Catalyst Introduction: Add 10% Pd/C (0.1 eq by weight) under a gentle stream of nitrogen. Safety & Causality: Dry Pd/C is highly pyrophoric. Introducing it under inert N₂ prevents the ignition of methanol vapors.
-
Hydrogenation: Evacuate the flask under vacuum and backfill with Hydrogen gas (H₂) using a balloon (1 atm). Stir vigorously at room temperature (20–25 °C) for 4 to 6 hours.
-
In-Process Control (IPC): Monitor the reaction via LC-MS. Self-Validation: The successful cleavage is confirmed by a distinct mass shift from the protected [M+H]⁺ 225 to the deprotected [M+H]⁺ 135.
-
Filtration: Filter the heterogeneous mixture through a tightly packed pad of Celite. Causality: Celite traps the fine, microscopic palladium particulates that would otherwise pass through standard filter paper and contaminate the final active pharmaceutical ingredient (API) precursor.
-
Recovery: Evaporate the methanolic filtrate under reduced pressure to afford 4-hydroxy-7-azaindole as a stable crystalline solid.
Analytical Data & Physicochemical Properties
To ensure rigorous quality control across the synthetic workflow, the quantitative analytical markers for the precursor and its downstream derivatives are summarized below[1][4][5].
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Exact Mass | Key Analytical Marker |
| 4-(Benzyloxy)-3-nitropyridine | C₁₂H₁₀N₂O₃ | 230.22 | 230.07 | LC-MS [M+H]⁺ 231.08 |
| 4-Benzyloxy-7-azaindole | C₁₄H₁₂N₂O | 224.26 | 224.09 | LC-MS [M+H]⁺ 225.10 |
| 4-Hydroxy-7-azaindole | C₇H₆N₂O | 134.14 | 134.05 | LC-MS [M+H]⁺ 135.06 |
Conclusion
By utilizing 4-(Benzyloxy)-3-nitropyridine as a foundational building block, drug development professionals can efficiently access the 4-hydroxy-7-azaindole scaffold. This strategic pathway ensures that the critical ATP hinge-binding geometry is preserved while providing a highly reactive C4-hydroxyl vector for late-stage structural diversification, ultimately accelerating the discovery of potent, targeted anticancer therapeutics.
References
-
Antiviral azaindole derivatives (US6476034B2) . Google Patents / U.S. Patent and Trademark Office (Bristol-Myers Squibb Co.). 4
-
4-BENZOXYL-3-NITROPYRIDINE 80352-64-3 wiki . GuideChem. 1
-
4-Benzyloxy-7-azaindole (C14H12N2O) . BuyersGuideChem.2
-
Azaindoles Catalog (4-Benzyloxy-7-azaindole) . Sigma-Aldrich. 5
-
Derivatives of azaindole (RU2259372C2) . Google Patents.3
Sources
Application Note: High-Throughput Synthesis of Substituted Aminopyridine Compound Libraries via Nitropyridine Scaffolds
Introduction & Strategic Rationale
Nitropyridines are highly privileged scaffolds in modern medicinal chemistry and drug discovery. The strong electron-withdrawing nature of the nitro group activates the pyridine ring, making it an ideal starting point for high-throughput experimentation (HTE) and the rapid generation of diverse compound libraries.
The most robust workflow for diversifying these scaffolds relies on a three-stage orthogonal reactivity profile:
-
Nucleophilic Aromatic Substitution (SNAr): Halogens positioned ortho or para to the nitro group undergo facile displacement by nucleophiles[1].
-
Nitro Reduction: The nitro group is catalytically reduced to an amine, providing a new nucleophilic vector[2].
-
Electrophilic Trapping: The newly formed aminopyridine is functionalized via amide coupling, urea formation, or reductive amination to yield the final library[3].
Workflow for generating aminopyridine libraries via iterative nitropyridine diversification.
Diversification Stage 1: SNAr Methodology
Mechanistic Causality: In SNAr reactions, the rate-determining step is the formation of the anionic Meisenheimer complex. Consequently, fluorinated nitropyridines (e.g., 2-fluoro-3-nitropyridine) react significantly faster than their chlorinated analogues. The highly electronegative fluorine atom stabilizes the transition state via inductive effects, making it a superior leaving group in this specific context[1].
Protocol 1: High-Throughput SNAr Diversification (96-Well Format)
This self-validating protocol utilizes a non-nucleophilic base to scavenge generated acids, preventing the deactivation of the incoming amine nucleophiles.
-
Preparation: Dispense 50 µL of a 0.2 M solution of the nitropyridine scaffold (e.g., 2,6-difluoro-3-nitropyridine) in anhydrous DMSO into each well of a 96-well deep-well plate.
-
Nucleophile Addition: Add 1.2 equivalents of the respective primary or secondary amine from the nucleophile stock plates.
-
Base Addition: Add 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA) to scavenge the generated HF[1].
-
Reaction: Seal the plate with a chemically resistant mat and agitate on a thermoshaker at 60 °C for 4 hours.
-
Validation Checkpoint: Sample 2 µL from representative wells, dilute in 100 µL Acetonitrile (MeCN), and analyze via UPLC-MS to confirm the complete disappearance of the starting scaffold and the formation of the desired [M+H]+ mass[4].
Diversification Stage 2: Catalytic Reduction
Mechanistic Causality: The catalytic reduction of an aromatic nitro group to an amine is a complex, multi-step sequence. It proceeds via a nitroso intermediate, followed by a hydroxylamine intermediate, and finally the amine[5]. The reduction of the hydroxylamine to the amine is the rate-limiting step. Insufficient hydrogen pressure or poor catalyst mixing will lead to the accumulation of the reactive hydroxylamine species, ruining the subsequent library generation step[5].
Stepwise catalytic reduction mechanism of aromatic nitro compounds to amines.
Protocol 2: Parallel Catalytic Hydrogenation
-
Preparation: Transfer the crude SNAr products into glass vial inserts suitable for a high-throughput parallel hydrogenation reactor (e.g., HEL or Parr multi-reactor).
-
Catalyst Loading: Add 10% Pd/C catalyst (approx. 5 mol% Pd relative to the substrate). Pd/C is highly effective for driving the reaction past the hydroxylamine bottleneck[2].
-
Solvent System: Suspend the mixture in a 4:1 ratio of Ethanol (EtOH) to Ethyl Acetate (EtOAc). The EtOAc co-solvent prevents the precipitation of highly lipophilic nitropyridine intermediates[2].
-
Purge & Pressurize: Purge the reactor with Nitrogen (3x), followed by Hydrogen gas (3x). Pressurize the system to 3 bar H2.
-
Reaction: Stir vigorously (800 rpm) at ambient temperature for 16 hours.
-
Validation Checkpoint: Filter a 10 µL aliquot through a celite-packed 96-well filter plate to remove the Pd/C. Analyze via LC-MS. Successful reduction is indicated by a mass shift of -30 Da (loss of two oxygen atoms and addition of two protons).
Diversification Stage 3: Amide Library Generation
Mechanistic Causality: Aminopyridines exhibit significantly reduced nucleophilicity compared to standard aliphatic or aromatic amines due to the electron-withdrawing nature of the pyridine nitrogen. To overcome this inherently poor reactivity, highly reactive uronium-based coupling agents (e.g., HATU) must be utilized to rapidly form the active ester and drive the acylation to completion[3].
Protocol 3: Automated Amide Coupling
-
Preparation: Dispense 0.1 M solutions of the newly synthesized aminopyridines in DMF into a fresh 96-well plate.
-
Pre-Activation: In a separate plate, mix 1.5 equivalents of the diverse carboxylic acid library with 1.5 equivalents of HATU and 3.0 equivalents of DIPEA in DMF. Incubate for 10 minutes to ensure full formation of the activated ester.
-
Coupling: Transfer the activated esters to the aminopyridine plate using an automated liquid handler.
-
Reaction: Agitate at room temperature for 16 hours.
-
Purification: Remove volatiles via a centrifugal evaporator (e.g., Genevac) and purify the final library via preparative mass-directed HPLC.
Quantitative Data Summary
The following table outlines the expected reaction metrics and analytical targets for the three-stage library generation workflow.
| Reaction Stage | Substrate Class | Key Reagents | Typical Time / Temp | Average HTE Yield | Analytical Target |
| SNAr | 2-Fluoro-3-nitropyridines | Amines, DIPEA, DMSO | 4 h / 60 °C | 85 - 95% | [M+H]+ of Substituted Nitropyridine |
| Nitro Reduction | Substituted Nitropyridines | 10% Pd/C, H2 (3 bar), EtOH/EtOAc | 16 h / 25 °C | 75 - 90% | [M+H]+ of Aminopyridine (-30 Da shift) |
| Amide Coupling | Substituted Aminopyridines | Carboxylic Acids, HATU, DIPEA, DMF | 16 h / 25 °C | 60 - 80% | [M+H]+ of Final Amide |
References
- Synthesis of 3-Substituted 2-Aminopyridines via Displacement of 3-Fluoro-2-nitropyridine. Thieme Connect.
- WO2020131574A1 - Method of reducing aromatic nitro compounds.
- Automated stopped-flow library synthesis for rapid optimisation and machine learning directed experiment
- Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode. PubMed Central (PMC).
- Table of Contents - The Royal Society of Chemistry. RSC.
Sources
- 1. Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. rsc.org [rsc.org]
- 5. WO2020131574A1 - Method of reducing aromatic nitro compounds - Google Patents [patents.google.com]
Comprehensive Application Note: ¹H and ¹³C NMR Characterization of 4-(Benzyloxy) Compounds
Executive Summary
4-(Benzyloxy) compounds are ubiquitous structural motifs in medicinal chemistry, frequently serving as crucial synthetic intermediates, robust protecting groups for phenols, or active pharmacophores in structure-based drug discovery (SBDD) [1][1]. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for elucidating the atomic connectivity and spatial arrangement of these small molecules [2][2]. This application note provides a causally-driven, self-validating protocol for the precise acquisition and interpretation of ¹H and ¹³C NMR spectra for 4-(benzyloxy) derivatives.
Mechanistic Insights into NMR Chemical Shifts
Understanding the why behind chemical shifts is critical for accurate spectral assignment and troubleshooting.
-
Causality of ¹H NMR Shifts: The defining structural feature of a benzyloxy group is the benzylic methylene (-CH₂-). In a standard alkyl chain, a CH₂ resonates near 1.3 ppm. However, the benzylic CH₂ in a 4-(benzyloxy) system is flanked by an aromatic ring and an highly electronegative oxygen atom. The strong electron-withdrawing inductive effect of the oxygen deshields these protons, pushing the chemical shift significantly downfield to a characteristic singlet at ~5.0–5.2 ppm [3][3] [4][4]. The unsubstituted benzyl aromatic protons typically appear as a multiplet between 7.3 and 7.5 ppm. Meanwhile, the para-substituted phenoxy ring exhibits a classic AA'BB' (or A₂B₂) spin system, manifesting as two distinct doublets (or complex multiplets) between 6.8 and 7.2 ppm, dictated by the resonance electron-donating effect of the oxygen atom [5][5].
-
Causality of ¹³C NMR Shifts: The ¹³C spectrum directly mirrors these electronic environments. The benzylic CH₂ carbon is highly deshielded by the directly attached oxygen, resonating at ~70 ppm [3][3] [6][6]. The ipso-carbon of the phenoxy ring (directly attached to the oxygen) experiences the most significant deshielding due to oxygen's electronegativity, appearing far downfield at ~150–160 ppm.
Table 1: Characteristic Quantitative NMR Chemical Shifts
| Structural Motif | Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity / Spin System | Causality / Mechanistic Driver |
| Benzylic -CH₂- | ¹H | 4.90 – 5.20 | Singlet (2H) | Strong inductive deshielding by adjacent oxygen. |
| Benzyl Aromatics | ¹H | 7.30 – 7.50 | Multiplet (5H) | Standard aromatic ring current effects. |
| Para-substituted Ring | ¹H | 6.80 – 7.20 | AA'BB' System (4H) | Resonance electron donation from oxygen shields ortho protons. |
| Benzylic -CH₂- | ¹³C | 68.0 – 72.0 | CH₂ (Secondary) | Electronegative oxygen pulls electron density from carbon. |
| Ipso-Oxygenated Carbon | ¹³C | 150.0 – 160.0 | Quaternary (C-O) | Direct attachment to highly electronegative oxygen atom. |
Experimental Workflow
Workflow for NMR sample preparation, acquisition, and self-validating spectral analysis.
Step-by-Step Experimental Protocol
Step 1: Sample Preparation
Causality Note: Sample homogeneity and concentration directly dictate the signal-to-noise ratio (SNR) and magnetic field homogeneity (shim quality).
-
Weighing: Accurately weigh 1–5 mg of the 4-(benzyloxy) compound for ¹H NMR. For ¹³C NMR, increase the mass to 15–30 mg . This increase is mandatory to compensate for the low natural abundance (1.1%) and lower gyromagnetic ratio of the ¹³C isotope [7][7].
-
Solvent Selection: Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is preferred for small organic molecules due to its excellent solvating power and lack of exchangeable protons.
-
Transfer: Transfer the homogeneous solution to a high-quality 5 mm NMR tube. Ensure no particulate matter is present, as solids distort the magnetic field and broaden spectral lines.
Step 2: Instrument Setup & Acquisition
-
Probe Tuning and Matching: Perform tuning and matching for both ¹H and ¹³C channels. This is essential for maximizing RF power transfer to the sample and optimizing sensitivity.
-
¹H NMR Parameters: Use a standard single-pulse sequence (e.g., zg30). Set the relaxation delay (d1) to 1–2 seconds to allow full longitudinal relaxation (T1) of the protons, ensuring quantitative integration [3][3]. Acquire 16–64 scans depending on concentration.
-
¹³C NMR Parameters: Use a proton-decoupled sequence (e.g., zgpg30) to collapse carbon-proton scalar couplings, yielding single sharp peaks for each carbon. Set d1 to 2–3 seconds because quaternary carbons (like the ipso-oxygenated carbon) lack attached protons for dipole-dipole relaxation and thus have longer T1 relaxation times. Acquire >1024 scans to achieve adequate SNR [3][3].
Step 3: Data Processing & The Self-Validating Integration System
-
Referencing: Calibrate the ¹H spectrum using the residual CHCl₃ peak at 7.26 ppm , and the ¹³C spectrum using the central CDCl₃ triplet at 77.16 ppm [8][8] [6][6]. Apply phase and baseline corrections to ensure flat integrals.
-
Self-Validating Integration: To rigorously confirm the 4-(benzyloxy) structure without relying on external standards, use the benzylic CH₂ singlet (~5.0 ppm) as your internal calibration anchor.
-
Action: Set the integral of the benzylic CH₂ peak to exactly 2.00 .
-
Validation Check 1: The benzyl aromatic multiplet (7.3–7.5 ppm) MUST integrate to exactly 5.00 .
-
Validation Check 2: The para-substituted ring MUST integrate to exactly 4.00 , appearing as an AA'BB' system.
-
Troubleshooting: Any deviation from the 2:5:4 ratio indicates incomplete reaction (e.g., remaining phenol starting material), an impurity, or an incorrect substitution pattern.
-
References
-
NMR Spectroscopy Revolutionizes Drug Discovery, Spectroscopy Online.
-
NMR spectroscopy of small molecules in solution, Royal Society of Chemistry (RSC).
-
Application Note: Analysis of Methyl 5-acetyl-2-(benzyloxy)benzoate using ¹H and ¹³C NMR Spectroscopy, BenchChem.
-
STUDIES OF ISOINDOLES. 12.1 A STRUCTURAL REVISION..., CLOCKSS. 4
-
Novel chalcone analogs derived from 4-(benzyloxy)benzaldehyde, Ovidius University. 5
-
Studies on the reactivity of cis-4-benzyloxy-1,2-epoxycyclohexane, Arkat USA.6
-
NMR Sample Preparation: The Complete Guide, Organomation.
-
SUPPLEMENTARY INFORMATION - Macmillan Group, Princeton University. 8
Sources
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. books.rsc.org [books.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 5. anale-chimie.univ-ovidius.ro [anale-chimie.univ-ovidius.ro]
- 6. arkat-usa.org [arkat-usa.org]
- 7. organomation.com [organomation.com]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
Application Note: High-Resolution LC-MS Protocol for Real-Time Monitoring of Nitropyridine Reactions
Introduction
Nitropyridines, such as 2,4-dichloro-5-nitropyridine, are critical building blocks in the synthesis of complex pharmaceutical intermediates[1]. They frequently undergo nucleophilic aromatic substitution (SNAr) or reduction to aminopyridines. Tracking the consumption of reactants and the formation of transient intermediates is paramount for determining reaction kinetics and optimizing yields[2]. offers superior sensitivity and specificity compared to traditional techniques like TLC or GC-MS, enabling the precise, real-time monitoring of these complex reaction mixtures[3].
Mechanistic Insights & Causality
To ensure high-fidelity data, the analytical method must be tailored to the unique chemical properties of nitropyridines.
-
Chromatographic Retention & Peak Shape: Pyridine derivatives possess a basic nitrogen atom that strongly interacts with residual silanol groups on standard silica supports, resulting in severe peak tailing[4]. To mitigate this, highly end-capped C18 columns or Hydrophilic Interaction Liquid Chromatography (HILIC) must be utilized. For highly polar nitrogen-containing heterocycles that exhibit poor retention on traditional reversed-phase columns, provides an effective alternative[5].
-
Ionization Dynamics: Electrospray Ionization (ESI) in positive ion mode is the optimal choice for nitropyridines[1]. The basic pyridine nitrogen readily accepts a proton to form a stable
ion. Under tandem MS (MS/MS) conditions, the fragmentation of nitropyridines is primarily driven by the electron-deficient pyridine ring and the nitro group, leading to characteristic losses of the nitro group ( ) and cleavage of halogen substituents[1]. These predictable fragmentation pathways are essential for the structural elucidation of unknown reaction by-products. -
Reaction Quenching: Accurate kinetic monitoring requires the immediate cessation of the reaction at specific time points. Diluting the reaction aliquot into a 50:50 mixture of methanol and water effectively quenches the reaction, crashes out inorganic bases, and stabilizes the organic intermediates for LC-MS injection[2].
Workflow Visualization
Caption: LC-MS workflow for real-time monitoring of nitropyridine reactions.
Quantitative Data Summaries
Table 1: Optimized LC Gradient Parameters for Nitropyridine Separation [1]
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A (0.1% FA in H₂O) | % Mobile Phase B (0.1% FA in ACN) |
| 0.0 | 0.3 | 90 | 10 |
| 15.0 | 0.3 | 5 | 95 |
| 20.0 | 0.3 | 5 | 95 |
| 20.1 | 0.3 | 90 | 10 |
| 25.0 | 0.3 | 90 | 10 |
Table 2: Typical ESI-MS/MS Source Parameters [1]
| Parameter | Setting |
| Ionization Mode | ESI, Positive Ion Mode |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 600 L/hr |
| Mass Range | m/z 50 - 500 |
Step-by-Step Experimental Protocol
Phase 1: Sample Preparation & Quenching
-
Sampling: At predefined time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw a 10 µL aliquot from the active reaction mixture[2].
-
Quenching: Immediately transfer the aliquot into a vial containing 990 µL of a quenching solution (50:50 Methanol:Water) to halt the reaction[2].
-
Internal Standard Addition: Spike the quenched sample with a known concentration of an internal standard (e.g., ) to achieve a final ISTD concentration of 1 µg/mL[6].
-
Filtration: Pass the diluted sample through a 0.22 µm PTFE syringe filter to remove any precipitated salts or catalysts before transferring it to an autosampler vial.
Phase 2: LC Separation
-
Column Equilibration: Install a highly end-capped C18 reversed-phase column (e.g., 100 mm x 2.1 mm ID, 3.5 µm particle size). Equilibrate the column at 40 °C with 10% Mobile Phase B for 10 minutes[1].
-
Injection: Inject 1-5 µL of the prepared sample into the LC system.
-
Elution: Execute the gradient outlined in Table 1. Ensure the pressure remains stable and within the column's operational limits.
Phase 3: MS Detection and Analysis
-
Tuning: Prior to the run, infuse a standard solution of the target nitropyridine to optimize the declustering potential and collision energy for Multiple Reaction Monitoring (MRM)[7].
-
Acquisition: Run the MS in ESI+ mode using the parameters in Table 2. Monitor the specific precursor-to-product ion transitions for the starting material, expected product, and internal standard.
-
Integration: Use the manufacturer's quantitative software to integrate the peak areas. Normalize the target peak areas against the internal standard to generate a reaction progress curve.
Establishing a Self-Validating System (Troubleshooting & QA)
To ensure trustworthiness and scientific integrity, the protocol must be designed as a self-validating system:
-
Matrix Effect Mitigation: Reaction mixtures often contain high concentrations of bases (e.g., triethylamine) or salts that cause ion suppression in the ESI source. The use of a stable isotope-labeled internal standard (SIL-IS), such as 4-Nitropyridine N-oxide-d4, perfectly corrects for these matrix effects because it co-elutes with the analytes and experiences identical ionization conditions[6].
-
System Suitability Testing (SST): Before analyzing reaction aliquots, inject a calibration standard mix. The system is deemed suitable only if the retention times vary by less than 2% and the mass accuracy is within 5 ppm (for high-resolution MS) or unit mass (for nominal mass instruments).
-
Blank Injections: Polar basic compounds like pyridines are notorious for carryover. Injecting a solvent blank (50:50 MeOH:H₂O) after the highest concentration sample is mandatory to verify that no residual analyte remains in the autosampler needle or on the column[8].
References
-
Resolvemass Laboratories. "Identification of In-Process Organic Compounds using LCMS." Resolvemass. Available at:[Link]
-
Emery Pharma. "Liquid Chromatography Mass Spectrometry (LC-MS) Analysis." Emery Pharma Services. Available at: [Link]
-
National Institutes of Health (NIH) / PMC. "Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography." Anal Bioanal Chem. 2020. Available at:[Link]
Sources
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- 5. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. emerypharma.com [emerypharma.com]
- 8. Analysis of Steroidal Estrogens as Pyridine-3-sulfonyl Derivatives by Liquid Chromatography Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to optimize the yield of 4-(Benzyloxy)-3-nitropyridine synthesis
An expert guide to maximizing the yield of 4-(Benzyloxy)-3-nitropyridine, this technical support center offers in-depth troubleshooting, frequently asked questions, and detailed protocols for researchers, chemists, and drug development professionals. Authored with the perspective of a Senior Application Scientist, this document provides not just procedural steps but also the underlying chemical principles to empower users in their synthetic endeavors.
Technical Overview: Strategic Approaches to Synthesis
The synthesis of 4-(Benzyloxy)-3-nitropyridine is a critical step in the preparation of various pharmaceutical intermediates and biologically active molecules. The molecular architecture, featuring an electron-deficient pyridine ring activated by a nitro group, lends itself to two primary, high-yielding synthetic strategies. The choice between these routes often depends on the availability of starting materials, scalability, and safety considerations.
-
Nucleophilic Aromatic Substitution (SNAr): This is arguably the most common and efficient route. It involves the displacement of a suitable leaving group (typically a halide) from the 4-position of the 3-nitropyridine ring by a benzyl alkoxide nucleophile. The reaction is facilitated by the strong electron-withdrawing nature of the nitro group and the ring nitrogen, which stabilize the intermediate Meisenheimer complex.[1][2]
-
Williamson Ether Synthesis: This classic method involves the O-alkylation of a 4-hydroxy-3-nitropyridine precursor with a benzyl halide (e.g., benzyl bromide or chloride). The reaction proceeds via an SN2 mechanism where the phenoxide, generated by deprotonating the hydroxyl group with a suitable base, acts as the nucleophile.[3][4]
The following diagram illustrates the two primary synthetic pathways.
Caption: Primary synthetic pathways to 4-(Benzyloxy)-3-nitropyridine.
Troubleshooting Guide: Common Experimental Issues
This section addresses the most common challenges encountered during the synthesis, providing both the probable cause and a scientifically-grounded solution.
| Observation | Potential Cause | Recommended Solution & Explanation |
| Low or No Product Yield | 1. Inactive Reagents: Moisture in starting materials, degraded benzyl halide, or impure base. | Solution: Confirm the purity of starting materials via NMR or melting point. Use freshly distilled benzyl halide and anhydrous solvents. Ensure bases like NaH are fresh and reactive (caution: pyrophoric). Moisture can quench the alkoxide or hydrolyze the product.[5] |
| 2. Insufficient Reaction Temperature: The activation energy for the SNAr or SN2 reaction has not been met. | Solution: Gradually increase the reaction temperature in 10-15°C increments, monitoring progress by TLC.[1] If the solvent's boiling point is a limitation, consider switching to a higher-boiling polar aprotic solvent like DMSO. | |
| 3. Inappropriate Base or Incomplete Deprotonation (Williamson Route): The base used is not strong enough to fully deprotonate 4-hydroxy-3-nitropyridine. | Solution: Switch to a stronger base. For instance, if K₂CO₃ is ineffective, consider using sodium hydride (NaH) in an anhydrous solvent like THF or DMF to ensure complete formation of the nucleophilic alkoxide.[6] | |
| Significant Side Product Formation | 1. Reaction Temperature Too High: High temperatures can lead to decomposition of the nitro-aromatic system or promote side reactions. | Solution: Lower the reaction temperature and compensate with a longer reaction time. Monitor the reaction closely by TLC to find the optimal balance that favors product formation over degradation.[5] |
| 2. Competing Nucleophilic Attack (SNAr Route): If benzyl alcohol and a base like NaOH or KOH are used in a protic solvent, hydroxide (OH⁻) can compete with the benzoxide nucleophile. | Solution: Pre-form the sodium benzoxide using a strong, non-nucleophilic base like NaH in an aprotic solvent (e.g., DMF, THF) before adding the 4-chloro-3-nitropyridine substrate.[6] This ensures the desired nucleophile is the primary species present. | |
| 3. Formation of Isomers: Nitration of a substituted pyridine precursor (e.g., 4-chloropyridine) can sometimes yield a mixture of isomers that are carried through the synthesis. | Solution: Ensure the purity of the starting 4-chloro-3-nitropyridine or 4-hydroxy-3-nitropyridine. If isomeric impurities are present, purification of the starting material is crucial before proceeding.[7][8] | |
| Difficult Product Purification | 1. Co-eluting Impurities: Unreacted starting material or side products have similar polarity to the desired product. | Solution: Optimize the solvent system for column chromatography. Use a shallow gradient or switch to a different solvent system (e.g., Dichloromethane/Methanol instead of Ethyl Acetate/Hexanes). TLC analysis with multiple solvent systems can help identify the best conditions.[5] |
| 2. "Oiling Out" During Recrystallization: The product separates as an oil instead of forming crystals from the cooling solution. | Solution: This often happens when the solution is too concentrated or cools too quickly. Try adding a small amount of the hot "good" solvent to the oil, reheat to dissolve fully, and allow for slower cooling. Alternatively, use a different solvent pair (e.g., ethanol/water, ethyl acetate/hexanes) or scratch the inside of the flask to induce crystallization.[5][9] |
Frequently Asked Questions (FAQs)
Q1: Which synthetic route, SNAr or Williamson, is generally preferred for this synthesis?
A1: Both routes are highly effective. The SNAr route starting from 4-chloro-3-nitropyridine is often preferred in industrial settings due to the typically lower cost and higher stability of benzyl alcohol compared to benzyl bromide. However, the Williamson ether synthesis is extremely reliable and may be more convenient for lab-scale synthesis if 4-hydroxy-3-nitropyridine is readily available.
Q2: What is the mechanism of the SNAr reaction for this synthesis?
A2: The SNAr mechanism is a two-step process. First, the nucleophile (sodium benzoxide) attacks the carbon atom at the 4-position, which is highly electron-deficient. This forms a resonance-stabilized negative intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic ring and onto the oxygen atoms of the nitro group and the ring nitrogen. In the second step, the leaving group (chloride ion) is eliminated, restoring the aromaticity of the pyridine ring to yield the final product.[1]
Caption: Simplified SNAr reaction mechanism.
Q3: Why is a polar aprotic solvent like DMF or DMSO recommended?
A3: Polar aprotic solvents are ideal for both SNAr and SN2 reactions. They are polar enough to dissolve the ionic reagents (like the alkoxide) but do not have acidic protons that can solvate and deactivate the nucleophile. This lack of "caging" of the nucleophile enhances its reactivity, leading to faster reaction rates compared to protic solvents.[5]
Q4: How can I effectively monitor the reaction's progress?
A4: Thin-Layer Chromatography (TLC) is the most effective method. Use a suitable mobile phase, such as a 3:1 mixture of hexanes and ethyl acetate. Spot the starting material, the reaction mixture, and a co-spot (starting material and reaction mixture in the same lane) on a silica gel plate. The product, 4-(Benzyloxy)-3-nitropyridine, should have a different Rf value from the starting material (e.g., 4-chloro-3-nitropyridine). The reaction is complete when the starting material spot has disappeared from the reaction mixture lane. Visualization is typically done under UV light (254 nm).[1]
Q5: What are the critical safety precautions for this synthesis?
A5:
-
Sodium Hydride (NaH): If used, NaH is a flammable solid that reacts violently with water to produce hydrogen gas. It must be handled under an inert atmosphere (nitrogen or argon) and away from any moisture.
-
Benzyl Bromide: This is a lachrymator (causes tearing) and is corrosive. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).
-
Solvents: DMF and DMSO are excellent solvents but can facilitate the absorption of other chemicals through the skin. Always wear appropriate gloves.
-
Nitroaromatics: Many nitroaromatic compounds are potentially toxic and should be handled with care.
Experimental Protocols
Protocol 1: Synthesis via SNAr Reaction
This protocol details the reaction of 4-chloro-3-nitropyridine with benzyl alcohol.
-
Reagent Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous Dimethylformamide (DMF, 10 mL per 1g of 4-chloro-3-nitropyridine).
-
Nucleophile Formation: Add benzyl alcohol (1.1 equivalents) to the DMF. While stirring under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) portion-wise at 0°C. Caution: Hydrogen gas evolves. Allow the mixture to stir at room temperature for 30 minutes until gas evolution ceases, indicating the formation of sodium benzoxide.
-
Reaction: Add 4-chloro-3-nitropyridine (1.0 equivalent) to the flask. Heat the reaction mixture to 80-90°C.
-
Monitoring: Monitor the reaction progress by TLC every hour. The reaction is typically complete within 4-8 hours.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Carefully pour the mixture into ice-cold water (10x the volume of DMF). A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold water and then with a small amount of cold ethanol or hexanes to remove residual DMF and benzyl alcohol.
-
Purification: Dry the crude product under vacuum. If necessary, purify further by recrystallization from an ethanol/water mixture or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Protocol 2: Synthesis via Williamson Ether Synthesis
This protocol details the reaction of 4-hydroxy-3-nitropyridine with benzyl bromide.
-
Reagent Preparation: To a dry round-bottom flask, add 4-hydroxy-3-nitropyridine (1.0 equivalent), anhydrous potassium carbonate (K₂CO₃, 2.0 equivalents), and anhydrous acetonitrile (15 mL per 1g of starting material).
-
Reaction: Add benzyl bromide (1.1 equivalents) to the stirred suspension.
-
Heating and Monitoring: Heat the mixture to reflux (approx. 82°C) and monitor the reaction by TLC. The reaction is typically complete in 6-12 hours.
-
Work-up: After cooling to room temperature, filter off the inorganic salts (K₂CO₃ and KBr) and wash them with a small amount of acetonitrile.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Dissolve the resulting residue in ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to obtain the crude product. Purify by column chromatography or recrystallization as described in Protocol 1.
References
-
Wikipedia. (n.d.). Pyridine. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3-aminopyridine. Coll. Vol. 1, p.74 (1941); Vol. 7, p.27 (1927). Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4-benzyloxyindole. Coll. Vol. 7, p.40 (1990); Vol. 61, p.31 (1983). Retrieved from [Link]
-
MDPI. (2023). 3-(4-(Benzyloxy)-3-methoxyphenyl)-[5][10][11]triazolo[4,3-a]pyridine. Molbank, 2023(3), M1694. Retrieved from [Link]
- Google Patents. (2002). WO2002102779A1 - Process for the preparation of 4-chloropyridine-n-oxides.
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Double nitration of 4‐hydroxypyridine 1. Retrieved from [Link]
-
ResearchGate. (n.d.). Nitropyridines: Synthesis and reactions. Retrieved from [Link]
-
Science Madness. (n.d.). reactivity of 4-nitropyridine-n-oxide. Retrieved from [Link]
-
MDPI. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Molecules, 27(8), 2548. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of 4-Substituted 3-Nitrophenyl Carbonyl Compounds from Benzyl Alcohols. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Williamson Ether Synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Microbial metabolism of the pyridine ring. The hydroxylation of 4-hydroxypyridine to pyridine-3,4-diol (3,4-dihydroxypyridine) by 4-hydroxypyridine 3-hydroxylase. Retrieved from [Link]
- Google Patents. (2011). CN102001955A - Method for synthesizing 4-benzyloxy aniline hydrochloride.
- Google Patents. (2011). WO2011161612A1 - Process for preparing 4-hydroxypyridines.
-
Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]
-
ResearchGate. (n.d.). 2-Chloro-4-nitropyridine N-oxide. Retrieved from [Link]
-
ResearchGate. (2018). SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density fun. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and crystal structures of (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide and (E)-2-(4-chlorobenzylidene)-1-(quinolin-8-yl)hydrazine. Retrieved from [Link]
- Google Patents. (1976). US3994903A - Preparation of 4-(3-nitrophenyl)pyridine.
-
National Center for Biotechnology Information. (n.d.). 6-(Benzyloxy)pyridin-3-amine. PubChem Compound Database. Retrieved from [Link]
-
Clutch Prep. (n.d.). EAS Reactions of Pyridine Explained. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-chloropyridine N-oxide. PubChem Compound Database. Retrieved from [Link]
-
Open Chemistry. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Benzylation of heterocyclic N-oxides via direct oxidative cross-dehydrogenative coupling with toluene derivatives. New Journal of Chemistry. Retrieved from [Link]
-
Pearson. (2024). Propose a mechanism for nitration of pyridine at the 4-position, and show why this orientation is not observed. Retrieved from [Link]
-
ChemRxiv. (n.d.). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Retrieved from [Link]
- Google Patents. (n.d.). CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2-.
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). 4-Hydroxypyridine: Benefits and Preparation Process by Manufacturer. Retrieved from [Link]
-
ACS Publications. (2020). Computational Study on the Boundary Between the Concerted and Stepwise Mechanism of Bimolecular SNAr Reactions. Retrieved from [Link]
-
National Center for Biotechnology Information. (2011). Ruthenium-Catalyzed Nitro and Nitrile Compounds Coupling with Alcohols: Alternative Route for N-Substituted Amine Synthesis. Retrieved from [Link]
-
Heterocycles. (1994). OPTIMIZATION OF SYNTHESIS OF NITROIMIDAZOLES AND NITROPYRAZOLES BASED ON POLAROGRAPHIC INVESTIGATIONS. Vol. 37, No. 3. Retrieved from [Link]
-
Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
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- 8. CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2- - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
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- 11. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Recrystallization & Purification of Nitropyridine Compounds
Introduction & Mechanistic Overview
Nitropyridines (e.g., 2-amino-3-nitropyridine, 4-nitropyridine N-oxide) are critical heterocyclic intermediates in pharmaceutical synthesis and drug development. However, their purification via recrystallization is frequently complicated by their unique physicochemical properties. Because the nitro group strongly withdraws electron density from the pyridine ring, these compounds exhibit distinct solubility profiles, often leading to the co-crystallization of regioisomers. Furthermore, the presence of crude synthetic impurities can severely depress their melting points, triggering Liquid-Liquid Phase Separation (LLPS), commonly known in process chemistry as "oiling out"[1].
This guide provides a self-validating framework for troubleshooting nitropyridine recrystallization, ensuring high-purity isolation while mitigating phase separation and yield loss.
Experimental Protocols: Self-Validating Recrystallization Workflow
To ensure process reliability, every recrystallization must follow a self-validating loop where the physical state of the mixture dictates the next action.
Step-by-Step Methodology
Step 1: Dissolution and Saturation
-
Action: Suspend the crude nitropyridine in a minimal volume of the chosen solvent (e.g., a 2:1 water/alcohol mixture for 2-hydroxy-5-nitropyridine) at room temperature[2].
-
Action: Heat the mixture to just below the solvent's boiling point while stirring. Add solvent dropwise until the solid just dissolves.
-
Validation Check: The solution must be completely transparent. If insoluble particulates remain, perform a hot gravity filtration. If the solution is cloudy but no solid is visible, LLPS has occurred (see FAQ 1).
Step 2: Controlled Nucleation
-
Action: Remove the flask from the heat source. Allow it to cool to room temperature at a strictly controlled rate (e.g., 0.5 °C/min). Do not place it immediately in an ice bath, as rapid supersaturation traps impurities[3].
-
Action: Once the solution reaches the metastable zone, add 1-2 mg of pure seed crystals.
-
Validation Check: Observe the formation of rigid, distinct crystal habits (suspension). If a secondary liquid phase (emulsion) forms, immediately reheat to redissolve[1].
Step 3: Isolation and Washing
-
Action: Once crystallization is complete at room temperature, cool the flask in an ice bath (0–5 °C) for 30 minutes to maximize yield[2].
-
Action: Isolate the crystals via vacuum filtration (Büchner funnel). Wash the filter cake with a minimal amount of ice-cold solvent to displace the impurity-rich mother liquor[4].
-
Validation Check: The filtrate should contain the bulk of the colored impurities. The isolated crystals should be free-flowing after vacuum drying.
Workflow Visualization
Decision workflow for troubleshooting nitropyridine recrystallization issues.
Quantitative Data: Solvent Selection Matrix
Selecting the correct solvent is the most critical variable in preventing oiling out and ensuring isomer separation. The table below summarizes field-proven solvent systems for nitropyridines.
| Solvent System | Target Compound Profile | Mechanism of Action / Benefit | Drawbacks / Risks |
| Acetone | 4-Nitropyridine N-oxide, 3-Methyl-4-nitropyridine-1-oxide[4] | High solubility at reflux, steep solubility curve upon cooling. Good for removing inorganic salts[5]. | Can cause rapid supersaturation, leading to oiling out if cooled too quickly. |
| Water / Alcohol (2:1) | 2-Hydroxy-5-nitropyridine, 2-Chloro-5-nitropyridine[2] | Protic network disrupts intramolecular hydrogen bonding. Excellent for separating polar impurities[2]. | Requires higher temperatures for dissolution; slow drying of the final filter cake. |
| Dichloromethane / Pentane | General solid nitropyridines | Antisolvent crystallization. Pentane acts as a non-polar antisolvent to force nucleation[5]. | High risk of oiling out if the antisolvent is added too rapidly. |
| Iso-propanol | Alkoxy-nitropyridines, Amide-functionalized pyridines[6] | Moderate solubility curve. Excellent for scaling up without hitting the miscibility gap (LLPS)[6]. | May require large solvent volumes for highly polar regioisomers. |
Troubleshooting FAQs
Q1: My nitropyridine compound is "oiling out" (forming a gooey, secondary liquid phase) instead of crystallizing. Why does this happen and how do I fix it?
Causality: Oiling out, or Liquid-Liquid Phase Separation (LLPS), occurs when the integration of solute molecules into the crystal lattice is kinetically hindered, or when the system experiences extremely high supersaturation[1]. In nitropyridines, this frequently happens because crude impurities act as freezing-point depressants, lowering the melting point of the mixture below the temperature at which the solution becomes saturated[7]. Instead of precipitating as a solid, the compound separates as an impurity-rich oil[7]. At scale, this can lead to catastrophic process failure as the oil traps impurities and solidifies into an amorphous gum[3].
Solution:
-
Reduce Supersaturation Rate: Reheat the mixture until it is a single clear phase. Cool it much more slowly (e.g., 0.1–0.2 °C/min) to allow nucleation kinetics to outpace phase separation[1].
-
Seeding: Add pure seed crystals halfway into the metastable zone (just before the temperature where oiling out previously occurred). This provides a thermodynamic template, forcing the molecules into a rigid lattice rather than a random liquid droplet[1].
-
Solvent Modification: If the melting point of the crude solid is naturally lower than the boiling point of the solvent, add a miscible co-solvent (e.g., adding a slightly more polar solvent) to flatten the solubility curve, ensuring the saturation point is reached at a lower temperature[8].
Q2: I am seeing co-crystallization of undesired regioisomers (e.g., 3-amino-4-nitropyridine contaminated with other isomers). How can I achieve phase purity?
Causality: Nitration of pyridines often yields a mixture of positional isomers (e.g., 2- vs. 4-nitration). Because these isomers have nearly identical molecular weights and similar polarities, they can easily incorporate into the same crystal lattice, forming a solid solution. A single solvent system often cannot discriminate between them effectively.
Solution:
-
Solvent System Swap: If a single solvent (like acetone) fails, switch to a binary system (like chloroform-ethanol)[4]. The protic component (ethanol) will differentially hydrogen-bond with the isomers, altering their relative solubilities.
-
Pre-treatment: Treat the crude material with activated carbon before recrystallization to remove highly conjugated, colored polymeric impurities that can interfere with lattice formation[4].
-
Sequential Recrystallization: Accept a lower first-pass yield by filtering the crystals early (before cooling to 0 °C). The first crop will be highly enriched in the less soluble isomer. Perform a second recrystallization on this crop to achieve >99% purity[4].
Q3: My recovery yield is extremely low after recrystallization, and the solution remains clear even at 0 °C. What went wrong?
Causality: The compound is too soluble in the chosen solvent, or an excessive amount of solvent was used during the initial dissolution phase to compensate for slow dissolution kinetics[4]. Every milliliter of excess hot solvent exponentially increases the amount of product lost to the mother liquor upon cooling[7].
Solution:
-
Concentration: Return the solution to the heat source and boil off 30–50% of the solvent volume (or use a rotary evaporator), then repeat the cooling process[7].
-
Antisolvent Addition: If concentrating the solvent is not viable due to thermal degradation risks, maintain the solution at room temperature and dropwise add an antisolvent (e.g., heptane or water, depending on the primary solvent) until slight, persistent turbidity is observed. Heat gently to clarify, then cool slowly to induce crystallization[9].
References
Sources
- 1. mt.com [mt.com]
- 2. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 3. KiloMentor: The Problem of Oiling Out in Chemical Process Development [kilomentor.blogspot.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. reddit.com [reddit.com]
- 9. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
Technical Support Center: Troubleshooting Debenzylation of 4-(Benzyloxy)pyridine Derivatives
Welcome to the Application Scientist Support Center. The removal of a benzyl protecting group from 4-(benzyloxy)pyridines is a notoriously difficult transformation in medicinal chemistry. Unlike standard aliphatic or phenyl benzyl ethers, the pyridine system introduces unique mechanistic traps: catalyst poisoning, spontaneous tautomerization, and a high risk of over-reduction.
This guide is designed to provide researchers and drug development professionals with field-proven insights, self-validating protocols, and the causality behind experimental choices.
Mechanistic Overview & Reaction Pathway
The core challenge of this workflow is that the immediate product of debenzylation, 4-hydroxypyridine, does not remain in its enol form. It rapidly tautomerizes into the highly polar 4-pyridone. This tautomerization drastically alters the molecule's solubility profile and its interaction with metal catalysts.
Reaction pathway showing debenzylation, tautomerization, and potential over-reduction.
Frequently Asked Questions (FAQs)
Q1: My Pd/C catalytic hydrogenation completely stalled at 10% conversion. What happened?
A: You likely have basic amine impurities in your reaction mixture. Mechanistically, catalytic hydrogenolysis relies on the coordination of the benzylic oxygen to the palladium surface. It has been conclusively demonstrated that trace amounts (as little as 0.5 equivalents) of ammonia, pyridine, or ammonium acetate completely suppress benzyl ether cleavage on Pd/C due to competitive surface adsorption[1].
-
The Fix: Ensure your starting material is rigorously purified from basic amines. If the substrate itself is highly basic, you may need to perform the reaction in slightly acidic media (e.g., adding 1.0 eq of acetic acid), though this increases the risk of ring reduction.
Q2: I successfully cleaved the benzyl group, but my yield after aqueous workup is <20%. Where is my product?
A: Your product was lost in the aqueous layer. Because 4-hydroxypyridines spontaneously tautomerize to 4-pyridones, the resulting molecule possesses a highly polarized carbonyl-amine system. This makes 4-pyridones highly water-soluble and nearly insoluble in non-polar organic solvents like diethyl ether or hexanes.
-
The Fix: Abandon aqueous workup. For Pd/C reactions, simply filter the catalyst over a pad of Celite, wash with hot methanol or ethanol, and concentrate the filtrate to dryness. Purify the crude 4-pyridone via direct recrystallization (e.g., from toluene) or reverse-phase chromatography[2].
Q3: How do I prevent the pyridine ring from over-reducing to a piperidine?
A: The electron-deficient nature of the 4-pyridone ring makes it susceptible to complete reduction (yielding a piperidin-4-one derivative) under prolonged exposure to
-
The Fix: Strictly monitor hydrogen uptake using a gas burette and terminate the reaction immediately upon the consumption of 1 theoretical equivalent of
. Alternatively, switch to Transfer Hydrogenation (using ammonium formate and Pd/C in refluxing methanol), which provides a milder, self-limiting hydrogen source.
Q4: My molecule contains reducible functional groups (alkenes, nitro groups). How do I orthogonally cleave the benzyl ether without using
?
A: You must switch from a reductive mechanism to an acidic/nucleophilic cleavage mechanism. The most reliable method is using Trimethylsilyl iodide (TMSI) . The hard silicon atom coordinates to the ether oxygen, while the soft iodide nucleophile attacks the benzylic carbon via an
Quantitative Method Comparison
Use the following table to select the optimal debenzylation strategy based on your substrate's functional group tolerance.
| Cleavage Method | Reagents | Chemoselectivity Profile | Typical Yield | Reaction Time | Best Use Case |
| Catalytic Hydrogenolysis | Low (Reduces alkenes, alkynes, | 85–95% | 2–16 h | Clean substrates lacking other reducible moieties. | |
| in situ TMSI Cleavage | TMSCl, NaI, anhydrous MeCN | High (Spares reducible groups; cleaves Boc/t-Bu) | 89–92%[2] | 1–4 h | Substrates with alkenes, nitro groups, or halogens. |
| Lewis Acid Cleavage | Moderate (Spares methyl ethers and double bonds) | 80–90%[3] | 2–8 h | Orthogonal deprotection requiring preservation of aliphatic ethers. |
Step-by-Step Experimental Protocols
Protocol A: Standard Catalytic Hydrogenolysis (Pd/C)
This protocol is a self-validating system: the cessation of hydrogen uptake physically confirms reaction completion, preventing over-reduction.
-
Preparation: Dissolve the 4-(benzyloxy)pyridine derivative (1.0 mmol) in HPLC-grade Methanol (10 mL) in a round-bottom flask.
-
Purge (Critical Step): Seal the flask with a septum. Evacuate the flask under a vacuum and backfill with Argon (repeat 3 times). Causality: Removing oxygen prevents explosive mixtures and prevents the oxidation of the Pd catalyst.
-
Catalyst Addition: Briefly open the flask and carefully add 10% Pd/C (10% w/w relative to substrate). Re-seal and repeat the Argon purge cycle.
-
Hydrogenation: Evacuate the flask and backfill with
gas via a balloon. Stir vigorously at room temperature. -
Monitoring: Monitor via TLC (DCM:MeOH 9:1). The non-polar starting material spot will disappear, replaced by a baseline-hugging polar spot (4-pyridone).
-
Workup: Flush the system with Argon. Filter the suspension through a tightly packed pad of Celite. Wash the pad thoroughly with hot Methanol (3 x 10 mL).
-
Isolation: Concentrate the filtrate in vacuo. Do not perform an aqueous extraction. Recrystallize the crude solid from toluene or ethanol.
Protocol B: Orthogonal Cleavage via in situ TMSI
Use this protocol when your molecule contains reducible functional groups[2].
-
Reagent Generation: To an oven-dried flask under Argon, add anhydrous Sodium Iodide (NaI, 3.0 mmol) and anhydrous Acetonitrile (10 mL).
-
Activation: Add Trimethylsilyl chloride (TMSCl, 3.0 mmol) dropwise at room temperature. Stir for 15 minutes. Causality: A pale yellow/orange color will develop as TMSI is generated in situ. This is safer and more reliable than using commercial neat TMSI, which degrades rapidly upon storage.
-
Substrate Addition: Add the 4-(benzyloxy)pyridine derivative (1.0 mmol) as a solution in Acetonitrile (5 mL).
-
Reaction: Heat the mixture to 60 °C and stir for 2–4 hours. Monitor by LC-MS.
-
Quench: Cool to room temperature. Add 10% aqueous Sodium Thiosulfate (
) dropwise until the iodine color completely dissipates. -
Isolation: Concentrate the acetonitrile in vacuo. Extract the aqueous residue with a highly polar organic solvent mixture (e.g., Chloroform/Isopropanol 3:1) or collect the precipitated 4-pyridone directly via vacuum filtration if it crashes out of the aqueous phase.
References
1.[1] Sajiki, H. (1995). Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate. Organic Chemistry Portal / Tetrahedron Letters.[Link] 2.[3] Akiyama, T., et al. (1992). A combination system of AlCl3-N,N-dimethylaniline... Bull. Chem. Soc. Jpn.[Link] 3.[2] MDPI (2023). Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones. Molecules. [Link]
Sources
How to avoid impurities in nucleophilic substitution of nitropyridines
Welcome to the technical support center for nucleophilic substitution reactions of nitropyridines. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of these powerful synthetic transformations. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to help you minimize impurities and optimize your reaction outcomes.
Introduction
Nucleophilic Aromatic Substitution (SNAr) on nitropyridines is a fundamental reaction in modern organic synthesis, enabling the construction of highly functionalized heterocyclic compounds.[1] The potent electron-withdrawing nature of the nitro group significantly activates the pyridine ring, which is already electron-deficient, making it highly susceptible to nucleophilic attack.[2][3] This activation allows for the displacement of a leaving group, typically a halogen, by a diverse range of nucleophiles.[1]
However, this high reactivity can also open pathways to various side reactions, leading to impurities that complicate purification and reduce yields. This guide provides expert insights and field-proven protocols to help you anticipate and mitigate these challenges, ensuring the integrity of your synthesis.
Frequently Asked Questions (FAQs)
This section addresses common questions about setting up and running nucleophilic substitution reactions on nitropyridines.
Q1: What is the optimal type of solvent for SNAr reactions on nitropyridines and why?
A1: Polar aprotic solvents are generally the best choice for SNAr reactions.[1][4] Solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and acetonitrile are highly effective because they can stabilize the negatively charged intermediate, known as a Meisenheimer complex, through dipole-dipole interactions.[3][4][5] This stabilization of the intermediate in the rate-determining step accelerates the reaction.[5][6]
In contrast, polar protic solvents (e.g., water, ethanol, methanol) can solvate the nucleophile through hydrogen bonding. This "caging" of the nucleophile reduces its nucleophilicity and slows down the reaction rate.[4][7] Furthermore, protic solvents like alcohols or water can sometimes act as competing nucleophiles, leading to undesired ether or phenol byproducts.[4]
Q2: How does the position of the nitro group relative to the leaving group affect the reaction's success and purity?
A2: The position of the nitro group is critical for activating the ring towards nucleophilic attack. The activating effect is most potent when the nitro group is positioned ortho or para to the leaving group.[1][3] This is because the negative charge of the Meisenheimer intermediate can be effectively delocalized onto the oxygen atoms of the nitro group through resonance.[8] This stabilization lowers the activation energy of the reaction.
If the nitro group is meta to the leaving group, this resonance stabilization is not possible, and the reaction rate is significantly slower.[5] Running reactions on meta-activated substrates often requires harsher conditions (higher temperatures, stronger bases), which can increase the likelihood of side reactions and impurity formation.
Q3: What is the role of a base in these reactions, and how does its choice impact the outcome?
A3: A base is often necessary when using neutral nucleophiles like amines or thiols.[1] It serves two primary purposes:
-
Deprotonating the Nucleophile: A base can deprotonate the nucleophile (e.g., R-NH₂ to R-NH⁻), increasing its nucleophilicity and thus the reaction rate.
-
Neutralizing Generated Acid: The reaction often generates an acid (e.g., HCl if the leaving group is Cl⁻ and the nucleophile is an amine). The base neutralizes this acid, preventing it from protonating the desired product or the nucleophile.
The choice of base is important. Inorganic bases like potassium carbonate (K₂CO₃) are common and effective. Organic bases like triethylamine (Et₃N) are also widely used.[1] For less reactive systems, a stronger base like potassium tert-butoxide (t-BuOK) might be required, but caution is advised as stronger bases can promote side reactions like hydrolysis if water is present.
Q4: Which halogen leaving group (F, Cl, Br, I) is best for a clean and efficient reaction?
A4: The reactivity of the leaving group in SNAr reactions generally follows the trend: F > Cl > Br > I .[1][9] This order is counterintuitive when considering bond strength alone. However, in SNAr, the rate-determining step is the initial attack of the nucleophile to form the Meisenheimer complex, not the breaking of the carbon-halogen bond.[5] The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.[1] While alkyl fluorides are often unreactive in SN2 reactions due to the strong C-F bond, aryl fluorides are typically the most reactive substrates for SNAr.[9] For practical purposes and cost-effectiveness, chloro- and bromo-pyridines are most commonly used.
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments.
| Issue / Observation | Potential Cause(s) | Recommended Solutions & Explanations |
| 1. Low or No Reaction Conversion | 1. Inappropriate Solvent: The solvent is not polar enough to stabilize the Meisenheimer complex, or it is a protic solvent deactivating the nucleophile.[4]2. Insufficient Activation: The nitro group is meta to the leaving group.[5]3. Poor Nucleophile: The nucleophile is too weak or sterically hindered.[10][11] | 1a. Solvent Change: Switch to a high-polarity aprotic solvent like DMSO or DMF.[4]1b. Increase Temperature: Carefully increase the reaction temperature to provide the necessary activation energy. Monitor for byproduct formation.1c. Use a Stronger Base: If using a neutral nucleophile, a stronger base can increase its effective concentration and reactivity.[1] |
| 2. Formation of an Unexpected Isomer | 1. Vicarious Nucleophilic Substitution (VNS): Instead of substituting the leaving group, the nucleophile attacks a C-H bond, often ortho or para to the nitro group. This is a known side reaction, especially with carbanions.[10][11]2. Aryne Intermediate: Under very strong basic conditions (e.g., NaNH₂), an elimination-addition reaction via a pyridyne intermediate can occur, leading to a mixture of isomers.[2] | 2a. Modify Nucleophile/Conditions: VNS is mechanistically distinct from SNAr. Changing the solvent or base can sometimes suppress this pathway. Ensure your nucleophile is appropriate for the desired transformation.[12]2b. Avoid Overly Strong Bases: Unless an aryne mechanism is intended, avoid exceptionally strong bases like sodium amide to prevent non-regioselective addition. |
| 3. Product is Contaminated with a Di-substituted Byproduct | 1. Multiple Leaving Groups: The starting material has more than one suitable leaving group activated by nitro groups.2. Harsh Reaction Conditions: High temperatures or prolonged reaction times can force a second, less favorable substitution to occur. | 3a. Use Stoichiometric Nucleophile: Use only a slight excess (e.g., 1.05-1.1 equivalents) of the nucleophile to minimize the chance of a second substitution.3b. Optimize Conditions: Reduce the reaction temperature and monitor the reaction closely by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed. |
| 4. Evidence of Nitro Group Reduction | 1. Nucleophile as Reducing Agent: Certain nucleophiles, particularly some thiols, can reduce the nitro group under the reaction conditions.2. Contaminants: Trace metal contaminants can catalyze the reduction of the nitro group, especially if using a hydrogen source (e.g., alcohol solvent). | 4a. Choose Nucleophile Carefully: If you suspect the nucleophile is the cause, consider protecting it or using an alternative.4b. Use High-Purity Reagents: Ensure all reagents and solvents are pure and free from metal contaminants. Consider using a non-alcoholic solvent if reduction is a persistent issue. |
| 5. Hydrolysis of Starting Material or Product | 1. Water in Reagents/Solvent: The presence of water, especially with a base, can lead to the hydrolysis of the nitropyridine, forming a hydroxypyridine impurity.2. Aqueous Workup Issues: Prolonged exposure to acidic or basic aqueous solutions during workup can cause hydrolysis. | 5a. Use Anhydrous Conditions: Dry your solvents and reagents thoroughly before use. Run the reaction under an inert atmosphere (N₂ or Ar).5b. Neutralize Carefully: During workup, neutralize the reaction mixture carefully and minimize the time the product spends in aqueous layers. Extract the product promptly. |
| 6. Isolation of a Stable, Colored Intermediate | 1. Stable Meisenheimer Complex: With sterically bulky nucleophiles, the elimination of the leaving group can be sterically hindered, leading to the accumulation and potential isolation of the stable, often highly colored, Meisenheimer complex.[10][11][13] | 6a. Increase Temperature: Gently heating the reaction may provide enough energy to overcome the barrier to the elimination step.[5]6b. Re-evaluate Nucleophile: If the problem persists, the nucleophile may be too sterically hindered for the desired transformation. Consider a less bulky alternative. |
Visualizing Mechanisms and Workflows
Diagrams can clarify complex chemical processes. Below are visualizations for the SNAr mechanism, potential side reactions, and a general troubleshooting workflow.
Caption: The addition-elimination pathway for SNAr reactions.[3]
Caption: Common competitive reaction pathways in nitropyridine substitution.
Caption: A logical workflow for troubleshooting common issues.
Experimental Protocols
General Protocol for the Reaction of 2-Chloro-5-nitropyridine with an Aliphatic Amine
This protocol provides a robust starting point for the SNAr reaction between a typical activated nitropyridine and a strong nucleophile.
Materials:
-
2-Chloro-5-nitropyridine (1.0 equiv)
-
Aliphatic amine (e.g., morpholine or piperidine) (1.1 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 equiv)
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 2-chloro-5-nitropyridine (1.0 equiv) and anhydrous potassium carbonate (1.5 equiv).
-
Solvent Addition: Add anhydrous acetonitrile to the flask to achieve a concentration of approximately 0.2 M with respect to the starting nitropyridine.
-
Nucleophile Addition: Add the aliphatic amine (1.1 equiv) to the stirring suspension at room temperature.
-
Reaction: Heat the reaction mixture to a gentle reflux (approx. 80-82°C). Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-6 hours).
-
Workup: Cool the reaction mixture to room temperature. Filter the suspension to remove the inorganic salts and wash the filter cake with a small amount of ethyl acetate.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water (2x) and then with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a hexane/ethyl acetate gradient) to obtain the pure substituted product.
References
-
Mąkosza, M., & Winiarski, J. (1987). Vicarious Nucleophilic Substitution of Hydrogen. Accounts of Chemical Research, 20(8), 282–289. [Link]
-
Douglas, C. J., et al. (2020). Amination of Nitro-Substituted Heteroarenes by Nucleophilic Substitution of Hydrogen. ChemRxiv. [Link]
-
Scriven, E. F. V., & Suschitzky, H. (1979). Nitropyridines, Their Synthesis and Reactions. ResearchGate. [Link]
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
Knyazev, D. A., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules, 27(17), 5695. [Link]
-
Loska, R., & Mąkosza, M. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters, 24(1), 163–167. [Link]
-
Wikipedia. (n.d.). Pyridine. Wikipedia. [Link]
-
Bakke, J. M., & Ranes, E. (1998). Nitropyridines: Synthesis and reactions. ResearchGate. [Link]
-
Wang, Y., et al. (2024). Bench-Stable Meisenheimer Complexes: Synthesis, Characterization, and Divergent Reactivity for Dearomatization. Journal of the American Chemical Society. [Link]
-
Um, I.-H., et al. (2015). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. Beilstein Journal of Organic Chemistry, 11, 2198–2205. [Link]
-
Hauser, C. R., & Weiss, M. J. (1951). PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES. Canadian Journal of Chemistry, 29(8), 613-620. [Link]
-
LibreTexts Chemistry. (2020). 8.3: Factors affecting rate of nucleophilic substitution reactions. Chemistry LibreTexts. [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Wikipedia. [Link]
-
LibreTexts Chemistry. (2022). 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
-
The Catalyst - Chemistry. (2019). Effect of solvent in Nucleophilic Substitution Reaction. YouTube. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyridine - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Benzyloxypyridine Reactions
Welcome to the Technical Support Center for benzyloxypyridine chemistry. Benzyloxypyridines are critical intermediates in pharmaceutical synthesis, but their preparation (O-benzylation) and deprotection (hydrogenolysis) are notorious for low conversion rates. As a Senior Application Scientist, I have designed this guide to provide you with mechanistic troubleshooting, self-validating protocols, and empirical data to resolve these bottlenecks.
Diagnostic Workflow
Before diving into specific protocols, use the logic tree below to diagnose the root cause of your low conversion rates.
Diagnostic workflow for troubleshooting benzyloxypyridine synthesis and deprotection.
Module 1: Synthesis – Overcoming N-Alkylation in O-Benzylation
The Issue: When attempting to synthesize benzyloxypyridines from hydroxypyridines (or pyridones) using benzyl halides, researchers frequently observe low yields of the desired O-alkylated product, with the N-alkylated pyridone dominating the mixture.
The Causality: Hydroxypyridines exist in a tautomeric equilibrium with their corresponding pyridones. Under standard basic conditions (e.g., NaH or K₂CO₃), the reaction is under thermodynamic control. Because the resulting pyridone is thermodynamically more stable than the pyridine ring, N-alkylation is heavily favored[1]. To force O-alkylation, the reaction must be templated using specific metal coordination. Zinc-mediated conditions (ZnO/ZnCl₂) selectively coordinate the oxygen and nitrogen atoms, kinetically directing the electrophile to the oxygen[2].
Quantitative Data: Condition vs. Selectivity
| Condition | Major Product | Yield | Causality / Mechanism |
| K₂CO₃, DMF, rt | N-Benzyl-2-pyridone | >80% | Basic conditions favor thermodynamically stable N-alkylation[1]. |
| ZnO/ZnCl₂, DIEA, Toluene, 110 °C | 2-Benzyloxypyridine | ~85% | Zinc coordinates to oxygen and nitrogen, templating O-alkylation[2]. |
Self-Validating Protocol: Zinc-Mediated O-Benzylation
-
Preparation: To an oven-dried Schlenk flask, add the 2-pyridone substrate (1.0 equiv), ZnO (0.3 equiv), and ZnCl₂ (0.1 equiv).
-
Validation Check: Ensure ZnCl₂ is strictly anhydrous. Moisture disrupts the zinc-oxygen coordination sphere required for templating.
-
-
Solvent & Base: Seal the tube with a septum and purge with argon. Add dry toluene (5-10 mL/mmol) and N,N-diisopropylethylamine (DIEA, 2.0 equiv)[2].
-
Alkylation: Add benzyl bromide (1.2 equiv) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 110 °C and stir for 24 hours[2].
-
Validation Check: Monitor via TLC (Hexanes/EtOAc). The O-alkylated product will elute significantly faster (higher Rf) than the highly polar N-alkylated pyridone.
-
-
Workup: Cool to room temperature, filter through a Celite pad to remove zinc salts, and concentrate under reduced pressure.
Module 2: Deprotection – Resolving Catalyst Poisoning in Hydrogenolysis
The Issue: Cleaving the benzyl ether to reveal the hydroxypyridine via standard Pd/C catalytic hydrogenolysis often stalls at 10-20% conversion.
The Causality: The lone pair of electrons on the pyridine nitrogen strongly coordinates to the active palladium sites, effectively poisoning the catalyst and blocking hydrogen activation[3]. To restore catalytic turnover, the pyridine nitrogen must be masked. The addition of a weak acid, such as acetic acid (AcOH), protonates the basic pyridine nitrogen, forming a pyridinium species that cannot coordinate to the palladium surface[4].
Quantitative Data: Hydrogenolysis Optimization
| Catalyst System | Additive | Conversion Rate | Issue Addressed |
| 5% Pd/C, H₂ (1 atm), MeOH | None | < 20% | Pyridine nitrogen poisons Pd surface[3]. |
| 5% Pd/C, H₂ (1 atm), MeOH | Acetic Acid (AcOH) | > 95% | Protonates pyridine, preventing Pd coordination[4]. |
Self-Validating Protocol: Acid-Modified Catalytic Hydrogenolysis
-
Preparation: Dissolve the benzyloxypyridine (1.0 equiv) in methanol (10 mL/mmol).
-
Acidification: Add glacial acetic acid (AcOH, 2.0 equiv)[4].
-
Causality: This stoichiometric protonation prevents the pyridine nitrogen from binding to the Pd surface.
-
-
Catalyst Addition: Under a steady stream of argon, carefully add 10% Pd/C (10 wt% relative to substrate).
-
Validation Check: Never add dry Pd/C to a methanol solution containing hydrogen vapor; always purge the system with argon first to prevent ignition.
-
-
Hydrogenation: Evacuate the flask and backfill with H₂ gas (balloon, 1 atm). Stir vigorously at room temperature for 4-6 hours.
-
Validation & Workup: Monitor by LC-MS. Once the starting material mass disappears, purge the system with argon, filter the catalyst through a tightly packed Celite pad, and wash with methanol. Neutralize the filtrate with saturated NaHCO₃ before extraction.
Module 3: Alternative Cleavage – Lewis Acid-Mediated Debenzylation
The Issue: Hydrogenolysis is contraindicated due to the presence of reducible functional groups (e.g., alkenes, alkynes, nitro groups) or severe steric hindrance preventing Pd surface interaction.
The Causality: Lewis acids (such as BCl₃) coordinate to the oxygen atom of the benzyl ether. This coordination weakens the benzylic C-O bond, facilitating the attack of the Lewis base (chloride) on the benzylic carbon to release the hydroxypyridine and benzyl chloride[5].
Self-Validating Protocol: BCl₃-Mediated Cleavage
-
Preparation: Dissolve the benzyloxypyridine in anhydrous dichloromethane (DCM) under argon and cool to -78 °C.
-
Cleavage: Dropwise add a 1 M solution of BCl₃ in DCM (2.0 equiv)[5].
-
Validation Check: The solution may change color upon coordination. Maintain strict temperature control to prevent side reactions.
-
-
Reaction: Stir at -78 °C for 1 hour, then allow it to slowly warm to 0 °C.
-
Workup: Quench carefully with a saturated aqueous solution of NaHCO₃. Extract with DCM, dry over Na₂SO₄, and concentrate.
Frequently Asked Questions (FAQs)
Q: Why am I seeing hydrodehalogenation during my benzyloxypyridine deprotection? A: Halogenated pyridines (especially bromo- and iodo-pyridines) are highly susceptible to hydrodehalogenation under Pd/C hydrogenolysis. Switch to a Lewis acid cleavage (e.g., BCl₃) to preserve the halogen[5].
Q: Can I use trifluoroacetic acid (TFA) instead of acetic acid for hydrogenolysis? A: While TFA will protonate the pyridine, strong acids can sometimes trigger unwanted ether cleavage mechanisms that generate reactive benzyl cations, leading to Friedel-Crafts alkylation of electron-rich aromatic rings. Acetic acid provides the optimal pKa balance to mask the nitrogen without triggering side reactions[4].
Q: My O-benzylation is still yielding mostly N-alkylated product despite using Zinc. What went wrong? A: Ensure your ZnCl₂ is strictly anhydrous. Moisture disrupts the delicate zinc-oxygen coordination sphere required to template the O-alkylation pathway. Additionally, verify that the reaction is heated to at least 110 °C, as lower temperatures may fail to overcome the activation energy required for the kinetic O-alkylation[2].
References
-
Application Notes & Protocols: Benzyl Protection of Hydroxypyridines | Benchchem | 1
-
Application Notes & Protocols: Benzyl Protection of Hydroxypyridines (Zinc-Mediated) | Benchchem | 2
-
Hydrogenation of Alkenes with NaBH4, CH3CO2H, Pd/C in the Presence of O- and N-Benzyl Functions | SCIRP |4
-
Hydrogenation of aromatic rings | RSC Advances | 3
-
2-17 Science About O-Benzyl protecting groups | Atlanchim Pharma | 5
Sources
Validation & Comparative
4-(Benzyloxy)-3-nitropyridine reactivity vs. 4-chloro-3-nitropyridine
Strategic Selection of Pyridine Electrophiles: 4-(Benzyloxy)-3-nitropyridine vs. 4-Chloro-3-nitropyridine
Executive Summary & Strategic Context
In the synthesis of complex heterocyclic active pharmaceutical ingredients (APIs), the C4 position of 3-nitropyridines serves as a critical node for functionalization. The choice of leaving group at this position dictates not only the thermodynamic conditions required for Nucleophilic Aromatic Substitution (SNAr) but also the bench stability of the intermediate. This guide objectively compares 4-chloro-3-nitropyridine and 4-(benzyloxy)-3-nitropyridine , analyzing their mechanistic reactivity, experimental handling, and strategic utility in drug development workflows.
Mechanistic Causality: Leaving Group Dynamics in SNAr
The SNAr reaction on a pyridine ring proceeds via an addition-elimination mechanism, forming a negatively charged, resonance-stabilized Meisenheimer complex[1]. The reactivity of the substrate is governed by two factors: the electrophilicity of the C4 carbon and the leaving group's basicity.
-
4-Chloro-3-nitropyridine (Hyper-Reactive): The chloro substituent exerts a strong inductive electron-withdrawing effect (-I), exacerbating the extreme electron deficiency caused by the ortho-nitro group and the pyridine nitrogen[1]. This makes the C4 carbon highly susceptible to nucleophilic attack even at sub-ambient temperatures. Furthermore, the chloride ion (Cl⁻) is an excellent, weakly basic leaving group, ensuring the rapid collapse of the Meisenheimer complex[2].
-
4-(Benzyloxy)-3-nitropyridine (Attenuated & Orthogonal): The benzyloxy group fundamentally alters the electronic landscape. The oxygen atom donates electron density into the pyridine ring via resonance (+M effect), partially neutralizing the electrophilicity of the C4 position. Consequently, the formation of the Meisenheimer complex requires significantly higher activation energy. Additionally, the benzyloxide ion (BnO⁻) is a strongly basic, poor leaving group. Displacing an alkoxy group in these systems typically requires forcing conditions, such as heating to 120 °C in sealed vessels[3],.
Figure 1: Mechanistic divergence of C4-substituted 3-nitropyridines in SNAr and orthogonal pathways.
Quantitative Data & Performance Comparison
To guide synthetic planning, the following table summarizes the operational parameters for both substrates based on established literature.
| Parameter | 4-Chloro-3-nitropyridine | 4-(Benzyloxy)-3-nitropyridine |
| Primary Reaction Mode | Rapid SNAr[2] | Orthogonal Deprotection / Harsh SNAr[3] |
| Leaving Group Ability | Excellent (Cl⁻) | Poor (BnO⁻) |
| Typical SNAr Temperature | 0 °C to 25 °C | 80 °C to 120 °C |
| Electronic Effect on Ring | Inductively withdrawing (-I) | Resonance donating (+M) |
| Chemical Stability | Moderate (Moisture/Amine sensitive) | High (Bench-stable) |
| Strategic Advantage | Direct, low-temperature amination | Masked hydroxyl group, prevents over-reaction |
Experimental Workflows (Self-Validating Protocols)
To ensure reproducibility, the following protocols leverage the inherent chemical properties of each substrate.
Protocol A: Mild Amination of 4-Chloro-3-nitropyridine Causality: Due to the extreme reactivity of the chloro-nitropyridine system, reactions must be kept cold to prevent exothermic degradation or bis-substitution. This specific methodology is utilized in the commercial synthesis of the drug amifampridine[2].
-
Initiation: Dissolve 4-chloro-3-nitropyridine (10.0 mmol) in anhydrous methanol (20 mL) under an inert nitrogen atmosphere.
-
Thermal Control: Cool the reaction flask to 0 °C using an ice-water bath.
-
Nucleophilic Addition: Slowly add a solution of methanolic ammonia (7.0 N, 30.0 mmol) dropwise over 15 minutes. Self-Validation: The solution will immediately transition to a deep yellow/orange color, indicating the formation of the SNAr intermediate.
-
Propagation: Remove the ice bath and stir at 20 °C for 2 hours. Monitor via TLC (1:1 EtOAc/Hexanes); the highly polar 4-amino product will remain near the baseline.
-
Isolation: Concentrate the mixture under reduced pressure and wash the resulting solid with cold water to remove ammonium chloride byproducts, yielding pure 4-amino-3-nitropyridine.
Protocol B: Orthogonal Hydrogenolysis of 4-(Benzyloxy)-3-nitropyridine Causality: When SNAr is not desired, the benzyloxy group serves as a robust protecting group. It can be cleanly cleaved via palladium-catalyzed hydrogenolysis, which simultaneously reduces the nitro group, providing a direct route to 3-amino-4-hydroxypyridines without relying on harsh nucleophiles.
-
Initiation: Dissolve 4-(benzyloxy)-3-nitropyridine (10.0 mmol) in a 1:1 mixture of methanol and ethyl acetate (50 mL).
-
Atmospheric Purge: Purge the reaction vessel with nitrogen gas for 5 minutes to remove dissolved oxygen.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (100 mg, 0.1 eq by weight). Self-Validation: Ensure the catalyst is added to a nitrogen-flushed system to prevent solvent ignition.
-
Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H₂) via a balloon. Repeat this purge cycle three times.
-
Propagation: Stir vigorously at 25 °C for 12 hours. The consumption of H₂ gas indicates the simultaneous reduction of the nitro group and the cleavage of the benzyl ether.
-
Isolation: Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Wash the pad with hot methanol and concentrate the filtrate to yield 3-amino-4-hydroxypyridine.
Strategic Decision Matrix
Figure 2: Workflow for selecting the optimal C4-substituted 3-nitropyridine precursor.
References
-
An Efficient Undergraduate Synthesis of the Exorbitantly Priced Lambert–Eaton Myasthenic Syndrome Drug Amifampridine. Journal of Chemical Education - ACS Publications. Available at: [Link]
-
Preparation of 3,4-Diamino-, 3-Amino-4-methylamino-, and 4-Amino-3-methylamino-pyridines. RSC Publishing. Available at:[Link]
Sources
Comparative analysis of synthesis routes for functionalized pyridines
Title: A Comparative Guide to the Synthesis of Functionalized Pyridines: From Classical Methods to Late-Stage C–H Activation
Introduction Pyridines are among the most privileged scaffolds in drug discovery and agrochemicals, forming the core of blockbuster drugs like loratadine, abiraterone, and numerous kinase inhibitors[1]. However, the direct and selective functionalization of the pyridine ring remains a formidable synthetic challenge. The inherent electron-deficient nature of the sp²-hybridized nitrogen atom deactivates the ring toward classical electrophilic aromatic substitution (S_EAr)[2]. Furthermore, the nitrogen lone pair frequently coordinates with transition-metal catalysts, leading to catalyst poisoning or unintended reaction pathways[3].
This guide provides an objective, data-driven comparison of modern pyridine synthesis routes, evaluating de novo construction, transition-metal cross-coupling, and state-of-the-art C–H functionalization methodologies.
The "Pyridine Problem" and Strategic Workarounds
Causality in Catalyst Deactivation When applying palladium-catalyzed cross-coupling or rhodium-catalyzed C–H activation to pyridines, researchers frequently encounter precipitous drops in yield. This is directly caused by the Lewis basicity of the pyridyl nitrogen forming stable, off-cycle complexes with the metal center[4].
To circumvent this, modern protocols employ three primary strategies:
-
Electronic Attenuation: Introducing a halogen (e.g., 2-Cl) or converting the core to a pyridine N-oxide reduces the Lewis basicity of the nitrogen, preventing catalyst sequestration[2].
-
Acidic Masking: Protonation of the nitrogen using Brønsted acids (e.g., TFA) not only blocks metal coordination but also hyper-activates the C2 and C4 positions toward nucleophilic radical attack (Minisci-type reactions)[5].
-
Redox-Neutral Dearomatization: To achieve elusive meta-functionalization, the pyridine is temporarily dearomatized into an oxazino-pyridine intermediate, functionalized, and subsequently rearomatized[6].
Decision matrix for selecting the optimal pyridine functionalization strategy based on substrate availability.
Comparative Analysis of Synthesis Routes
The selection of a synthesis route depends heavily on the substitution pattern required and the stage of drug development (early library building vs. late-stage functionalization).
Table 1: Quantitative Comparison of Pyridine Functionalization Methods
| Methodology | Substrate Scope | Regioselectivity | Typical Yields | Scalability | Green Metrics |
| De Novo MCRs | Acyclic precursors (aldehydes, alkynes, amines) | Fully customizable | 50–95% | Excellent (>20g scale) | High (Atom economical, often metal-free) |
| Cross-Coupling | Halopyridines, boronic acids/organozincs | Ipso-substitution (halogen-dependent) | 60–98% | Excellent | Moderate (Requires pre-functionalization) |
| Directed C–H Activation | Pyridines with directing groups (e.g., oxazoline) | Ortho to directing group | 40–85% | Moderate | Good (Step economical, requires TM catalyst) |
| Radical Minisci | Unfunctionalized pyridines, radical precursors | C2/C4 (electron-deficient sites) | 30–75% | Moderate | Good (Earth-abundant metals or metal-free) |
| Meta-C–H Functionalization | Unfunctionalized pyridines | C3/C5 (via dearomatization) | 40–89% | Low to Mod. | Moderate (Requires specific redox conditions) |
Data aggregated from recent authoritative reviews on pyridine functionalization and cross-coupling[2][6].
Experimental Protocols & Mechanistic Workflows
To ensure reproducibility and trustworthiness, the following protocols represent self-validating systems where the reaction conditions directly address the mechanistic bottlenecks of pyridine chemistry.
Protocol A: Rhodium-Catalyzed Regioselective C–H Amidation (Late-Stage Functionalization)
This protocol utilizes a 2-chloro substituent to attenuate the pyridine's Lewis basicity, enabling efficient Rh(III)-catalyzed C–H amidation directed by an oxazoline group[4][7].
Mechanistic Causality: The 2-Cl group prevents the pyridine nitrogen from tightly binding and deactivating the [RhCp*Cl2]2 catalyst. The oxazoline directs the Rh(III) center to activate the specific ortho C–H bond, forming a rigid metallacycle before nitrene insertion[4].
Catalytic cycle workflow for the Rh(III)-catalyzed directed C-H amidation of pyridines.
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk tube under an argon atmosphere, add the 2-chloro-3-(oxazolin-2-yl)pyridine substrate (1.0 equiv) and the amidation reagent (e.g., 3-aryl-1,4,2-dioxazol-5-one, 1.2 equiv).
-
Catalyst Loading: Add [RhCp*Cl2]2 (1 mol %) and the halide abstractor AgSbF₆ (4 mol %). Self-validation check: The solution should change color upon active catalyst generation.
-
Reaction: Dissolve the mixture in anhydrous 1,2-dichloroethane (DCE, 0.2 M). Seal the tube and stir at 80 °C for 24 hours.
-
Workup: Cool the mixture to room temperature, dilute with dichloromethane, and filter through a short pad of Celite to remove silver and rhodium salts.
-
Purification: Concentrate the filtrate in vacuo and purify via flash column chromatography (silica gel, EtOAc/Hexanes) to isolate the ortho-amidated pyridine (Typical yield: 65–85%).
Protocol B: Metal-Free Radical Minisci-Type Alkylation
Traditional cross-coupling requires pre-halogenated pyridines. The Minisci reaction bypasses this by directly functionalizing C–H bonds using nucleophilic radicals[5].
Mechanistic Causality: Pyridines are inherently electron-deficient. By adding trifluoroacetic acid (TFA), the pyridine nitrogen is protonated. This serves a dual purpose: it completely eliminates metal/radical coordination at the nitrogen and significantly lowers the LUMO of the pyridine ring, making the C2 and C4 positions highly susceptible to nucleophilic radical attack[5].
Step-by-Step Methodology:
-
Protonation: Dissolve the unfunctionalized pyridine substrate (1.0 equiv, 0.5 mmol) in a 1:1 mixture of DMSO and H₂O (2.0 mL). Add TFA (1.5 equiv) dropwise at room temperature.
-
Radical Precursor Addition: Add the alkyl radical source, such as sodium or zinc alkylsulfinate (e.g., zinc isopropylsulfinate, 2.0 equiv).
-
Oxidative Initiation: Slowly add tert-butyl hydroperoxide (TBHP, 70% in water, 3.0 equiv) over 5 minutes. The slow addition prevents rapid radical-radical recombination (homocoupling).
-
Reaction: Stir the mixture at 50 °C for 2 hours. Self-validation check: Monitor via TLC or LC-MS; regioselectivity (C2 vs C4) is determined by the steric bulk of the radical and the electronic substituents on the pyridine.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃ to neutralize the TFA. Extract with EtOAc (3 × 10 mL), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude residue by flash chromatography to yield the alkylated pyridine (Typical yield: 40–75%).
Conclusion
The synthesis of functionalized pyridines has transitioned from rigid de novo cyclizations and pre-functionalized cross-couplings to highly elegant, late-stage C–H functionalizations. By understanding the causal relationship between the pyridine's electronic properties and catalyst behavior, researchers can rationally select between directed metal-catalyzed activations and radical-based Minisci protocols to achieve precise regiocontrol.
References
-
Beilstein Journal of Organic Chemistry. "Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis." 2
-
Organic Letters (ACS Publications). "Synthesis of Functionalized Pyridines via a Regioselective Oxazoline Promoted C–H Amidation Reaction." 4
-
Benchchem. "Troubleshooting low yield in pyridine functionalization." 3
-
PubMed Central (PMC). "Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability." 5
-
ResearchGate. "Radical and ionic meta-C–H functionalization of pyridines, quinolines, and isoquinolines."6
-
ResearchGate. "C-H Functionalization of Pyridines." 1
Sources
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Structure-activity relationship (SAR) studies of 4-benzylamino-3-nitropyridine analogs
An in-depth analysis of the structure-activity relationship (SAR) of 4-benzylamino-3-nitropyridine analogs reveals their critical role not as standalone therapeutics, but as highly versatile, electron-deficient scaffolds. In modern medicinal chemistry, this specific heterocyclic core is a foundational building block for synthesizing complex, ATP-competitive kinase inhibitors (such as pyrido[4,3-d]pyrimidines) and potent microtubule-targeting agents.
This guide objectively compares the pharmacological performance of derivatives synthesized from the 4-benzylamino-3-nitropyridine scaffold against traditional alternatives, providing researchers with the mechanistic rationale and self-validating experimental protocols necessary to leverage these compounds in drug discovery.
Mechanistic Rationale: The Power of the Aminopyridine Scaffold
The utility of stems from its unique electronic and steric environment. The pyridine ring naturally engages in hydrogen bonding within biological targets (such as the ATP-binding cleft of kinases). The introduction of a strong electron-withdrawing nitro group at the 3-position highly activates the pyridine ring for nucleophilic aromatic substitution (SNAr).
When the 3-nitro group is subsequently reduced to an amine, the resulting 3,4-diaminopyridine intermediate can be cyclized to form fused bicyclic systems like pyrido[4,3-d]pyrimidines . These fused systems are structural isomers of the well-known quinazoline class of Epidermal Growth Factor Receptor (EGFR) inhibitors (e.g., Gefitinib, Erlotinib). The strategic placement of the nitrogen atom in the pyrido-pyrimidine ring significantly enhances aqueous solubility while maintaining the critical hydrophobic interactions required for nanomolar target affinity.
Mechanism of EGFR kinase inhibition by pyrido[4,3-d]pyrimidines derived from the scaffold.
Comparative SAR Analysis & Quantitative Data
To objectively evaluate the performance of 4-benzylamino-3-nitropyridine derivatives, we must compare them against industry-standard scaffolds across two primary therapeutic applications: EGFR Kinase Inhibition and Microtubule Targeting.
A. EGFR Kinase Inhibition: Pyrido-pyrimidines vs. Quinazolines
While 4-anilinoquinazolines are highly potent EGFR inhibitors, early analogs suffered from extremely poor aqueous solubility (< 1 mM), limiting their oral bioavailability. Derivatizing the 4-benzylamino-3-nitropyridine scaffold into 7-substituted pyrido[4,3-d]pyrimidines solves this by introducing a weakly basic aza atom that improves solubility without sacrificing the IC50 profile.
Table 1: Comparative EGFR Inhibition and Solubility Profiles
| Compound Class | Core Scaffold Origin | EGFR IC50 (nM) | Aqueous Solubility (mM) | Primary Binding Mode |
| Quinazoline (Standard) | 4-anilinoquinazoline | 0.03 - 0.5 | < 1.0 | ATP-competitive |
| Pyrido[4,3-d]pyrimidine | 4-benzylamino-3-nitropyridine | 0.5 - 10.0 | > 40.0 | ATP-competitive |
| Pyrido[3,4-d]pyrimidine | Isomeric nitropyridine | 2.0 - 15.0 | ~ 10.0 | ATP-competitive |
Data synthesis indicates that while the quinazoline core holds a slight edge in absolute enzymatic potency, the pyrido[4,3-d]pyrimidine derivatives offer a superior pharmacokinetic starting point due to a >40-fold increase in aqueous solubility.
B. Microtubule Targeting: 3-Nitropyridine Analogs vs. Taxanes/Vinca Alkaloids
Structurally related 3-nitropyridine analogs (e.g., 4AZA2891) act as potent microtubule-targeting agents by binding to the colchicine site, inducing G2/M phase cell cycle arrest.
Table 2: Comparative In Vitro Cytotoxicity (Microtubule Targeting)
| Compound | Target Mechanism | A549 Cell Line GI50 (nM) | MCF-7 Cell Line GI50 (nM) |
| 3-Nitropyridine Analog | Tubulin (Colchicine site) | ~15.0 | ~20.0 |
| Paclitaxel (Standard) | Tubulin (Stabilizer) | ~2.5 | ~3.0 |
| Colchicine (Standard) | Tubulin (Colchicine site) | ~10.0 | ~12.0 |
Self-Validating Experimental Protocols
To ensure rigorous reproducibility, the following protocols are designed as self-validating systems. They include explicit explanations of the causality behind reagent choices and built-in quality control checkpoints.
Protocol 1: Synthesis of the Scaffold via Nucleophilic Aromatic Substitution (SNAr)
This protocol details the generation of 4-benzylamino-3-nitropyridine from 4-chloro-3-nitropyridine.
-
Reagent Preparation: Dissolve 1.0 equivalent of 4-chloro-3-nitropyridine in anhydrous Dimethylformamide (DMF).
-
Causality: DMF is a polar aprotic solvent. It lacks acidic protons, preventing hydrogen bonding with the nucleophile, thereby maximizing the nucleophilicity of benzylamine and stabilizing the highly polar Meisenheimer complex intermediate.
-
-
Nucleophile Addition: Add 1.1 equivalents of benzylamine and 1.2 equivalents of triethylamine (TEA) dropwise at room temperature under a nitrogen atmosphere.
-
Causality: TEA acts as an acid scavenger. The SNAr reaction generates hydrochloric acid (HCl) as a byproduct. Without TEA, HCl would protonate the unreacted benzylamine, rendering it non-nucleophilic and stalling the reaction.
-
-
Thermal Activation: Elevate the temperature to 80°C for 4 hours.
-
Self-Validation Checkpoint (TLC/LC-MS): Before workup, spot the reaction mixture on a TLC plate against the starting material. The reaction is valid only if the starting material spot completely disappears. Confirm product mass via LC-MS (Expected m/z: 230 for [M+H]+).
-
Isolation: Quench with saturated sodium bicarbonate, extract with ethyl acetate, and purify via silica gel chromatography.
SNAr synthesis workflow of 4-benzylamino-3-nitropyridine and its downstream utility.
Protocol 2: In Vitro EGFR Kinase Inhibition Assay (FRET-based)
To evaluate the downstream pyrido[4,3-d]pyrimidine derivatives, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized.
-
Enzyme/Substrate Assembly: Incubate recombinant human EGFR kinase domain with a biotinylated poly-GT substrate in kinase buffer (HEPES pH 7.4, MgCl2, MnCl2, DTT).
-
Causality: Mn2+ and Mg2+ are essential divalent cations that coordinate ATP, facilitating the transfer of the terminal phosphate to the tyrosine residues on the substrate.
-
-
Inhibitor Titration: Add the synthesized derivative in a 10-point dose-response titration (ranging from 10 µM to 0.1 nM).
-
ATP Initiation: Initiate the reaction by adding ATP at a concentration strictly equal to its apparent
for EGFR (~10 µM).-
Causality: Because these compounds are ATP-competitive, using an ATP concentration at the
ensures that the calculated IC50 is a true reflection of the inhibitor's affinity ( ), avoiding artificial inflation of IC50 that occurs at saturating ATP levels.
-
-
Self-Validation Checkpoint (Z'-Factor): Include Erlotinib as a positive control and DMSO as a negative control. Calculate the Z'-factor. The assay data is only valid and accepted if Z' > 0.5, ensuring high signal-to-noise ratio and robust assay mechanics.
-
Detection: Add Eu-labeled anti-phosphotyrosine antibody and Streptavidin-APC. Measure the FRET signal (Emission ratio 665 nm / 615 nm) to quantify phosphorylation.
References
-
National Center for Biotechnology Information. "4-Benzylamino-3-nitropyridine | C12H11N3O2 | CID 4125137". PubChem. Available at:[Link]
-
Rewcastle, G. W., et al. "Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor." Journal of Medicinal Chemistry 40.24 (1997): 3915-3925. Available at:[Link]
Comparing the biological activity of different nitropyridine isomers
[label="Quorum Sensing\nInhibition
Comparative Biological Activity of Nitropyridine Isomers: A Mechanistic and Experimental Guide
Nitropyridines represent a privileged class of scaffolds in medicinal chemistry and drug development. The precise regiochemistry of the nitro group on the pyridine ring—specifically at the 2-, 3-, or 4-position—fundamentally alters the molecule's electronic distribution, redox potential, and lipophilicity. This guide provides an objective, data-driven comparison of how these isomeric differences dictate biological activity, offering researchers validated methodologies for evaluating their therapeutic potential.
Mechanistic Divergence: The Role of Isomerism
The biological activity of nitropyridines is intrinsically linked to the electron-withdrawing nature of both the nitro group and the pyridine nitrogen.
-
2- and 4-Nitropyridines (Redox-Active Prodrugs): When the nitro group is positioned ortho (2-position) or para (4-position) to the pyridine nitrogen, the ring becomes highly electron-deficient due to direct resonance effects. This structural feature makes 4-nitropyridine and its N-oxide derivatives highly susceptible to enzymatic reduction by cellular oxidoreductases, such as heart lipoamide dehydrogenase and bacterial nitroreductases [1.2]. This NAD(P)H-dependent reduction converts the relatively inert prodrug into highly reactive nitroso and hydroxylamine intermediates, which can induce targeted cytotoxicity or DNA damage[1].
-
3-Nitropyridines (Target-Specific Binders): In contrast, the 3-nitropyridine isomer lacks this direct resonance communication with the ring nitrogen. Consequently, the nitro group is less easily reduced, granting the molecule greater metabolic stability. Instead of acting primarily as redox-activated prodrugs, 3-nitropyridine derivatives often function through non-covalent interactions, demonstrating potent activity as microtubule-targeting agents or specific kinase inhibitors[2].
-
N-Oxide Derivatives: The oxidation of the pyridine nitrogen to an N-oxide further modulates biological interactions. For example, 4-nitropyridine-N-oxide exhibits unique redox reactivity and functions as a potent quorum-sensing inhibitor in Pseudomonas aeruginosa by binding to the LasR receptor[3].
Caption: Enzymatic reduction pathway of nitropyridines by cellular nitroreductases.
Comparative Biological Activity (Data Presentation)
The structural differences among the isomers translate into distinct therapeutic profiles. The table below synthesizes quantitative in vitro data comparing the biological efficacy of various nitropyridine derivatives across different targets and cell lines[4],[2],[5].
| Isomer Core | Representative Derivative | Primary Target / Cell Line | Biological Activity | Mechanism of Action |
| 2-Nitropyridine | 5-Nitropicolinic acid analogues | Human NEU3 (Sialidase) | IC50: 0.04 - 0.079 µM | Competitive Enzyme Inhibition |
| 3-Nitropyridine | 4AZA2891 / 4AZA2996 | NCI-60 Human Tumor Panel | GI50: 21.9 - 35.5 nM | Microtubule Targeting / Apoptosis |
| 4-Nitropyridine | 4-Nitropyridine-N-oxide | Pseudomonas aeruginosa | Quorum Sensing Inhibition | LasR Receptor Binding / Redox |
| 5-Nitropyridine | 2-Amino-5-nitropyridine (35a) | MCF-7 (Breast Cancer) | IC50: 6.41 µM | Kinase Inhibition / Cell Cycle Arrest |
Experimental Methodologies: A Self-Validating Approach
To objectively compare the biological activity of nitropyridine isomers, researchers must employ a dual-assay system that evaluates both intrinsic enzymatic reactivity and downstream cellular toxicity.
Phase 1: In Vitro Nitroreductase Kinetics Assay
Causality: This assay measures the redox susceptibility of the isomers. Because 4-nitropyridine is resonance-stabilized during reduction, it will typically exhibit faster NADH depletion kinetics than 3-nitropyridine. Monitoring this step isolates the metabolic activation variable from cellular uptake variables[6].
-
Reagent Preparation: Prepare a 50 mM potassium phosphate buffer (pH 7.0). Dissolve the nitropyridine isomers in anhydrous DMSO to create a 10 mM stock. Critical Step: Ensure the final DMSO concentration in the assay remains below 1% to prevent enzyme denaturation.
-
Enzyme Setup: Prepare a reaction mixture containing 100 µM NADH and 10 µg/mL of purified nitroreductase (e.g., from E. cloacae or heart lipoamide dehydrogenase)[1].
-
Kinetic Monitoring: Initiate the reaction by adding 100 µM of the nitropyridine substrate. Continuously monitor the depletion of NADH at 340 nm (
) using a UV-Vis spectrophotometer for 10 minutes. -
Self-Validation: Run a negative control containing the enzyme and NADH, but lacking the nitropyridine substrate. This accounts for baseline NADH auto-oxidation and ensures the observed kinetics are strictly substrate-dependent.
Phase 2: Cell Viability and Cytotoxicity (MTT Assay)
Causality: While Phase 1 proves the molecule can be activated, Phase 2 proves it is activated within a complex biological system and can successfully induce cell death[2].
-
Cell Seeding: Seed target cancer cells (e.g., MCF-7 or HT-29) in 96-well plates at a density of
cells/well. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cellular adhesion. -
Compound Treatment: Treat the cells with serial dilutions of the nitropyridine isomers (ranging from 0.1 nM to 100 µM) for 72 hours.
-
Viability Measurement: Add 20 µL of MTT reagent (5 mg/mL) to each well. The mitochondrial reductases of viable cells will convert the yellow MTT into purple formazan crystals. After 4 hours, dissolve the formazan in DMSO and measure absorbance at 570 nm.
-
Self-Validation: Include a known cytotoxic agent (e.g., doxorubicin) as a positive control and a 0.1% DMSO vehicle as a negative control. This guarantees the assay's dynamic range and confirms that the observed toxicity is not due to the solvent.
Caption: High-throughput screening workflow for evaluating nitropyridine biological activity.
References
-
PubMed / NIH - Nitroreductase Activity of Heart Lipoamide Dehydrogenase. Available at: [Link]
-
Portland Press - Nitroreductase activity of heart lipoamide dehydrogenase. Available at:[Link]
-
PMC - NIH - Nitropyridines in the Synthesis of Bioactive Molecules. Available at: [Link]
-
ResearchGate - Process Development and Protein Engineering Enhanced Nitroreductase-Catalyzed Reduction of 2-Methyl-5-nitro-pyridine. Available at:[Link]
-
Semantic Scholar - Medicinal Chemistry of Drugs with N‑Oxide Functionalities. Available at:[Link]
Sources
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) for Purity Assessment of Synthesized 4-(Benzyloxy)-3-nitropyridine
In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds like 4-(Benzyloxy)-3-nitropyridine, a key building block in the synthesis of various kinase inhibitors, rigorous purity assessment is paramount.[1] This guide provides an in-depth, experience-driven perspective on developing and implementing a robust High-Performance Liquid Chromatography (HPLC) method for this purpose. We will explore the rationale behind methodological choices, present a detailed protocol, and objectively compare HPLC with alternative analytical techniques.
The inherent chemical properties of 4-(Benzyloxy)-3-nitropyridine—a polar, aromatic compound—present specific challenges for chromatographic separation.[2][3] Its structure, featuring a pyridine ring, a nitro group, and a benzyloxy moiety, necessitates a method that can provide high resolution and sensitivity to separate the main component from structurally similar process-related impurities and degradation products.[4][5][6]
The Case for Reversed-Phase HPLC: A Strategic Choice
For the analysis of polar, non-volatile organic molecules like 4-(Benzyloxy)-3-nitropyridine, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) stands out as the technique of choice.[7][8][9] This preference is rooted in its versatility, reproducibility, and compatibility with a wide range of detectors.[5]
Our proposed method leverages a C18 stationary phase, which is nonpolar, and a polar mobile phase. The separation mechanism is based on the differential partitioning of the analyte and its impurities between these two phases. More polar compounds will have a greater affinity for the mobile phase and elute earlier, while less polar compounds will be retained longer by the stationary phase.[10]
Proposed HPLC Method for Purity Assessment of 4-(Benzyloxy)-3-nitropyridine
This method has been designed based on established principles of chromatography for aromatic and polar compounds and is intended to serve as a robust starting point for method validation in a research or quality control setting.[11][12][13]
Method Parameters and Rationale
| Parameter | Recommended Setting | Justification |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | The C18 stationary phase provides excellent hydrophobic retention for the aromatic rings in 4-(Benzyloxy)-3-nitropyridine and its potential impurities. The 250 mm length and 5 µm particle size offer a good balance between resolution and analysis time. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | A gradient elution is proposed to ensure the separation of compounds with a range of polarities. Formic acid is added to the aqueous phase to improve peak shape by suppressing the ionization of any residual silanol groups on the silica-based stationary phase. Acetonitrile is a common organic modifier in RP-HPLC with good UV transparency. |
| Gradient | 0-5 min: 30% B5-20 min: 30% to 70% B20-25 min: 70% B25-26 min: 70% to 30% B26-30 min: 30% B | The initial isocratic hold at 30% acetonitrile allows for the elution of highly polar impurities. The linear gradient from 30% to 70% acetonitrile is designed to separate the main peak from closely related impurities. The final hold and re-equilibration steps ensure method robustness. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm internal diameter column, providing optimal efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume to avoid column overloading while ensuring adequate sensitivity. |
| Detection | UV at 260 nm | Based on the chromophores present in the 4-(Benzyloxy)-3-nitropyridine molecule (pyridine ring and nitro group), a wavelength of 260 nm is expected to provide good sensitivity for the main component and potential aromatic impurities. |
| Diluent | Acetonitrile/Water (50:50, v/v) | This diluent is chosen to ensure the solubility of the analyte and its compatibility with the initial mobile phase conditions. |
Experimental Workflow for HPLC Analysis
Caption: A typical workflow for the HPLC analysis of 4-(Benzyloxy)-3-nitropyridine.
Detailed Experimental Protocol
1. Reagent and Sample Preparation:
- Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water and mix thoroughly.
- Mobile Phase B: Acetonitrile (HPLC grade).
- Diluent: Mix equal volumes of acetonitrile and HPLC-grade water.
- Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of 4-(Benzyloxy)-3-nitropyridine reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
- Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the synthesized 4-(Benzyloxy)-3-nitropyridine into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
2. HPLC System Configuration and Execution:
- Set up the HPLC system according to the parameters outlined in the table above.
- Equilibrate the column with the initial mobile phase composition (30% B) for at least 30 minutes or until a stable baseline is achieved.
- System Suitability Test (SST): Inject the standard solution five times. The relative standard deviation (RSD) of the peak area for the main peak should be ≤ 2.0%. The tailing factor should be between 0.8 and 1.5, and the theoretical plates should be ≥ 2000. These criteria are based on general expectations for a well-performing HPLC system and are consistent with ICH guidelines.[14][15][16]
- Inject the diluent once as a blank to ensure no interfering peaks are present.
- Inject the standard solution once.
- Inject the sample solution in duplicate.
3. Data Analysis:
- Integrate the peaks in all chromatograms.
- Calculate the percentage purity of the 4-(Benzyloxy)-3-nitropyridine sample using the area percent method:
Hypothetical Data and Interpretation
A successful analysis would yield a chromatogram with a well-resolved main peak for 4-(Benzyloxy)-3-nitropyridine at a specific retention time. Any impurities would appear as separate, smaller peaks.
| Peak | Retention Time (min) | Area | % Area |
| 1 | 4.2 | 15,000 | 0.3 |
| 2 (Main Peak) | 15.8 | 4,950,000 | 99.0 |
| 3 | 18.1 | 25,000 | 0.5 |
| 4 | 21.5 | 10,000 | 0.2 |
| Total | 5,000,000 | 100.0 |
In this hypothetical example, the purity of the synthesized 4-(Benzyloxy)-3-nitropyridine is determined to be 99.0%.
Comparative Analysis of Purity Assessment Techniques
While HPLC is the recommended technique, it is valuable to understand its performance in the context of other available methods like Gas Chromatography (GC) and Thin-Layer Chromatography (TLC).[17][18][19]
| Feature | HPLC | Gas Chromatography (GC) | Thin-Layer Chromatography (TLC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Separation based on differential migration of components on a stationary phase coated on a plate, driven by a liquid mobile phase. |
| Applicability to 4-(Benzyloxy)-3-nitropyridine | Excellent: Ideal for non-volatile, polar, and thermally labile compounds.[9] | Poor: The compound has a high boiling point and may decompose at the high temperatures required for volatilization. | Fair: Can be used for qualitative assessment and reaction monitoring, but lacks the quantitative accuracy and resolution of HPLC.[20] |
| Resolution | High: Capable of separating closely related impurities. | High: Excellent for volatile compounds. | Low: Generally provides lower resolution compared to HPLC and GC. |
| Quantification | Excellent: Highly accurate and precise. | Excellent: For suitable analytes. | Semi-quantitative: Densitometry can be used, but it is less precise than HPLC. |
| Throughput | Moderate: Automated systems can handle numerous samples. | Moderate: Similar to HPLC. | High: Multiple samples can be run simultaneously on a single plate. |
| Cost | High: Initial instrument cost and solvent consumption. | High: Similar to HPLC. | Low: Minimal equipment and solvent requirements. |
Logical Framework for Analytical Method Selection
Caption: Decision tree for selecting an appropriate analytical method.
Conclusion
For the critical task of assessing the purity of synthesized 4-(Benzyloxy)-3-nitropyridine, a well-developed and validated Reversed-Phase HPLC method is the gold standard. Its high resolution, sensitivity, and quantitative accuracy provide the reliable data necessary to ensure the quality of this important pharmaceutical intermediate.[4] While techniques like GC and TLC have their place in the analytical laboratory, they are not as well-suited for the specific properties of this compound. The proposed HPLC method, grounded in established chromatographic principles, offers a robust and reliable approach for researchers, scientists, and drug development professionals. The validation of this method according to ICH guidelines is a critical next step to ensure its suitability for its intended purpose.[21][22]
References
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ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. Available from: [Link]
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ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. Available from: [Link]
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ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available from: [Link]
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Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Available from: [Link]
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Validation of Analytical Procedures Q2(R2) - ICH. Available from: [Link]
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How to detect the percentage of pharmaceutical intermediates? - Novasol Biotech. Available from: [Link]
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Comparison of OPLC and other chromatographic methods (TLC, HPLC, and GC) for in-process purity testing of nandrolone - AKJournals. Available from: [Link]
-
Comparison of OPLC and other chromatographic methods (TLC, HPLC, and GC) for in-process purity testing of nandrolone - ResearchGate. Available from: [Link]
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THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Available from: [Link]
-
HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies. Available from: [Link]
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Comparison of HPLC, TLC and Minicolumn for Measuring the Radiochemical Purity of 99Tcm-Q12 - PubMed. Available from: [Link]
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HPLC for the Retention and Resolution of Very Polar Compounds - Fisher Scientific. Available from: [Link]
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Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Available from: [Link]
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Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds. Available from: [Link]
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Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. Available from: [Link]
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Normal-phase vs. Reversed-phase Chromatography - Phenomenex. Available from: [Link]
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Comparison Between GC and HPLC for Pharmaceutical Analysis - Drawell. Available from: [Link]
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HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Available from: [Link]
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Chromatography- principle and application of TLC ,HPLC ,and GC. Available from: [Link]
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Identification and profiling of impurities in Pharmaceuticals - ResolveMass Laboratories Inc. Available from: [Link]
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(PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative - ResearchGate. Available from: [Link]
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Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative - SciSpace. Available from: [Link]
-
HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column - HELIX Chromatography. Available from: [Link]
-
Development and Validation of Novel HPLC Method for Determination of Nitenpyram Insecticide in Commercial Samples. Available from: [Link]
-
Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Available from: [Link]
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3-(4-(Benzyloxy)-3-methoxyphenyl)-[14][15][16]triazolo[4,3-a]pyridine - MDPI. Available from: [Link]
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X-Ray Crystallography Studies of Substituted Nitropyridine N-Oxides: A Comprehensive Comparison Guide
Substituted nitropyridine N-oxides are highly polarized "push-pull" aromatic systems. The electron-donating N-oxide group and the electron-withdrawing nitro group create a strong molecular dipole, making these compounds highly valuable in the development of non-linear optical (NLO) materials, energetic compounds, and privileged scaffolds in medicinal chemistry[1].
However, the very properties that make these molecules useful—extreme polarity, strong intermolecular hydrogen bonding, and heavy-atom substitutions (e.g., halogens)—also make their crystallographic analysis uniquely challenging. This guide objectively compares the leading crystallization techniques and X-ray diffraction (XRD) data collection strategies to help researchers optimize their structural workflows.
Crystallization Methodologies: Slow Evaporation vs. Solvent-Drop Grinding
The first critical bottleneck in X-ray crystallography is obtaining diffraction-quality single crystals. Substituted nitropyridine N-oxides often suffer from polymorphism or precipitate as amorphous powders due to rapid supersaturation. We compare traditional thermodynamic crystallization against mechanochemical kinetic approaches[2][3].
Quantitative Comparison of Crystallization Strategies
| Parameter | Slow Evaporation (Solution) | Solvent-Drop Grinding (Mechanochemical) |
| Primary Mechanism | Thermodynamic solubility limit | Mechanochemical supersaturation |
| Typical Timeframe | 3 to 14 days | 15 minutes to 2 hours |
| Crystal Quality | High (Suitable for Single-Crystal XRD) | Microcrystalline (Requires PXRD or seeding) |
| Target Application | Routine single-structure determination | Polymorph screening & Cocrystal formation |
| Solvent Dependency | High (Requires exact polarity matching) | Low (Catalytic solvent amounts used) |
Protocol A: Slow Evaporation for Single Crystals (e.g., 2,6-dichloro-4-nitropyridine N-oxide)
Causality Focus: Slow evaporation maintains the system in a metastable zone, allowing molecules to order into a thermodynamically stable "herringbone" pattern rather than kinetically crashing out as a powder[2].
-
Dissolution: Dissolve 0.10 g of the substituted nitropyridine N-oxide in ~50 mL of a polar protic solvent (e.g., methanol) in a pristine Erlenmeyer flask.
-
Filtration: Pass the solution through a 0.22 μm PTFE syringe filter to remove heterogeneous nucleation sites (dust/impurities).
-
Controlled Evaporation: Transfer the filtrate to a crystallization vial. Seal the vial with Parafilm and puncture 2–3 small holes (pinhole size) to strictly control the vapor escape rate.
-
Incubation: Place the vial in a vibration-free environment at a constant ambient temperature (20–25 °C).
-
Harvesting: Once distinct, block-like or needle-like crystals form (typically 5–7 days), harvest them immediately using a nylon loop and suspend them in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss and lattice degradation.
Protocol B: Solvent-Drop Grinding for Cocrystals (e.g., NPNO with p-Aminobenzoic Acid)
Causality Focus: Adding trace solvent during grinding lowers the activation energy for molecular diffusion, facilitating the rapid formation of O···H–O hydrogen bonds between the N-oxide and the co-former without requiring full dissolution[3].
-
Stoichiometric Mixing: Weigh equimolar amounts of 4-nitropyridine N-oxide (NPNO) and the co-former (e.g., p-aminobenzoic acid).
-
Solvent Addition: Transfer the powders to an agate mortar or a ball-milling jar. Add 2–3 drops of a bridging solvent (e.g., acetonitrile).
-
Mechanochemical Grinding: Grind continuously for 20–30 minutes (or mill at 20 Hz for 15 minutes). The mechanical energy forces the solid-state phase transition.
-
Validation: Analyze the resulting microcrystalline powder via Powder X-Ray Diffraction (PXRD) to confirm the new cocrystal phase before attempting to scale up for single-crystal growth.
X-Ray Source Selection: Mo Kα vs. Cu Kα Radiation
Once a crystal is mounted, selecting the correct X-ray source is paramount. Substituted nitropyridine N-oxides often feature heavy halogens (chlorine, bromine, iodine) to tune their electronic properties[2][4]. The choice of radiation dictates the severity of X-ray absorption and the ultimate resolution of the electron density map.
Quantitative Comparison of X-Ray Sources
| Parameter | Molybdenum (Mo Kα, λ = 0.7107 Å) | Copper (Cu Kα, λ = 1.5418 Å) |
| Diffraction Intensity | Moderate | High (Excellent for tiny crystals) |
| Absorption (μ) for Halogens | Low (Minimizes systematic errors) | High (Requires rigorous correction) |
| Resolution Limit (sinθ/λ) | Very High (>0.75 Å⁻¹) | Moderate (~0.60 Å⁻¹) |
| Best Suited For | Heavy-atom derivatives (Cl, Br, I, Cd) | Light-atom only derivatives (C, H, N, O) |
Protocol C: Low-Temperature Data Collection & Refinement
Causality Focus: The nitro group in p-nitropyridine N-oxide exhibits massive low-frequency molecular libration (motion) at room temperature, which artificially shortens the apparent N-O bond lengths. Cooling the crystal to 173 K (or 30 K for charge density studies) freezes out this thermal motion, ensuring precise atomic coordinates[2][5].
-
Cryo-Mounting: Flash-cool the crystal to 173 K using a steady stream of liquid nitrogen (N₂) gas. The rapid cooling prevents the formation of crystalline ice from ambient humidity, which would otherwise cause parasitic powder diffraction rings.
-
Unit Cell Determination: Collect preliminary frames using a Mo Kα source (if halogens are present) to determine the unit cell parameters and verify the crystal system (frequently monoclinic or orthorhombic for these derivatives)[5][6].
-
Data Integration: Collect the full sphere of data. Integrate the reflections using software such as CrysAlisPro or APEX.
-
Absorption Correction: Apply a multi-scan absorption correction (e.g., REQAB or SADABS). This is a self-validating step: the internal agreement factor (
) must drop significantly after correction, proving that absorption artifacts have been modeled out[2]. -
Structure Solution: Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on
. Ensure all carbon-bound hydrogen atoms are placed in calculated riding positions to maintain a high data-to-parameter ratio.
Experimental Workflow & Logical Relationships
The following diagram illustrates the decision matrix for processing substituted nitropyridine N-oxides, highlighting how molecular composition dictates the experimental pathway.
Workflow for crystallization and X-ray diffraction analysis of nitropyridine N-oxides.
Mechanistic Insights: Crystal Packing and Supramolecular Chemistry
The structural refinement of substituted nitropyridine N-oxides consistently reveals highly organized supramolecular architectures. For instance, in 2,6-dichloro-4-nitropyridine N-oxide, the nitro group is essentially coplanar with the aromatic ring. The crystal structure exhibits a distinct "herringbone" pattern driven by dipole-dipole interactions, where the nitro group on one molecule points directly toward the N-oxide group of a neighboring molecule (intermolecular O···N distance of ~3.17 Å)[2].
When co-crystallized with proton donors or metal matrices (such as CdCl₂), the N-oxide oxygen acts as a powerful bridging ligand, extending the
References
- Charge density studies below liquid nitrogen temperature: X-ray analysis of p-nitropyridine N-oxide at 30 K IUCr Journals URL
- Crystal structure of 2,6-dichloro-4-nitropyridine N-oxide PMC - NIH URL
- X-ray crystal structure studies of metal complexes TCU Digital Repository URL
- Vibrational properties and X-ray crystal structure of 3-iodo-2,6-dimethyl-4-nitropyridine N-oxide DNTB URL
- Journal of Materials Chemistry (RSC Publishing)
- Study on Thermodynamics, Crystallization Kinetics, and Molecular Simulation of Cocrystals: The Case of 4-Nitropyridine N-Oxide/p-Aminobenzoic Acid ACS Publications URL
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- 6. DSpace [repository.tcu.edu]
Synthetic Alternatives to 4-(Benzyloxy)-3-nitropyridine for Drug Development: A Comparative Guide
As drug development pipelines demand higher efficiency, scalability, and atom economy, the selection of optimal chemical building blocks becomes a critical strategic decision. Historically, 4-(Benzyloxy)-3-nitropyridine [1] has served as a reliable scaffold for synthesizing complex nitrogen-containing heterocycles, such as azaindoles, imidazopyridines, and diazaphenothiazines. The benzyloxy moiety acts as an effective protecting group that can be selectively cleaved.
However, the removal of the benzyl ether typically requires palladium-catalyzed hydrogenation—a process that can be incompatible with other reducible functional groups (e.g., alkenes, alkynes, or halogens) and generates toluene as a byproduct, thereby lowering the overall atom economy. To circumvent these synthetic bottlenecks, researchers frequently pivot to highly reactive halogenated or alternative alkoxylated analogs[2]. This guide objectively compares 4-(Benzyloxy)-3-nitropyridine with its leading synthetic alternatives, providing mechanistic rationale and self-validating experimental protocols.
Mechanistic Rationale for Alternatives
The structural core of these building blocks relies on the strong electron-withdrawing nature of the nitro group, which activates the C4 position of the pyridine ring toward Nucleophilic Aromatic Substitution (SNAr). The choice of the C4 leaving group dictates the kinetics, required reaction conditions, and downstream purification strategies.
-
4-Chloro-3-nitropyridine : This is the most widely adopted alternative for rapid functionalization[3]. The chloride ion is an excellent leaving group. When positioned ortho to the nitro group, the C-Cl bond is highly activated, allowing for direct SNAr with amines, thiols, and alkoxides under mild conditions. It is a critical intermediate in the synthesis of MALT1 inhibitors, urease inhibitors, and antiviral azaindole derivatives[2][4].
-
4-Methoxy-3-nitropyridine : When an oxygen-linked substituent must be retained through several synthetic steps without the steric bulk of a benzyl group, the methoxy analog is preferred. It offers higher stability than the chloro-derivative and can be deprotected later using Lewis acids (e.g., BBr₃) or displaced by strong nucleophiles at elevated temperatures.
Workflow Visualization
Workflow comparing synthetic routes of 3-nitropyridine derivatives toward azaindoles.
Comparative Performance Analysis
The following table summarizes the quantitative and qualitative performance metrics of these three building blocks to aid in route scouting and process chemistry optimization.
| Feature / Metric | 4-(Benzyloxy)-3-nitropyridine | 4-Chloro-3-nitropyridine | 4-Methoxy-3-nitropyridine |
| Primary Function | Protected intermediate | Highly reactive electrophile | Stable intermediate |
| SNAr Reactivity | Moderate (Requires strong nucleophiles) | High (Rapid displacement) | Low-Moderate |
| Atom Economy | Low (Large benzyloxy byproduct) | High (Chloride leaving group) | Moderate |
| Deprotection Method | Catalytic hydrogenation (Pd/C, H₂) | N/A (Directly substituted) | BBr₃ or strong nucleophilic attack |
| Storage Stability | High | Moisture sensitive (Hydrolyzes) | High |
| Commercial Availability | Niche / Custom synthesis | Widely available | Widely available |
| Key Applications | Complex multi-step heterocycles | Antiviral azaindoles, MALT1 inhibitors | General pyridine functionalization |
Experimental Protocols: Self-Validating SNAr Workflow
To demonstrate the synthetic advantage of using the highly reactive 4-chloro-3-nitropyridine over its benzyloxy counterpart, the following protocol details the synthesis of 4-ethoxy-3-nitropyridine via SNAr[5].
Objective: Synthesis of 4-Ethoxy-3-nitropyridine
This reaction highlights the efficiency of displacing the chloride leaving group to form an ether linkage, bypassing the need for a pre-formed benzyl ether.
Step 1: Preparation of the Nucleophile (Sodium Ethoxide)
-
Procedure : In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, under an inert argon atmosphere, add anhydrous ethanol. Carefully add cleanly cut sodium metal. Stir until the sodium has completely reacted to form a clear solution.
-
Causality & Logic : Strict anhydrous conditions are critical. If water is present, sodium hydroxide will form, leading to the competitive formation of 3-nitro-4-pyridinol. This pyridinol byproduct is highly polar and notoriously difficult to separate from the desired ether product via standard silica gel chromatography.
Step 2: Nucleophilic Aromatic Substitution (SNAr)
-
Procedure : To the freshly prepared sodium ethoxide solution, add 1.0 equivalent of 4-chloro-3-nitropyridine. Heat the reaction mixture to reflux (approx. 78 °C) with continuous stirring for 2–4 hours.
-
Causality & Logic : The strong electron-withdrawing nitro group at the ortho position highly activates the C-Cl bond. Refluxing provides the necessary activation energy to drive the reaction to completion rapidly, minimizing the thermal degradation of the pyridine ring. The reaction is self-validating via Thin Layer Chromatography (TLC); the highly polar starting material will rapidly disappear, replaced by a distinct, less polar product spot.
Step 3: Work-up and Isolation
-
Procedure : Cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator. Partition the resulting residue between water and ethyl acetate. Adjust the aqueous phase to pH 10 using potassium carbonate (K₂CO₃) if necessary[3]. Extract the aqueous phase with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Causality & Logic : Removing the ethanol prior to extraction is essential. If left in the mixture, ethanol acts as a co-solvent, significantly reducing the partition coefficient of the product into the organic layer and leading to poor yields. The product typically isolates as a brown oil that solidifies upon standing, providing immediate visual confirmation of successful isolation[3].
References
-
Synthesis of 4-Ethoxy-3-nitropyridine: A Detailed Protocol for Researchers Source: Benchchem URL: 5
-
4-BENZOXYL-3-NITROPYRIDINE 80352-64-3 wiki Source: Guidechem URL: 1
-
Nitropyridines in the Synthesis of Bioactive Molecules Source: PMC - NIH URL: 2
-
4-Chloro-3-nitropyridine | 13091-23-1 Source: ChemicalBook URL: 3
-
4-Methoxy-3-nitropyridine 97 31872-62-5 Source: Sigma-Aldrich URL:
-
US6476034B2 - Antiviral azaindole derivatives Source: Google Patents URL: 4
Sources
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- 3. 4-Chloro-3-nitropyridine | 13091-23-1 [chemicalbook.com]
- 4. US6476034B2 - Antiviral azaindole derivatives - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
In vitro validation of the anticancer activity of nitropyridine derivatives
In Vitro Validation of the Anticancer Activity of Nitropyridine Derivatives: A Technical Comparison Guide
The development of novel heterocyclic scaffolds is a cornerstone of modern oncology drug discovery. Among these, nitropyridine derivatives have recently emerged as a highly versatile and potent class of anticancer agents. Historically recognized for their antimicrobial properties, specific structural modifications—particularly 3-amino-4-nitropyridine and 4-(benzylidenehydrazone)-3-nitropyridine analogs—have yielded compounds that act as profound microtubule-targeting agents (MTAs) and selective kinase inhibitors[1][2].
This guide provides an objective, data-driven comparison of nitropyridine derivatives against standard-of-care chemotherapeutics. It details the mechanistic causality behind their efficacy and outlines the self-validating experimental protocols required to rigorously evaluate their in vitro performance.
Mechanistic Divergence: Tubulin Destabilization vs. Kinase Inhibition
The anticancer efficacy of nitropyridine derivatives is not monolithic; it is heavily dictated by their substitution patterns. Recent literature highlights two primary mechanisms of action:
-
Microtubule Destabilization (3-Nitropyridine Analogs): Compounds such as 4AZA2891 and 4AZA2996 act as potent MTAs. Unlike taxanes that stabilize microtubules, these derivatives bind directly to the colchicine site of αβ-tubulin[2]. This binding inhibits tubulin polymerization, leading to the catastrophic disruption of the microtubule network. The cell detects this structural failure, triggering the mitotic spindle assembly checkpoint, which forces the cell into an irreversible G2/M phase arrest and subsequent apoptosis[3].
-
EGFR Kinase Inhibition (4-(benzylidenehydrazone)-3-nitropyridine Analogs): A newly synthesized series (the MVK8 series) demonstrates a completely different target profile. These compounds exhibit strong binding affinities for both wild-type and mutant Epidermal Growth Factor Receptors (EGFR), effectively shutting down downstream proliferative signaling in lung and breast cancer models[1].
Fig 1: Mechanism of action for microtubule-destabilizing 3-nitropyridine derivatives.
Quantitative Performance Comparison
To objectively evaluate the therapeutic potential of nitropyridine derivatives, we must benchmark their half-maximal inhibitory concentrations (IC₅₀) against established clinical agents. The data below summarizes recent in vitro findings across diverse human cancer cell lines[1][3].
| Compound Class | Specific Agent | Primary Target | Cell Line (Origin) | IC₅₀ (µM) | Reference Drug (IC₅₀ µM) |
| 3-Nitropyridine Analog | Compound 169 | Tubulin (Colchicine site) | HT-29 (Colon) | 0.004 | Vincristine (~0.005) |
| 3-Nitropyridine Analog | 4AZA2996 | Tubulin (Colchicine site) | A549 (Lung) | < 0.100 | Paclitaxel (~0.050) |
| MVK8 Series (Hydrazone) | MVK8-9 | EGFR (Wild-type/Mutant) | A549 (Lung) | 2.500 | 5-Fluorouracil (~5.26) |
| MVK8 Series (Hydrazone) | MVK8-10 | EGFR (Wild-type/Mutant) | MCF-7 (Breast) | 4.780 | Doxorubicin (~2.14) |
| MVK8 Series (Hydrazone) | MVK8-3 | EGFR (Wild-type/Mutant) | HepG2 (Liver) | 3.712 | 5-Fluorouracil (~9.79) |
Key Insight: While the MVK8 series offers moderate, targeted inhibition comparable to 5-Fluorouracil[1], the colchicine-binding 3-nitropyridine analogs (like Compound 169) exhibit extraordinary nanomolar potency that rivals or exceeds traditional vinca alkaloids[3]. Furthermore, these compounds demonstrate a favorable therapeutic window, showing minimal cytotoxicity against normal peripheral blood mononuclear cells (PBMCs) and lung fibroblasts (MRC-5) at pharmacological doses[2].
Self-Validating Experimental Protocols
To ensure scientific integrity, the validation of these compounds must move beyond simple cell death observations. A robust evaluation requires a self-validating workflow that proves both phenotypic outcomes and direct target engagement.
Fig 2: Multistage in vitro validation workflow for novel anticancer compounds.
Protocol A: High-Throughput Cytotoxicity (MTT Assay)
Purpose: To determine the IC₅₀ by measuring cellular metabolic activity as a proxy for viability. Causality & Control: Seeding density is critical. Cells must remain in the log-growth phase for the entire 72-hour assay; overconfluence triggers contact inhibition, artificially skewing IC₅₀ values. A 0.1% DMSO vehicle control is mandatory to establish the 100% viability baseline, ensuring the solvent itself does not contribute to cell death.
-
Cell Seeding: Harvest target cells (e.g., A549, MCF-7) and seed at a density of 3,000–5,000 cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO₂ to allow adherence.
-
Compound Treatment: Prepare serial dilutions of the nitropyridine derivative (e.g., 0.001 µM to 100 µM) in complete media. Ensure final DMSO concentration does not exceed 0.1%. Treat cells for 72 hours.
-
Reagent Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3–4 hours. The mitochondrial reductase in living cells will convert the yellow tetrazolium salt into insoluble purple formazan crystals.
-
Solubilization & Readout: Carefully aspirate the media and dissolve the formazan crystals in 100 µL of DMSO. Measure absorbance at 570 nm using a microplate reader. Calculate IC₅₀ using non-linear regression analysis.
Protocol B: Cell-Free Tubulin Polymerization Assay
Purpose: To prove direct target engagement (MoA). Causality & Control: Standard cytotoxicity assays cannot differentiate between DNA-damaging agents and MTAs. This cell-free fluorescent assay isolates tubulin dynamics. It is a self-validating system because it requires two opposing positive controls: Paclitaxel (which artificially increases fluorescence by stabilizing polymers) and Vincristine (which decreases fluorescence by preventing polymerization). If the nitropyridine compound mimics Vincristine, colchicine-site binding is phenotypically confirmed[3].
-
Preparation: Pre-warm a 96-well half-area black plate to 37°C. Prepare the tubulin reaction mix (purified porcine brain tubulin, GTP, and a fluorescent reporter in PIPES buffer).
-
Compound Incubation: Add the nitropyridine derivative (at 5x and 10x its established IC₅₀), Paclitaxel (10 µM, stabilizer control), Vincristine (3 µM, destabilizer control), and DMSO (vehicle control) to respective wells.
-
Kinetic Readout: Rapidly add the tubulin reaction mix to the plate. Immediately begin reading fluorescence (Ex: 360 nm / Em: 420 nm) every minute for 60 minutes at 37°C.
-
Analysis: Plot the Vmax of the polymerization curve. Nitropyridine derivatives acting as MTAs will show a dose-dependent flattening of the curve compared to the DMSO control[3].
Protocol C: Cell Cycle Profiling via Flow Cytometry (DAPI/PI Staining)
Purpose: To confirm that the disruption of tubulin translates to the expected cellular phenotype (G2/M arrest). Causality & Control: By quantifying DNA content, we can map the exact phase at which the cell cycle halts. An increase in the 4N DNA population (G2/M) coupled with an increase in the sub-G1 population (fragmented DNA) definitively links the tubulin disruption to apoptotic cell death[2].
-
Treatment & Harvest: Treat cells with the nitropyridine compound at 1x and 2x IC₅₀ for 24 hours. Harvest cells (including floating dead cells in the media to capture the apoptotic fraction).
-
Fixation: Wash cells in cold PBS and fix dropwise in 70% ice-cold ethanol. Store at -20°C for at least 2 hours.
-
Staining: Wash out the ethanol, resuspend the pellet in PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A (to ensure PI only stains DNA, preventing false-positive RNA fluorescence). Incubate in the dark for 30 minutes.
-
Acquisition: Analyze on a flow cytometer, capturing at least 10,000 events. Use standard gating strategies to quantify G0/G1 (2N), S-phase (between 2N and 4N), and G2/M (4N) populations.
Conclusion
Nitropyridine derivatives represent a highly promising frontier in oncology drug development. By shifting the structural paradigm, researchers have unlocked compounds capable of nanomolar microtubule destabilization and targeted kinase inhibition. However, while in vitro data shows exceptional potency and a favorable therapeutic window against normal fibroblasts, the clinical translation of these agents will require rigorous in vivo profiling to monitor potential neurotoxicity—a common hurdle for all microtubule-targeting agents[2][4].
References
-
Design, Synthesis, Anticancer Evaluation, and EGFR-Targeted Molecular Docking of Novel 4-(benzylidenehydrazone)-3-nitropyridine Derivatives. R Discovery (Chemistry & Biodiversity). Available at:[Link]
-
3-nitropyridine analogues as novel microtubule-targeting agents. National Institutes of Health (PMC). Available at:[Link]
-
Mechanism of action of the 3-nitropyridine compounds 4AZA2891 and 4AZA2996. ResearchGate. Available at:[Link]
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The Architect's Guide to Ether Protecting Groups: Efficacy, Orthogonality, and Mechanistic Causality
In complex multi-step organic synthesis, the strategic deployment of protecting groups is not merely a defensive measure—it is the architectural foundation of the entire synthetic route[1]. The ideal protecting group must be easily installed, robust under a wide variety of reaction conditions, and cleanly removable without disturbing the rest of the molecule[2].
Among hydroxyl protecting strategies, ether-based groups—specifically Benzyloxy (Bn) , p-Methoxybenzyl (PMB) , tert-Butyldimethylsilyl (TBS) , and Methoxymethyl (MOM) —are the undisputed workhorses[3]. This guide provides an objective, data-driven comparison of these groups, focusing on the mechanistic causality behind their efficacy and their role in orthogonal deprotection strategies.
Mechanistic Causality: The "Why" Behind Ether Selection
To design a successful synthetic route, a chemist must understand the fundamental thermodynamic and kinetic principles governing the cleavage of each ether group.
The Benzyl Ether (Bn): The Indestructible Anchor
The unsubstituted benzyl ether is prized for its extreme chemical inertness[4]. It survives strong acids, strong bases, nucleophiles, and most oxidants[5].
-
The Causality of Cleavage: Because the C-O bond in a benzyl ether is highly stable, its removal relies on the unique affinity of transition metals (like Palladium) for aromatic rings. During catalytic hydrogenolysis (H₂, Pd/C), the palladium surface coordinates the aromatic ring, bringing the benzylic C-O bond into proximity with surface-bound hydrides. This results in the insertion of hydrogen, irreversibly cleaving the bond to release toluene and the free alcohol[4].
-
Limitations: The harsh reductive conditions required for Bn removal will also reduce alkynes, alkenes, and azides, limiting its use in late-stage synthesis of highly unsaturated targets[6].
The p-Methoxybenzyl Ether (PMB): The Orthogonal Alternative
To solve the functional group compatibility issues of the Bn group, chemists introduced the PMB group[7].
-
The Causality of Cleavage: The addition of an electron-donating methoxy group at the para position significantly raises the Highest Occupied Molecular Orbital (HOMO) of the aromatic ring. This lowers the oxidation potential of the molecule, making it highly susceptible to Single Electron Transfer (SET) by mild oxidants like 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)[7]. Because unsubstituted benzyl ethers lack this electron density, PMB can be selectively cleaved while leaving Bn ethers completely untouched[3].
Silyl Ethers (TBS/TBDMS): The Thermodynamic Trap
Silyl ethers protect alcohols by introducing immense steric bulk (e.g., a tert-butyl group and two methyls) around a silicon atom[3].
-
The Causality of Cleavage: Silyl ether cleavage is driven by pure thermodynamics. The Si-O bond is strong (~110 kcal/mol), making it stable to many basic conditions. However, the Si-F bond is exceptionally strong (~140 kcal/mol). The introduction of a fluoride source, such as Tetra-n-butylammonium fluoride (TBAF), results in the nucleophilic attack of fluoride on silicon, forming a pentacoordinate intermediate that expels the alkoxide anion.
Acetal Ethers (MOM): The Kinetic Achilles Heel
Methoxymethyl (MOM) ethers are technically acetals[3].
-
The Causality of Cleavage: Unlike standard ethers, the oxygen atoms in an acetal can stabilize an adjacent positive charge. Under mild aqueous acidic conditions, protonation of the ether oxygen leads to the expulsion of the alcohol and the formation of a resonance-stabilized oxocarbenium ion, which is subsequently trapped by water and hydrolyzed[3].
Efficacy & Stability Matrix
The following table synthesizes the quantitative and qualitative stability data for the most common ether protecting groups, providing a rapid reference for orthogonal route design.
| Protecting Group | Formation Reagents | Primary Cleavage Reagents | Acid Stability | Base/Nu- Stability | Oxidation Stability | Reduction Stability |
| Benzyl (Bn) | NaH, BnBr, DMF | H₂ / Pd/C or Na/NH₃ | Excellent | Excellent | Excellent | Poor |
| p-Methoxybenzyl (PMB) | NaH, PMBCl, DMF | DDQ, CH₂Cl₂/H₂O | Good | Excellent | Poor | Fair |
| Methoxymethyl (MOM) | DIPEA, MOMCl, CH₂Cl₂ | HCl/MeOH or TFA | Poor | Excellent | Good | Good |
| tert-Butyldimethylsilyl (TBS) | Imidazole, TBSCl, DMF | TBAF, THF | Fair | Good | Excellent | Excellent |
| Trityl (Tr) | Pyridine, TrCl | Mild Acid (e.g., 1% TFA) | Very Poor | Excellent | Excellent | Excellent |
Orthogonal Deprotection Strategy
The true power of these protecting groups lies in their orthogonality—the ability to remove one group under specific conditions without affecting the others[2]. The workflow below demonstrates a perfectly orthogonal system isolating PMB, TBS, and Bn ethers sequentially.
Orthogonal deprotection workflow isolating PMB, TBS, and Benzyl ethers sequentially.
Self-Validating Experimental Protocols
A robust protocol should provide the chemist with real-time physical feedback. The following methodologies are designed as self-validating systems.
Protocol A: Oxidative Cleavage of PMB Ethers via DDQ[7]
Objective: Selectively remove a PMB group in the presence of Bn or TBS ethers.
-
Preparation: Dissolve the PMB-protected substrate (1.0 eq) in a mixture of CH₂Cl₂ and H₂O (18:1 ratio, 0.1 M concentration). The water is strictly required to trap the oxonium intermediate[8].
-
Reagent Addition: Add DDQ (1.2 to 1.5 eq) in one portion at 0 °C.
-
Self-Validation (Visual Cue): DDQ is a bright orange/red powder, and the initial solution will be deeply colored. As the Single Electron Transfer (SET) progresses, DDQ is reduced to hydroquinone (DDQH₂). DDQH₂ is highly insoluble in CH₂Cl₂. Validation is achieved when the bright orange solution transitions to a pale suspension containing an off-white precipitate.
-
Workup: Quench with saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ to neutralize any remaining oxidant. Filter the suspension through a pad of Celite to remove the precipitated DDQH₂, then extract the filtrate with CH₂Cl₂.
Single Electron Transfer (SET) mechanism for the oxidative cleavage of PMB ethers by DDQ.
Protocol B: Hydrogenolysis of Benzyl Ethers (Bn)[4]
Objective: Global deprotection of robust benzyl ethers.
-
Preparation: Dissolve the Bn-protected substrate (1.0 eq) in strictly degassed Methanol or Ethyl Acetate (0.1 M).
-
Catalyst Addition: Carefully add 10% Pd/C (10-20% w/w relative to the substrate) under an inert Argon atmosphere to prevent auto-ignition of the solvent.
-
Atmosphere Exchange: Evacuate the flask and backfill with H₂ gas via a balloon. Repeat this purge cycle three times.
-
Self-Validation (Physical Cue): The system validates itself macroscopically. As the palladium inserts H₂ into the benzylic bonds, the total volume of gas in the closed system decreases. Validation is achieved by observing the physical deflation of the H₂ balloon over 2-12 hours. Additionally, TLC will show a dramatic drop in Rf value as the non-polar ether is converted to a highly polar hydrogen-bond-donating alcohol.
-
Workup: Purge the flask with Argon. Filter the black suspension through a tightly packed pad of Celite to remove the pyrophoric Pd/C catalyst. Concentrate the filtrate in vacuo.
References
-
Greene's Protective Groups in Organic Synthesis, 6th Edition. Peter G. M. Wuts. Wiley.[Link]
-
PMB Protecting Group: PMB Protection & Deprotection Mechanism. Total Synthesis.[Link]
-
Mild Deprotection of Benzyl Ether Protective Groups with Ozone. Organic Chemistry Portal.[Link]
-
Protective Groups. Organic Chemistry Portal.[Link]
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- 8. Thieme E-Books & E-Journals [thieme-connect.de]
As targeted oncology evolves, the structural nuances of kinase inhibitor scaffolds dictate not only their primary potency but also their resilience against acquired resistance mutations. For drug development professionals, selecting the right core chemotype—and validating it through rigorous biochemical assays—is the foundational step in pipeline success.
This guide provides an objective, data-driven comparison of the three primary scaffolds used in Epidermal Growth Factor Receptor (EGFR) inhibition: Quinazolines , Anilinoquinazolines , and Pyrimidines/Pyrrolopyrimidines . By analyzing quantitative IC₅₀ data and detailing the self-validating experimental workflows required to generate them, we bridge the gap between structural chemistry and assay biology.
Scaffold Evolution & Mechanistic Rationale
The clinical trajectory of EGFR inhibitors is a masterclass in scaffold evolution, driven by the need to overcome the T790M "gatekeeper" mutation. This mutation substitutes a small threonine residue with a bulky methionine in the ATP-binding pocket, causing steric hindrance that blocks early-generation drugs.
-
1st Generation (Quinazoline Scaffold): Drugs like Erlotinib utilize a rigid quinazoline core. They are highly effective reversible, ATP-competitive inhibitors against wild-type (WT) EGFR and activating mutations (e.g., Exon 19 deletions). However, the bulky T790M mutation physically prevents the quinazoline core from entering the binding pocket.
-
2nd Generation (Anilinoquinazoline Scaffold): Afatinib retains the quinazoline-like core but incorporates a Michael acceptor. This allows it to form an irreversible covalent bond with Cys797. While highly potent, its rigid structure still suffers from dose-limiting toxicity due to poor selectivity over WT EGFR .
-
3rd Generation (Pyrimidine Scaffold): Osimertinib abandons the quinazoline core for a more flexible pyrimidine scaffold. This structural flexibility allows the drug to adopt a conformation that avoids steric clash with the T790M methionine while still covalently binding to Cys797. This results in profound mutant selectivity and sparing of WT EGFR.
EGFR signaling cascade and the pharmacological intervention points of small molecule inhibitors.
Quantitative Data: Scaffold Performance Comparison
To objectively evaluate these scaffolds, we must look at their performance across specific cell lines harboring distinct EGFR profiles. The data below summarizes the IC₅₀ values of representative inhibitors, highlighting the therapeutic window (selectivity index) between mutant and wild-type targets.
Table 1: Comparative IC₅₀ Profiling of EGFR Inhibitor Scaffolds
| Inhibitor | Core Scaffold | Generation | Binding Mode | IC₅₀: PC-9 (Exon 19del) | IC₅₀: H1975 (L858R + T790M) | WT EGFR Selectivity |
| Erlotinib | Quinazoline | 1st | Reversible | 7.0 nM | > 10,000 nM | Poor |
| Afatinib | Anilinoquinazoline | 2nd | Irreversible | 0.8 nM | 57.0 nM | Poor |
| Osimertinib | Pyrimidine | 3rd | Irreversible | 17.0 nM | 15.0 nM | High (> 500 nM) |
Data synthesized from in vitro modeling studies determining mutation specificity. Notice how the pyrimidine scaffold (Osimertinib) maintains low-nanomolar potency against the double-mutant H1975 line while remaining highly selective against WT EGFR, a feat the quinazoline scaffolds cannot achieve.
Experimental Methodology: HTRF Kinase Inhibitory Assay
To generate the robust quantitative data shown above, assay biologists rely on Homogeneous Time-Resolved Fluorescence (HTRF). HTRF is the industry standard because it eliminates compound auto-fluorescence—a critical factor when screening diverse chemical scaffolds.
Below is a self-validating protocol designed to evaluate both reversible and irreversible kinase inhibitors.
Step-by-Step Protocol
1. Reagent & Buffer Preparation
-
Action: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
-
Causality: MgCl₂ is strictly required for ATP-kinase coordination. Brij-35 (a non-ionic detergent) prevents the non-specific adsorption of the kinase to the microplate walls. DTT maintains a reducing environment, which is absolutely critical to keep Cys797 in its active, reduced state for covalent inhibitors to bind.
2. Compound Serial Dilution
-
Action: Perform a 10-point, 3-fold serial dilution of the inhibitor in 100% DMSO, followed by an intermediate dilution in Kinase Buffer to reach a final assay DMSO concentration of 1%.
-
Causality: High DMSO concentrations (>2%) can denature the kinase and artificially inflate apparent IC₅₀ values. The 1% threshold ensures compound solubility without compromising enzyme integrity.
3. Enzyme-Inhibitor Pre-Incubation (Critical Step)
-
Action: Dispense 5 µL of EGFR kinase and 2.5 µL of the diluted compound into a 384-well plate. Incubate at room temperature for 60 minutes.
-
Causality: Because 2nd and 3rd generation scaffolds (Afatinib, Osimertinib) are covalent inhibitors, their binding is time-dependent. Skipping this pre-incubation will result in artificially weak IC₅₀ values, as the compound needs time to form the covalent bond before competing with ATP.
4. Reaction Initiation
-
Action: Add 2.5 µL of an ATP/Biotinylated-Substrate mixture. The ATP concentration must be set precisely at the apparent
for the specific EGFR mutant being tested (e.g., ~10 µM). -
Causality: Running the assay at the ATP
ensures the system is highly sensitive to competitive inhibitors and accurately mimics the physiological competition state.
5. Reaction Termination & Detection
-
Action: After 60 minutes, add 10 µL of HTRF detection buffer containing EDTA, Eu³⁺-cryptate labeled anti-phospho antibody, and Streptavidin-d2.
-
Causality: EDTA acts as a rapid quench by chelating the Mg²⁺ ions, instantly halting kinase activity. The Eu³⁺/d2 fluorophore pair enables Time-Resolved FRET. By introducing a time delay (e.g., 50 µs) before reading the emission, short-lived background fluorescence from the test compounds is entirely eliminated .
6. System Validation & Quality Control
-
Action: Every plate must include a Max Signal control (Enzyme + DMSO), a Min Signal control (No Enzyme), and a pharmacological reference (e.g., Staurosporine). Calculate the Z'-factor.
-
Causality: A Z'-factor > 0.5 mathematically validates that the assay window is wide enough and the variance is low enough to trust the generated IC₅₀ values. If Z' < 0.5, the data must be discarded.
Step-by-step workflow of the Homogeneous Time-Resolved Fluorescence (HTRF) kinase assay.
Conclusion
The transition from rigid quinazolines to flexible pyrimidine scaffolds represents a triumph of structure-based drug design. As demonstrated by the quantitative data, matching the right scaffold to the right mutational profile is non-negotiable for clinical efficacy. Furthermore, capturing this data requires meticulously designed, self-validating biochemical assays that account for the kinetic realities of covalent binding and ATP competition.
References
-
In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer. Oncotarget (2015). URL:[Link]
-
Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. Molecules (2023). URL:[Link]
-
Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. Molecules (2021). URL:[Link]
Safety Operating Guide
Personal protective equipment for handling 4-(Benzyloxy)-3-nitropyridine
Comprehensive Safety Protocol and PPE Guide for Handling 4-(Benzyloxy)-3-nitropyridine
As a synthetic intermediate frequently utilized in drug development and advanced chemical synthesis, 4-(Benzyloxy)-3-nitropyridine presents a unique dual-hazard profile[1][2]. Because it structurally combines a lipophilic pyridine ring with a reactive nitroaromatic group, standard laboratory safety assumptions are insufficient[3][4]. This guide provides researchers and scientists with a self-validating, step-by-step operational framework to ensure absolute safety and logistical efficiency when handling this compound.
Chemical Profile & Quantitative Hazard Data
Understanding the physicochemical properties of 4-(Benzyloxy)-3-nitropyridine is the first step in establishing a robust safety protocol. The following table summarizes its core metrics[1][5]:
| Property | Value | Operational Implication |
| Chemical Name | 4-(Benzyloxy)-3-nitropyridine | Dual-hazard: Pyridine toxicity + Nitroaromatic reactivity. |
| CAS Number | 80352-64-3 | Primary identifier for SDS cross-referencing. |
| Molecular Formula | C12H10N2O3 | Contains reducible nitro groups; avoid strong reducing agents. |
| Molecular Weight | 230.22 g/mol | Fine powder form poses a significant inhalation risk. |
| Hazard Class | Toxic / Irritant | Requires stringent dermal and respiratory isolation. |
The Causality of Hazards: Why Standard PPE Fails
To build a culture of safety, researchers must understand the causality behind experimental choices rather than blindly following rules.
The Pyridine Hazard: Pyridine derivatives are highly lipophilic. If standard latex gloves are used, the chemical can rapidly penetrate the stratum corneum, entering systemic circulation and placing severe metabolic strain on the hepatic and renal systems[4][6].
The Nitroaromatic Hazard: Nitroaromatic compounds pose a severe systemic risk upon absorption or inhalation. Once in the bloodstream, the nitro group is reduced, which subsequently oxidizes the iron in hemoglobin from Fe2+ to Fe3+. This induces methemoglobinemia , a condition that drastically reduces the blood's oxygen-carrying capacity, leading to cyanosis and hypoxia[3]. Furthermore, nitroaromatic dust suspended in the air can present an explosion hazard if exposed to static discharge[7][8].
Toxicological pathway of 4-(Benzyloxy)-3-nitropyridine exposure.
Personal Protective Equipment (PPE) Matrix
Based on the toxicological causality outlined above, the following self-validating PPE matrix must be strictly adhered to[6][9][10]:
| PPE Category | Mandatory Specification | Scientific Justification | Validation Step |
| Hand Protection | Heavy-duty Nitrile, Neoprene, or Butyl rubber gloves (≥0.11 mm thickness). | Prevents rapid dermal penetration characteristic of lipophilic pyridine derivatives[6][9]. | Perform a visual and air-inflation check for micro-tears before donning. |
| Eye/Face Protection | ANSI Z87.1 / EN 166 compliant splash-proof goggles. | Protects against severe ocular irritation and corneal damage from fine powders/aerosols[10]. | Ensure a tight seal against the face with no gaps. |
| Respiratory Protection | NIOSH-approved N95/P100 particulate respirator. | Mitigates inhalation of nitroaromatic dust, preventing mucosal absorption[3][10]. | Perform a positive and negative pressure seal check prior to entering the lab. |
| Body Protection | Flame-retardant lab coat (fully buttoned) and chemical-resistant apron. | Shields against accidental spills; pyridine derivatives can absorb through standard clothing[6][11]. | Verify all buttons are fastened and wrists are covered by glove cuffs. |
Operational Plan: Step-by-Step Handling Methodology
To ensure absolute safety, the handling of 4-(Benzyloxy)-3-nitropyridine must follow a strict, self-validating operational workflow[4][10].
Step 1: Pre-Operation Verification
-
Action: Verify that the chemical fume hood is fully operational.
-
Validation: Check the digital monitor to ensure a face velocity of 80-100 feet per minute (fpm). Confirm that the nearest eyewash station and safety shower are unobstructed and within a 10-second walking distance[6][10].
Step 2: PPE Donning & Static Mitigation
-
Action: Don all required PPE as per the matrix. Because nitroaromatic powders can pose a dust explosion hazard when suspended in air, static mitigation is critical[7][8].
-
Validation: Ground yourself using an anti-static mat or wrist strap. Use only anti-static weighing boats and grounded, non-sparking spatulas[4][8].
Step 3: Dispensing and Active Handling
-
Action: Carefully transfer the required mass using a slow, controlled motion to minimize aerosolization.
-
Validation: Ensure the source container is tightly sealed immediately after dispensing. Never leave the primary container open while transporting the weighed material to the reaction vessel[4].
Step 4: Decontamination and Doffing
-
Action: Wipe down the balance and surrounding surfaces with a solvent compatible with the compound (e.g., a small amount of ethanol), followed by a thorough soap and water wash[3][9].
-
Validation: Doff gloves inside out to trap any residual chemical dust, disposing of them immediately in a designated hazardous waste bin. Wash hands and forearms thoroughly with soap and water[9][10].
Step-by-step operational workflow for handling hazardous pyridine derivatives.
Emergency Response & Disposal Plan
In the event of an operational failure, immediate and correct action is required to prevent environmental contamination and personnel injury.
Spill Management Protocol:
-
Evacuation & Assessment: For spills exceeding 50g, evacuate the immediate area. Ensure absolutely no ignition sources are present in the vicinity[8][10].
-
Containment: Do NOT use combustible materials like sawdust. Cover the powder spill gently with a damp, inert absorbent material (e.g., sand or vermiculite) to prevent dust generation[3].
-
Collection: Use non-sparking tools to scoop the absorbed mixture into a heavy-duty, sealable polyethylene hazardous waste container[4][8].
Waste Segregation & Disposal: Nitroaromatic compounds can become highly unstable and shock-sensitive if contaminated with strong bases, amines, or reducing agents[7][9].
-
Action: Label the disposal container explicitly as "Hazardous Waste: Nitroaromatic/Pyridine Derivative."
-
Validation: Store the waste container in a cool, dry, well-ventilated secondary containment area, strictly segregated from incompatible chemicals, until pickup by certified environmental health and safety (EHS) personnel[6][9].
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
